molecular formula C7H14 B14083384 3-Methyl-hex-3-ene CAS No. 3404-65-7

3-Methyl-hex-3-ene

Cat. No.: B14083384
CAS No.: 3404-65-7
M. Wt: 98.19 g/mol
InChI Key: FHHSSXNRVNXTBG-UHFFFAOYSA-N
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Description

3-Methyl-hex-3-ene is a useful research compound. Its molecular formula is C7H14 and its molecular weight is 98.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3404-65-7

Molecular Formula

C7H14

Molecular Weight

98.19 g/mol

IUPAC Name

3-methylhex-3-ene

InChI

InChI=1S/C7H14/c1-4-6-7(3)5-2/h6H,4-5H2,1-3H3

InChI Key

FHHSSXNRVNXTBG-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C)CC

Origin of Product

United States

Foundational & Exploratory

An In-depth Spectroscopic Data Interpretation of (Z)-3-Methyl-hex-3-ene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for (Z)-3-Methyl-hex-3-ene, a volatile organic compound. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize spectroscopic techniques for molecular characterization. The guide presents a detailed interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data. All quantitative information is summarized in structured tables for ease of comparison. Furthermore, detailed experimental protocols for the acquisition of these spectra are provided, alongside visual diagrams generated using Graphviz to illustrate key concepts and structural relationships.

Introduction

(Z)-3-Methyl-hex-3-ene is an unsaturated hydrocarbon with the molecular formula C₇H₁₄. Its structure, characterized by a cis-configuration around a trisubstituted double bond, gives rise to a unique spectroscopic signature. Accurate interpretation of its ¹H NMR, ¹³C NMR, IR, and Mass spectra is crucial for its identification and characterization in various chemical and pharmaceutical applications. This guide aims to provide a detailed walkthrough of the spectroscopic data associated with this compound.

Spectroscopic Data

The following sections present the quantitative data obtained from various spectroscopic techniques for (Z)-3-Methyl-hex-3-ene.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. Due to the unavailability of experimentally verified ¹H NMR data in publicly accessible databases, the following chemical shifts and coupling constants are predicted using advanced computational algorithms.

Table 1: Predicted ¹H NMR Spectroscopic Data for (Z)-3-Methyl-hex-3-ene

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentPredicted Coupling Constants (J) in Hz
~5.25t1H=CH- (C4-H)J = 7.1 Hz
~2.05m2H=C-CH₂- (C5-H₂)-
~1.65s3H=C-CH₃ (C3-CH₃)-
~1.60d3H=C-CH₃ (C7-H₃)J = 1.3 Hz
~0.95t3H-CH₂-CH₃ (C6-H₃)J = 7.5 Hz
~0.90t3H-CH₂-CH₃ (C1-H₃)J = 7.5 Hz
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments within a molecule.

Table 2: ¹³C NMR Spectroscopic Data for (Z)-3-Methyl-hex-3-ene

Chemical Shift (δ) ppmCarbon Atom Assignment
136.0C3
125.0C4
34.0C5
23.0C2
21.0C7
14.0C1
13.0C6
Note: Data sourced from publicly available spectral databases.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation. The gas-phase IR spectrum of (Z)-3-Methyl-hex-3-ene is available from the NIST WebBook.[2]

Table 3: Key IR Absorption Bands for (Z)-3-Methyl-hex-3-ene

Wavenumber (cm⁻¹)IntensityAssignment
~2965StrongC-H stretch (sp³ C-H)
~2875MediumC-H stretch (sp³ C-H)
~1665MediumC=C stretch (alkene)
~1460MediumC-H bend (CH₂ and CH₃)
~840Medium=C-H bend (trisubstituted)
Note: Approximate peak positions derived from the NIST gas-phase IR spectrum.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and elemental composition. The electron ionization mass spectrum of (Z)-3-Methyl-hex-3-ene is available from the NIST WebBook.[3]

Table 4: Major Fragments in the Mass Spectrum of (Z)-3-Methyl-hex-3-ene

m/zRelative IntensityPossible Fragment Ion
98~20%[M]⁺ (Molecular Ion)
83~30%[M - CH₃]⁺
69~100%[M - C₂H₅]⁺ (Base Peak)
55~60%[C₄H₇]⁺
41~70%[C₃H₅]⁺
Note: m/z values and relative intensities are approximate and based on the NIST mass spectrum.

Experimental Protocols

The following sections detail the general experimental methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: For ¹H and ¹³C NMR analysis of a volatile liquid like (Z)-3-Methyl-hex-3-ene, the sample is typically dissolved in a deuterated solvent (e.g., CDCl₃) to a concentration of approximately 5-25 mg/mL in a standard 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

  • The spectrometer is tuned to the proton frequency (e.g., 400 MHz).

  • A standard one-pulse sequence is used.

  • Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

  • Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

  • The free induction decay (FID) is processed with an exponential window function and Fourier transformed.

¹³C NMR Spectroscopy Protocol:

  • The spectrometer is tuned to the carbon-13 frequency (e.g., 100 MHz).

  • A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

  • A wider spectral width of approximately 200-220 ppm is used.

  • A longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons.

  • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • The FID is processed and Fourier transformed in a similar manner to the ¹H spectrum.

FTIR Spectroscopy

For a volatile liquid, FTIR analysis can be performed using a liquid cell or the Attenuated Total Reflectance (ATR) technique.

Liquid Cell Protocol:

  • A demountable or sealed liquid cell with infrared-transparent windows (e.g., NaCl or KBr) is used.

  • A drop of the neat liquid sample is placed between the windows, and the cell is assembled.

  • A background spectrum of the empty cell is recorded.

  • The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance.

ATR-FTIR Protocol:

  • The ATR crystal (e.g., diamond or zinc selenide) is cleaned.

  • A background spectrum of the clean, empty crystal is recorded.

  • A small drop of the sample is placed directly onto the ATR crystal.

  • The sample spectrum is then recorded.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile compounds like (Z)-3-Methyl-hex-3-ene.

GC-MS Protocol:

  • Sample Introduction: A small volume of the neat liquid or a dilute solution in a volatile solvent is injected into the GC.

  • Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5 or similar). The oven temperature is programmed to ramp from a low initial temperature (e.g., 40 °C) to a final temperature (e.g., 250 °C) to ensure good separation.

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV is typically used to generate ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Data Interpretation

The following diagrams illustrate the relationships between the spectroscopic data and the molecular structure of (Z)-3-Methyl-hex-3-ene.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of (Z)-3-Methyl-hex-3-ene cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Acquired Data cluster_interpretation Structural Interpretation Sample (Z)-3-Methyl-hex-3-ene HNMR 1H NMR Sample->HNMR CNMR 13C NMR Sample->CNMR FTIR FTIR Sample->FTIR MS Mass Spectrometry Sample->MS HNMR_Data Chemical Shifts Coupling Constants Integration HNMR->HNMR_Data CNMR_Data Chemical Shifts CNMR->CNMR_Data FTIR_Data Vibrational Frequencies FTIR->FTIR_Data MS_Data m/z Ratios Fragmentation Pattern MS->MS_Data Structure Molecular Structure Functional Groups Connectivity HNMR_Data->Structure CNMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

Mass_Spec_Fragmentation Mass Spectrometry Fragmentation of (Z)-3-Methyl-hex-3-ene MI [C7H14]+• m/z = 98 F1 [C6H11]+ m/z = 83 MI->F1 - •CH3 F2 [C5H9]+ m/z = 69 (Base Peak) MI->F2 - •C2H5 F3 [C4H7]+ m/z = 55 F2->F3 - CH2 F4 [C3H5]+ m/z = 41 F3->F4 - CH2

Caption: Fragmentation Pathway in Mass Spectrometry.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data for (Z)-3-Methyl-hex-3-ene. By presenting the ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry data in a structured and accessible format, along with the relevant experimental protocols and visual aids, this document serves as a valuable resource for scientists and researchers. The comprehensive interpretation of these spectra is fundamental for the unambiguous identification and characterization of this compound in complex mixtures and for its application in various fields, including drug discovery and development.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Methyl-hex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-hex-3-ene is an unsaturated hydrocarbon with the chemical formula C₇H₁₄.[1][2][3][4][5][6] As an alkene, its reactivity is primarily defined by the presence of a carbon-carbon double bond, making it a valuable intermediate in various organic syntheses. This document provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its stereoisomers, (E)-3-Methyl-hex-3-ene and (Z)-3-Methyl-hex-3-ene. This guide is intended for researchers and professionals in the fields of chemistry and drug development who require detailed technical information on this compound.

Chemical and Physical Properties

This compound exists as two stereoisomers, the (E) and (Z) forms, in addition to being available as a mixture. The physical and chemical properties can vary slightly between the isomers.

Property(E)-3-Methyl-hex-3-ene(Z)-3-Methyl-hex-3-eneThis compound (Mixture)
Molecular Formula C₇H₁₄[2]C₇H₁₄[1]C₇H₁₄[3][5][6]
Molecular Weight 98.19 g/mol [2]98.19 g/mol [1]98.1861 g/mol [3][5][6]
CAS Number 3899-36-3[2]4914-89-0[1]3404-65-7[3][5][6]
Appearance Colorless liquid[2]--
Boiling Point 93.4 °C at 760 mmHg[2]-93.4 °C at 760 mmHg[3]
Density 0.714 g/cm³[2]-0.714 g/cm³[3]
Refractive Index 1.414[2]-1.414[3]
Melting Point -124.4 °C (estimate)[2]--
Vapor Pressure --56.4 mmHg at 25°C[3]
LogP 2.75270[2]3.2 (Computed)[1]-

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The National Institute of Standards and Technology (NIST) provides mass and IR spectrum data for the isomeric mixture.[5][6]

  • Mass Spectrometry (Electron Ionization) : The mass spectrum of this compound is available through the NIST WebBook.[5]

  • Infrared (IR) Spectrum : The gas-phase IR spectrum is also available in the NIST database.[6]

Reactivity and Key Reactions

As an alkene, this compound is characterized by its high reactivity, primarily centered around the carbon-carbon double bond.[2] It readily undergoes addition reactions.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. This reaction is stereospecific, meaning the stereochemistry of the starting alkene ((E) or (Z)) determines the stereochemistry of the product.[7] The reaction proceeds via a syn-addition of borane (B79455) across the double bond, followed by oxidation with hydrogen peroxide in a basic solution.[8]

  • Reagents : 1. Borane (BH₃) in Tetrahydrofuran (THF), 2. Hydrogen Peroxide (H₂O₂) and a base (e.g., NaOH).[9]

  • Product : The reaction yields an alcohol. For (Z)-3-methylhex-3-ene and (E)-3-methylhex-3-ene, the products will be diastereomers of each other.[7]

Experimental Protocol: Hydroboration-Oxidation of (E)-3-Methyl-hex-3-ene

  • Hydroboration : Dissolve (E)-3-Methyl-hex-3-ene in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen). Cool the solution in an ice bath. Add a solution of borane-THF complex dropwise while maintaining the temperature. Allow the reaction to stir at room temperature for a specified time to ensure complete reaction.

  • Oxidation : Cool the reaction mixture again in an ice bath. Slowly add a solution of aqueous sodium hydroxide, followed by the careful, dropwise addition of hydrogen peroxide. The temperature should be monitored and controlled to prevent overheating.

  • Workup : After the addition is complete, allow the mixture to warm to room temperature and stir for an additional period. Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., ether). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude alcohol product.

  • Purification : The resulting alcohol can be purified using techniques such as distillation or column chromatography.

Hydroboration_Oxidation cluster_start Starting Material cluster_reagents Reagents cluster_product Product start (E)-3-Methyl-hex-3-ene product (3R,4S)- and (3S,4R)- 4-Methyl-hexan-3-ol (Enantiomeric Pair) start->product Syn-addition of H and OH reagent1 1. BH3, THF reagent2 2. H2O2, NaOH

Caption: Hydroboration-Oxidation of (E)-3-Methyl-hex-3-ene.

Electrophilic Addition of Hydrogen Halides (H-X)

This compound reacts with hydrogen halides like HCl and HBr in an electrophilic addition reaction.[10][11][12] The reaction proceeds through a carbocation intermediate, following Markovnikov's rule where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, leading to the more stable carbocation.

  • Reagents : Hydrogen Chloride (HCl) or Hydrogen Bromide (HBr).[10][12]

  • Product : A haloalkane. For example, reaction with HCl produces 3-chloro-3-methylhexane.

Experimental Protocol: Electrophilic Addition of HCl

  • Reaction Setup : Dissolve this compound in a suitable inert solvent (e.g., dichloromethane) in a reaction flask.

  • Reagent Addition : Cool the flask in an ice bath. Bubble anhydrous HCl gas through the solution or add a solution of HCl in a non-nucleophilic solvent.

  • Reaction Monitoring : Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup : Once the reaction is complete, quench the reaction by adding a weak base (e.g., sodium bicarbonate solution). Separate the organic layer, wash with water and brine, dry over an anhydrous salt, and remove the solvent under reduced pressure.

  • Purification : The product can be purified by distillation.

Electrophilic_Addition start This compound intermediate Tertiary Carbocation Intermediate (More Stable) start->intermediate + H+ (Electrophile) reagent H-Cl product 3-Chloro-3-methylhexane intermediate->product + Cl- (Nucleophile)

Caption: Electrophilic addition of HCl to this compound.

Free-Radical Addition of HBr with Peroxides

In the presence of peroxides and light, the addition of HBr to this compound proceeds via a free-radical mechanism.[13] This reaction follows an anti-Markovnikov regioselectivity, where the bromine atom adds to the less substituted carbon of the double bond.

  • Reagents : Hydrogen Bromide (HBr), a peroxide initiator (e.g., ROOR), and light (hν).[13]

  • Product : The major product is the anti-Markovnikov addition product, 3-bromo-4-methylhexane.[13]

Experimental Protocol: Free-Radical Addition of HBr

  • Initiation : The reaction is initiated by the homolytic cleavage of the peroxide in the presence of light or heat to form free radicals.[13]

  • Propagation : A peroxide radical abstracts a hydrogen atom from HBr to generate a bromine radical. This bromine radical then adds to the double bond of the alkene to form the more stable tertiary radical intermediate. This radical then abstracts a hydrogen atom from another molecule of HBr to form the final product and regenerate a bromine radical.[13]

  • Termination : The reaction is terminated when two radicals combine.

Free_Radical_Addition start (E)-3-Methyl-hex-3-ene intermediate Tertiary Radical Intermediate (More Stable) start->intermediate + •Br reagents HBr, ROOR, hν product 3-Bromo-4-methylhexane (Anti-Markovnikov Product) intermediate->product + HBr (- •Br)

Caption: Free-radical addition of HBr to this compound.

Safety and Handling

This compound is a highly flammable liquid and vapor.[1][4][14] It is crucial to handle this chemical with appropriate safety precautions.

  • GHS Classification : Flammable liquids, Category 2 (H225).[1][4][14]

  • Precautionary Statements :

    • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[14]

    • P233: Keep container tightly closed.[14]

    • P240: Ground and bond container and receiving equipment.[14]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[14]

  • First Aid :

    • Inhalation : Move the person to fresh air.

    • Skin Contact : Take off immediately all contaminated clothing and wash the skin with water.[14]

    • Eye Contact : Rinse with water for several minutes.

    • Ingestion : Rinse mouth. Do NOT induce vomiting.[15]

  • Handling : Use in a well-ventilated area. Use non-sparking tools and take precautionary measures against static discharge.[14][15]

  • Storage : Store in a well-ventilated place and keep cool.[14]

This guide provides a summary of the available technical data for this compound. For more detailed information, researchers should consult the cited literature and safety data sheets.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereochemistry of 3-Methyl-3-hexene and its Isomers

This technical guide provides a comprehensive overview of the stereochemistry, properties, and analytical protocols related to 3-methyl-3-hexene. The focus is on its geometric isomers, (E)-3-methyl-3-hexene and (Z)-3-methyl-3-hexene, offering valuable data and methodologies for professionals in chemical research and development.

Introduction to 3-Methyl-3-hexene

3-Methyl-3-hexene is an unsaturated hydrocarbon with the chemical formula C₇H₁₄ and a molecular weight of approximately 98.19 g/mol .[1][2] Its structure consists of a six-carbon hexene backbone with a double bond located at the third carbon (between C3 and C4), and a methyl group substituted at the C3 position. The presence of the trisubstituted double bond gives rise to geometric isomerism, a fundamental concept in stereochemistry.

The core structure is: CH₃-CH₂-C(CH₃)=CH-CH₂-CH₃

Due to the restricted rotation around the C=C double bond, two distinct spatial arrangements of the substituents are possible.[3] These stereoisomers are not superimposable and are known as geometric isomers.

Stereoisomers of 3-Methyl-3-hexene

The stereoisomerism in 3-methyl-3-hexene is defined by the spatial orientation of the substituent groups attached to the double bond carbons (C3 and C4). This results in two geometric isomers: (Z)-3-methyl-3-hexene and (E)-3-methyl-3-hexene.[4]

Nomenclature: E/Z Designation

To unambiguously name these isomers, the Cahn-Ingold-Prelog (CIP) priority rules are applied.

  • At Carbon-3 (C3): The attached groups are an ethyl group (-CH₂CH₃) and a methyl group (-CH₃). The ethyl group has a higher priority based on atomic number.

  • At Carbon-4 (C4): The attached groups are an ethyl group (-CH₂CH₃) and a hydrogen atom (-H). The ethyl group has a higher priority.

Based on these priorities:

  • (Z)-3-methyl-3-hexene: The isomer where the two higher-priority groups (the ethyl groups on C3 and C4) are on the same side (Zusammen in German) of the double bond. This is also referred to as the cis isomer.[5][6]

  • (E)-3-methyl-3-hexene: The isomer where the two higher-priority groups are on opposite sides (Entgegen in German) of the double bond. This is also referred to as the trans isomer.[7][8]

The relationship between these isomers is illustrated in the diagram below.

G cluster_isomers Geometric Isomers of 3-Methyl-3-hexene cluster_parent Core Structure A (Z)-3-methyl-3-hexene (cis isomer) B (E)-3-methyl-3-hexene (trans isomer) C 3-Methyl-3-hexene C₇H₁₄ C->A  Geometric  Isomerism C->B

Figure 1: Relationship between 3-methyl-3-hexene and its geometric isomers.

Physicochemical and Spectroscopic Data

The (E) and (Z) isomers of 3-methyl-3-hexene exhibit distinct physical and spectroscopic properties, which are crucial for their identification and separation.

Physical Properties
Property(Z)-3-methyl-3-hexene(E)-3-methyl-3-hexene
CAS Number 4914-89-0[5]3899-36-3[7]
Molecular Formula C₇H₁₄[5]C₇H₁₄[7]
Molecular Weight 98.1861 g/mol [5]98.1861 g/mol [7]
Boiling Point ~95.5 °C (368.6 K)[9]94 °C[8]
Synonyms cis-3-Methyl-3-hexene[5]trans-3-Methyl-3-hexene[7]
Spectroscopic Data Summary

Spectroscopic methods are essential for the structural elucidation and differentiation of the isomers.

Spectroscopic Data(Z)-3-methyl-3-hexene(E)-3-methyl-3-hexene
Mass Spectrometry (GC-MS) Data available via NIST WebBook, characteristic fragmentation patterns for C₇H₁₄ alkenes.[5][10]Data available via NIST WebBook, similar fragmentation with potential minor intensity differences.[11]
¹³C NMR Spectroscopy Spectra available, chemical shifts differ from the E-isomer due to steric effects.[10]Spectra available, distinct chemical shifts for olefinic and allylic carbons compared to the Z-isomer.[11]
Infrared (IR) Spectroscopy Data available, shows characteristic C-H and C=C stretching and bending frequencies.[5][12]Data available, subtle differences in the fingerprint region compared to the Z-isomer.[7]
Kovats Retention Index (Standard non-polar column) ~691 - 705[10]~690 - 701[11]

Experimental Protocols

Representative Synthesis: Dehydration of 3-Methyl-3-hexanol (B1585239)

A common laboratory-scale synthesis for alkenes is the acid-catalyzed dehydration of a corresponding alcohol. 3-Methyl-3-hexene (as a mixture of E and Z isomers) can be prepared from 3-methyl-3-hexanol.

Objective: To synthesize 3-methyl-3-hexene via dehydration of 3-methyl-3-hexanol.

Materials:

  • 3-methyl-3-hexanol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium bicarbonate solution

  • Distillation apparatus

Procedure:

  • Place 3-methyl-3-hexanol into a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric or phosphoric acid while cooling the flask in an ice bath.

  • Set up the apparatus for fractional distillation. The receiving flask should be cooled in an ice bath to minimize the evaporation of the volatile alkene product.

  • Gently heat the reaction mixture. The lower-boiling alkene will distill out as it is formed, shifting the equilibrium toward the product (Le Châtelier's principle).

  • Collect the distillate, which contains a mixture of (E)- and (Z)-3-methyl-3-hexene, along with some water and unreacted alcohol.

  • Transfer the distillate to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any acid) and water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the final product by simple distillation to separate the alkene mixture from any remaining alcohol. The (E) and (Z) isomers have very close boiling points and will likely co-distill.[8][9]

Isomer Separation and Analysis Workflow

Due to their similar boiling points, separating the (E) and (Z) isomers typically requires high-resolution techniques like preparative gas chromatography.

G A Crude Product (E/Z Mixture) B Preparative Gas Chromatography (GC) A->B C (Z)-3-methyl-3-hexene B->C  Isomer 1 D (E)-3-methyl-3-hexene B->D  Isomer 2 E Structural Analysis C->E D->E F NMR Spectroscopy (¹H, ¹³C) E->F G GC-MS E->G H FT-IR Spectroscopy E->H

Figure 2: Workflow for the separation and analysis of 3-methyl-3-hexene isomers.

Protocol for Analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Inject a sample of the purified product into a GC-MS system equipped with a non-polar capillary column.

    • The retention times for the (E) and (Z) isomers will be very close but often resolvable.[10][11]

    • The mass spectrometer will provide fragmentation patterns that confirm the molecular weight (98 g/mol ) and C₇H₁₄ formula.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra for the separated isomers or the mixture.

    • The chemical shifts of the vinylic proton and the allylic carbons will differ between the (E) and (Z) isomers due to different steric environments, allowing for unambiguous identification.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Obtain an IR spectrum of each isomer. While many peaks will be similar, subtle differences in the C-H out-of-plane bending vibrations in the fingerprint region (~700-1000 cm⁻¹) can sometimes be used to distinguish between cis and trans isomers.

Conclusion

The stereochemistry of 3-methyl-3-hexene is fundamentally defined by its (E) and (Z) geometric isomers. These isomers possess distinct, albeit similar, physicochemical properties that necessitate advanced analytical techniques like high-resolution gas chromatography and NMR spectroscopy for their separation and characterization. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and detailed analysis of these compounds, offering a valuable resource for chemists in research and industry.

References

An In-depth Technical Guide to the Physical Properties of 3-Methyl-hex-3-ene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties, specifically boiling point and density, of the geometric isomers of 3-Methyl-hex-3-ene: (E)-3-Methyl-hex-3-ene and (Z)-3-Methyl-hex-3-ene. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require accurate physical data for these compounds.

Core Physical Properties

The (E) and (Z) isomers of this compound, while possessing the same molecular formula and connectivity, exhibit distinct physical properties due to their different spatial arrangements. These differences are primarily attributed to variations in intermolecular forces. The cis (Z) isomer, with both alkyl groups on the same side of the double bond, often exhibits a slight dipole moment, which can influence its boiling point compared to the more symmetric trans (E) isomer where the dipoles may cancel out.

Data Presentation: Boiling Point and Density

The following table summarizes the reported boiling points and densities for the (E) and (Z) isomers of this compound. The data has been compiled from various chemical databases and literature sources. It is important to note that minor variations in reported values can exist due to different experimental conditions.

IsomerStructureBoiling Point (°C)Density (g/mL)
(E)-3-Methyl-hex-3-enetrans isomer93.4 - 940.710 - 0.714
(Z)-3-Methyl-hex-3-enecis isomer95 - 95.40.708 - 0.713

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For the this compound isomers, several standard laboratory techniques can be employed for accurate determination:

  • Simple Distillation: This is a common and effective method for determining the boiling point of a liquid. The procedure involves heating the liquid in a distillation flask connected to a condenser and a collection vessel. A thermometer is placed in the vapor path to measure the temperature at which the liquid boils and its vapor condenses. The stable temperature recorded during the distillation of the bulk of the sample is taken as the boiling point. At least 5 mL of the sample is typically required for this method.[1][2]

  • Thiele Tube Method: This micro-method is suitable when only a small amount of the substance is available. A small sample of the liquid is placed in a fusion tube, and an inverted capillary tube is added. The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil. As the temperature rises, a stream of bubbles will emerge from the capillary tube. The boiling point is the temperature at which the last bubble emerges and the liquid just begins to enter the capillary tube upon cooling.[1]

  • Reflux Method: In this method, the liquid is heated in a flask attached to a vertical condenser. A thermometer is placed in the vapor above the boiling liquid. The temperature at which the vapor and liquid are in equilibrium, as indicated by a stable temperature reading on the thermometer, is the boiling point.[1]

It is crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Density

The density of a liquid is its mass per unit volume. The determination of the density of the this compound isomers would typically involve the following steps:

  • Mass Measurement: A known volume of the liquid is accurately weighed using an analytical balance.

  • Volume Measurement: The volume of the liquid can be precisely measured using calibrated glassware such as a pycnometer or a volumetric flask.

  • Calculation: The density is then calculated by dividing the mass of the liquid by its volume.

Temperature control is essential during density measurements as the volume of a liquid, and thus its density, changes with temperature.

Visualizations

To better illustrate the relationships and workflows discussed, the following diagrams have been generated using the DOT language.

Isomer_Properties Logical Relationship of this compound Isomers and Their Properties cluster_isomers This compound Isomers cluster_properties Physical Properties E_isomer (E)-3-Methyl-hex-3-ene BoilingPoint Boiling Point E_isomer->BoilingPoint Density Density E_isomer->Density Z_isomer (Z)-3-Methyl-hex-3-ene Z_isomer->BoilingPoint Z_isomer->Density

Isomer-Property Relationship

Boiling_Point_Workflow Experimental Workflow for Boiling Point Determination (Distillation Method) start Start setup Set up distillation apparatus start->setup add_sample Add this compound isomer to distillation flask setup->add_sample heat Gently heat the flask add_sample->heat observe Observe for boiling and vapor condensation heat->observe record_temp Record stable temperature on thermometer observe->record_temp record_pressure Record atmospheric pressure record_temp->record_pressure end End record_pressure->end

References

An In-depth Technical Guide to the Reaction of 3-Methyl-hex-3-ene with HBr: Mechanism and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between 3-methyl-hex-3-ene and hydrogen bromide (HBr). The document details the underlying electrophilic addition mechanism, including the formation of carbocation intermediates and potential rearrangements. It also presents a generalized experimental protocol for conducting this reaction in a laboratory setting and discusses the expected spectroscopic characteristics of the resulting products.

Core Reaction Mechanism: Electrophilic Addition

The reaction of this compound, a trisubstituted alkene, with HBr proceeds primarily through an electrophilic addition mechanism. The electron-rich double bond of the alkene acts as a nucleophile, attacking the electrophilic hydrogen of the HBr molecule. This initial step is rate-determining and results in the formation of a carbocation intermediate and a bromide ion.

Carbocation Formation and Stability

The protonation of the double bond can occur at either carbon-3 or carbon-4. According to Markovnikov's rule, the hydrogen atom will preferentially add to the carbon atom that results in the formation of the more stable carbocation.

  • Protonation at Carbon-4: This leads to the formation of a tertiary carbocation at carbon-3. Tertiary carbocations are highly stabilized by the inductive effects of the three attached alkyl groups (a methyl group, an ethyl group, and a propyl group).

  • Protonation at Carbon-3: This would result in a secondary carbocation at carbon-4. Secondary carbocations are less stable than their tertiary counterparts.

Due to the significantly greater stability of the tertiary carbocation, the reaction pathway proceeding through the formation of the 3-methylhexan-3-yl cation is strongly favored.

Nucleophilic Attack and Product Formation

The bromide ion, acting as a nucleophile, then attacks the electrophilic center of the more stable tertiary carbocation. This rapid, non-rate-determining step leads to the formation of the major product, 3-bromo-3-methylhexane . A minor product, 3-bromo-4-methylhexane , may also be formed from the less favored secondary carbocation, though its yield is expected to be significantly lower under standard reaction conditions.

It is important to note that the reaction of cis-3-methyl-3-hexene (B13800522) with HBr is expected to proceed via an SN1-like mechanism, leading to a mixture of (3S)-3-bromo-3-methylhexane and (3R)-3-bromo-3-methylhexane due to the planar nature of the carbocation intermediate, which allows for attack from either face.[1]

Potential for Carbocation Rearrangements

While the initially formed tertiary carbocation is relatively stable, it is crucial to consider the possibility of carbocation rearrangements, such as hydride or alkyl shifts, which could lead to the formation of an even more stable carbocation. In the case of the 3-methylhexan-3-yl cation, a hydride shift from an adjacent carbon would result in a less stable secondary carbocation. Therefore, significant rearrangement is not anticipated under typical reaction conditions for this specific substrate.

Anti-Markovnikov Addition (in the presence of peroxides)

In the presence of peroxides (ROOR), the addition of HBr to this compound proceeds via a free-radical mechanism. This pathway leads to the formation of the anti-Markovnikov product. The reaction is initiated by the homolytic cleavage of the peroxide to form alkoxy radicals, which then abstract a hydrogen atom from HBr to generate a bromine radical. The bromine radical then adds to the double bond in a way that produces the more stable carbon radical. For this compound, this would be the tertiary radical at the 3-position. Subsequent abstraction of a hydrogen atom from HBr by this carbon radical yields the final product and regenerates a bromine radical, propagating the chain reaction.

Experimental Protocol: Synthesis of 3-Bromo-3-methylhexane

The following is a generalized procedure for the hydrobromination of an alkene, adapted for the synthesis of 3-bromo-3-methylhexane.

Materials:

  • This compound

  • Concentrated Hydrobromic Acid (48%)

  • Anhydrous Calcium Chloride or Magnesium Sulfate

  • Diethyl ether (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Drying tube

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, place a magnetic stir bar and this compound. Cool the flask in an ice bath.

  • Addition of HBr: Slowly add a stoichiometric equivalent of concentrated hydrobromic acid to the cooled and stirring alkene. The reaction is exothermic and should be controlled by the rate of addition and the ice bath.

  • Reaction Time: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup - Quenching and Extraction: Transfer the reaction mixture to a separatory funnel. Add an equal volume of cold deionized water and diethyl ether. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.

  • Washing: Drain the lower aqueous layer. Wash the organic layer sequentially with deionized water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash again with deionized water.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over an anhydrous drying agent such as calcium chloride or magnesium sulfate.

  • Isolation: Decant or filter the dried organic solution to remove the drying agent. The solvent can then be removed under reduced pressure using a rotary evaporator to yield the crude product, 3-bromo-3-methylhexane.

  • Purification: If necessary, the crude product can be purified by distillation.

Data Presentation

Product NameIUPAC NameMajor/MinorPredicted YieldKey Spectroscopic Features
Major Product 3-Bromo-3-methylhexaneMajorHigh¹H NMR: Absence of signals in the vinylic region (4.5-6.5 ppm). Complex multiplets for alkyl protons. ¹³C NMR: A quaternary carbon signal for the carbon bearing the bromine and methyl group. IR: C-Br stretch around 515-690 cm⁻¹.
Minor Product 3-Bromo-4-methylhexaneMinorLow¹H NMR: Absence of signals in the vinylic region. A downfield multiplet for the proton on the carbon bearing the bromine. ¹³C NMR: A methine carbon signal for the carbon bearing the bromine. IR: C-Br stretch around 515-690 cm⁻¹.

Mandatory Visualization

Electrophilic_Addition_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Major Product Alkene This compound Carbocation Tertiary Carbocation (3-methylhexan-3-yl cation) Alkene->Carbocation + H⁺ (from HBr) (Slow, Rate-determining) HBr H-Br Bromide Br⁻ Product 3-Bromo-3-methylhexane Carbocation->Product + Br⁻ (Fast)

Caption: Electrophilic addition of HBr to this compound.

Experimental_Workflow start Start: Reagents reaction Reaction: This compound + HBr start->reaction workup Workup: Quenching & Extraction reaction->workup washing Washing: H₂O, NaHCO₃, H₂O workup->washing drying Drying over Anhydrous Agent washing->drying isolation Isolation: Solvent Removal drying->isolation purification Purification (Optional): Distillation isolation->purification analysis Product Analysis: NMR, IR, etc. isolation->analysis Direct Analysis purification->analysis end End: Purified Product analysis->end

Caption: Experimental workflow for the synthesis of 3-Bromo-3-methylhexane.

References

An In-depth Technical Guide to the Stereoselectivity of Hydroboration-Oxidation of 3-Methyl-hex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hydroboration-oxidation of 3-methyl-hex-3-ene, with a specific focus on the stereochemical outcomes of this important reaction. The principles and experimental considerations detailed herein are crucial for the controlled synthesis of specific stereoisomers in drug development and other fine chemical applications.

Introduction to Hydroboration-Oxidation

Hydroboration-oxidation is a two-step organic reaction that converts an alkene into an alcohol. The reaction is highly valued for its predictable regioselectivity and stereospecificity. In the first step, borane (B79455) (BH₃), typically in a complex with tetrahydrofuran (B95107) (BH₃-THF), adds across the carbon-carbon double bond of the alkene in a process called hydroboration. The subsequent oxidation of the resulting organoborane intermediate, usually with hydrogen peroxide (H₂O₂) in a basic solution, replaces the boron atom with a hydroxyl group.[1][2]

The reaction exhibits two key features:

  • Anti-Markovnikov Regioselectivity : The hydroxyl group is added to the less substituted carbon of the double bond.[1][2]

  • Syn-Addition Stereospecificity : The hydrogen and the hydroxyl group are added to the same face of the double bond.[1][2]

Stereoselectivity of this compound Hydroboration-Oxidation

The hydroboration-oxidation of this compound, a trisubstituted alkene, results in the formation of two new stereocenters at carbons 3 and 4 of the resulting 3-methyl-4-hexanol. The stereochemical outcome of the reaction is dependent on the geometry of the starting alkene, i.e., whether it is the (E) or (Z) isomer.

Reaction of (E)-3-Methyl-hex-3-ene

The hydroboration of (E)-3-methyl-hex-3-ene proceeds via the syn-addition of borane to the double bond. Due to steric hindrance, the borane will preferentially approach the face of the double bond that is less sterically hindered. This leads to the formation of two enantiomeric organoborane intermediates, which upon oxidation, yield a pair of enantiomeric alcohols: (3R,4R)-3-methyl-4-hexanol and (3S,4S)-3-methyl-4-hexanol.

Reaction of (Z)-3-Methyl-hex-3-ene

Similarly, the hydroboration of (Z)-3-methyl-hex-3-ene also undergoes syn-addition of borane. The steric environment of the (Z)-isomer directs the approach of the borane to form a different pair of enantiomeric organoborane intermediates. Subsequent oxidation affords the other pair of enantiomers: (3R,4S)-3-methyl-4-hexanol and (3S,4R)-3-methyl-4-hexanol.

Data Presentation

The expected stereochemical outcomes of the hydroboration-oxidation of (E)- and (Z)-3-methyl-hex-3-ene are summarized in the table below.

Starting AlkeneProduct(s)Relationship
(E)-3-Methyl-hex-3-ene(3R,4R)-3-Methyl-4-hexanol and (3S,4S)-3-Methyl-4-hexanolEnantiomers
(Z)-3-Methyl-hex-3-ene(3R,4S)-3-Methyl-4-hexanol and (3S,4R)-3-Methyl-4-hexanolEnantiomers

Experimental Protocols

The following is a representative experimental protocol for the hydroboration-oxidation of this compound, adapted from general procedures for trisubstituted alkenes.

Materials:

  • This compound (either E or Z isomer)

  • Borane-tetrahydrofuran complex (BH₃-THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Hydroboration

  • A dry 100 mL round-bottom flask equipped with a magnetic stir bar and a septum is flushed with nitrogen.

  • This compound (e.g., 10 mmol, 1.12 g) and 20 mL of anhydrous THF are added to the flask via syringe.

  • The flask is cooled to 0 °C in an ice bath.

  • A 1 M solution of BH₃-THF in THF (e.g., 11 mL, 11 mmol) is added dropwise to the stirred solution of the alkene over a period of 15-20 minutes.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

Step 2: Oxidation

  • The reaction flask is cooled to 0 °C in an ice bath.

  • Slowly and carefully, 5 mL of 3 M aqueous NaOH is added to the reaction mixture, followed by the dropwise addition of 5 mL of 30% H₂O₂. The temperature should be maintained below 30 °C during the addition.

  • After the addition is complete, the mixture is stirred at room temperature for 1 hour.

Step 3: Work-up and Purification

  • The reaction mixture is transferred to a separatory funnel.

  • The aqueous layer is separated and extracted twice with 20 mL portions of diethyl ether.

  • The combined organic layers are washed with 20 mL of brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product, 3-methyl-4-hexanol, can be purified by fractional distillation or column chromatography on silica (B1680970) gel.

Visualizations

The following diagrams illustrate the key pathways and relationships in the hydroboration-oxidation of this compound.

hydroboration_mechanism cluster_step1 Step 1: Hydroboration (Syn-Addition) cluster_step2 Step 2: Oxidation (Retention of Stereochemistry) Alkene This compound Transition_State Four-membered transition state Alkene->Transition_State BH3_THF BH3-THF BH3_THF->Transition_State Organoborane Trialkylborane Transition_State->Organoborane Alcohol 3-Methyl-4-hexanol Organoborane->Alcohol Oxidation H2O2_NaOH H2O2, NaOH

Caption: General workflow of the hydroboration-oxidation reaction.

stereochemical_pathway_E E_alkene (E)-3-Methyl-hex-3-ene syn_addition Syn-addition of BH3 E_alkene->syn_addition intermediate_R (3R,4R)-organoborane (and enantiomer) syn_addition->intermediate_R oxidation_R Oxidation (retention) intermediate_R->oxidation_R product_R (3R,4R)-3-Methyl-4-hexanol (and (3S,4S)-enantiomer) oxidation_R->product_R

Caption: Stereochemical pathway for (E)-3-methyl-hex-3-ene.

stereochemical_pathway_Z Z_alkene (Z)-3-Methyl-hex-3-ene syn_addition Syn-addition of BH3 Z_alkene->syn_addition intermediate_S (3R,4S)-organoborane (and enantiomer) syn_addition->intermediate_S oxidation_S Oxidation (retention) intermediate_S->oxidation_S product_S (3R,4S)-3-Methyl-4-hexanol (and (3S,4R)-enantiomer) oxidation_S->product_S

Caption: Stereochemical pathway for (Z)-3-methyl-hex-3-ene.

logical_relationship cluster_reactants Starting Materials cluster_products Products E_alkene (E)-Isomer RR_SS_pair (3R,4R) & (3S,4S) Enantiomeric Pair E_alkene->RR_SS_pair forms Z_alkene (Z)-Isomer RS_SR_pair (3R,4S) & (3S,4R) Enantiomeric Pair Z_alkene->RS_SR_pair forms RR_SS_pair->RS_SR_pair are diastereomers of

Caption: Relationship between isomers and products.

References

Synthesis of 3-Methyl-hex-3-ene from Alkyne Precursors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of (Z)- and (E)-3-methyl-hex-3-ene from its alkyne precursor, 3-methyl-hex-3-yne. This document details the primary synthetic methodologies, including catalytic hydrogenation and dissolving metal reduction, offering detailed experimental protocols and quantitative data to support research and development in the chemical and pharmaceutical sciences.

Introduction

The stereoisomers of 3-methyl-hex-3-ene serve as important building blocks in organic synthesis. The geometric configuration of the double bond, whether cis (Z) or trans (E), significantly influences the biological activity and physical properties of more complex molecules derived from them. Therefore, the ability to selectively synthesize each isomer is of critical importance. This guide focuses on two well-established and highly stereoselective methods for the reduction of the internal alkyne, 3-methyl-hex-3-yne, to the corresponding (Z) and (E)-alkenes.

Synthetic Pathways Overview

The primary precursor for the synthesis of this compound is the internal alkyne, 3-methyl-hex-3-yne . The stereochemical outcome of the reduction of the triple bond is controlled by the choice of reagents and reaction conditions.

  • Synthesis of (Z)-3-Methyl-hex-3-ene (cis-isomer): This is achieved through catalytic hydrogenation using a "poisoned" catalyst, most commonly Lindlar's catalyst. The catalyst's reduced activity allows for the selective reduction of the alkyne to a cis-alkene without further reduction to the alkane.

  • Synthesis of (E)-3-Methyl-hex-3-ene (trans-isomer): The trans-alkene is synthesized via a dissolving metal reduction, typically using sodium or lithium in liquid ammonia (B1221849). This method proceeds through a radical anion intermediate, leading to the thermodynamically more stable trans-product.

The overall synthetic strategy is depicted in the following workflow diagram:

G cluster_start Starting Material cluster_Z Z-Isomer Synthesis cluster_E E-Isomer Synthesis Alkyne 3-Methyl-hex-3-yne Z_Reagents H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline) Alkyne->Z_Reagents Catalytic Hydrogenation E_Reagents Na, liq. NH₃ Alkyne->E_Reagents Dissolving Metal Reduction Z_Product (Z)-3-Methyl-hex-3-ene Z_Reagents->Z_Product E_Product (E)-3-Methyl-hex-3-ene E_Reagents->E_Product

Synthetic workflow for (Z)- and (E)-3-methyl-hex-3-ene.

Experimental Protocols

Synthesis of (Z)-3-Methyl-hex-3-ene via Lindlar Hydrogenation

This procedure utilizes Lindlar's catalyst for the syn-addition of hydrogen across the triple bond of 3-methyl-hex-3-yne, yielding the (Z)-isomer with high stereoselectivity.[1][2][3]

Materials:

  • 3-Methyl-hex-3-yne

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate (B1210297) and quinoline)

  • Hexane (or another suitable solvent like ethanol (B145695) or ethyl acetate)

  • Hydrogen gas (H₂)

Apparatus:

  • Hydrogenation flask (e.g., Parr apparatus or a round-bottom flask with a balloon)

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel with Celite)

Procedure:

  • In a hydrogenation flask, dissolve 3-methyl-hex-3-yne in hexane.

  • Add Lindlar's catalyst to the solution, typically at a loading of 5-10% by weight relative to the alkyne.[2]

  • Seal the flask and purge the system with hydrogen gas to remove air.

  • Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm, a balloon is sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by gas chromatography (GC) or by observing the uptake of hydrogen. The reaction is typically complete when hydrogen consumption ceases.

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with fresh solvent.

  • The solvent can be removed from the filtrate by rotary evaporation to yield crude (Z)-3-methyl-hex-3-ene.

  • If necessary, the product can be further purified by fractional distillation.

Quantitative Data (Typical):

ParameterValueReference
Yield >90%[4]
(Z):(E) Selectivity >95:5[5]
Reaction Time 1-8 hours (monitor by GC)[5]
Temperature Room Temperature[1]
Pressure 1 atm H₂[1]
Synthesis of (E)-3-Methyl-hex-3-ene via Dissolving Metal Reduction

This method employs sodium metal dissolved in liquid ammonia to effect the anti-addition of hydrogen to 3-methyl-hex-3-yne, resulting in the formation of the (E)-isomer.[5][6]

Materials:

Apparatus:

  • Three-necked round-bottom flask

  • Dry ice/acetone condenser

  • Gas inlet for ammonia

  • Low-temperature thermometer

Procedure:

  • Set up a three-necked flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet.

  • Cool the flask to -78 °C using a dry ice/acetone bath and condense ammonia gas into the flask.

  • Once the desired volume of liquid ammonia is collected, add small, freshly cut pieces of sodium metal with stirring until a persistent deep blue color is obtained, indicating the presence of solvated electrons.

  • Dissolve 3-methyl-hex-3-yne in a minimal amount of anhydrous ether or THF and add it dropwise to the stirred sodium-ammonia solution.

  • Allow the reaction to stir at -78 °C for 1-2 hours.

  • After the reaction is complete (as determined by TLC or GC analysis of quenched aliquots), quench the reaction by the slow and careful addition of solid ammonium chloride until the blue color disappears.

  • Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Add water and a low-boiling organic solvent (e.g., pentane (B18724) or diethyl ether) to the residue.

  • Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and remove the solvent by distillation to obtain crude (E)-3-methyl-hex-3-ene.

  • The product can be purified by fractional distillation.

Quantitative Data (Typical):

ParameterValueReference
Yield 80-99%[5]
(E):(Z) Selectivity >95:5[5]
Reaction Time 1-2 hours[5]
Temperature -78 °C to -33 °C[7]

Alternative Synthetic Route: Hydroboration-Protonolysis

Product Characterization Data

The synthesized (Z)- and (E)-3-methyl-hex-3-ene can be characterized by various spectroscopic methods.

Table of Physical and Spectroscopic Data:

Property(Z)-3-Methyl-hex-3-ene(E)-3-Methyl-hex-3-ene
CAS Number 4914-89-0[8]3899-36-3[9]
Molecular Formula C₇H₁₄C₇H₁₄
Molecular Weight 98.19 g/mol [8]98.19 g/mol [9]
Boiling Point Not reported93.4 °C at 760 mmHg[10]
¹³C NMR Data available in spectral databases[8]Data available in spectral databases
Mass Spectrum (GC-MS) Data available[8][11]Data available[12]
IR Spectrum Data available[11][13]Data available[12]

Conclusion

The stereoselective synthesis of (Z)- and (E)-3-methyl-hex-3-ene from the alkyne precursor 3-methyl-hex-3-yne is readily achievable with high fidelity using well-established synthetic methodologies. The choice of a poisoned palladium catalyst such as Lindlar's catalyst provides a reliable route to the (Z)-isomer, while dissolving metal reduction with sodium in liquid ammonia affords the (E)-isomer with excellent selectivity. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

References

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of 3-Methyl-hex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry and bond angles of 3-Methyl-hex-3-ene. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes established principles of chemical bonding and steric theory, alongside typical values from analogous alkene structures, to present a detailed theoretical model of its geometric parameters. This document also outlines the primary experimental and computational methodologies employed for the precise determination of molecular structures.

Introduction

This compound is an unsaturated hydrocarbon with the chemical formula C₇H₁₄. Its structure is characterized by a six-carbon chain with a double bond located at the third carbon, which is also substituted with a methyl group. The presence of the double bond and the substitution pattern gives rise to two geometric isomers: (Z)-3-methyl-hex-3-ene (cis) and (E)-3-methyl-hex-3-ene (trans). The spatial arrangement of the atoms in these isomers, particularly around the C=C double bond, is crucial in determining their physical properties and chemical reactivity. Understanding the molecular geometry is therefore fundamental for applications in areas such as organic synthesis, materials science, and drug design.

Theoretical Molecular Geometry

The geometry of the carbon atoms involved in the double bond of an alkene is trigonal planar, with ideal bond angles of 120°. However, in substituted alkenes like this compound, these angles can deviate from the ideal due to steric hindrance between the substituent groups.

Geometry of the Double Bond

The core of the this compound molecule is the C3=C4 double bond. The carbon atoms C3 and C4 are sp² hybridized, leading to a planar arrangement of the atoms directly attached to them. The key bond angles in this region are C2-C3=C4, C5-C4=C3, and the angles involving the methyl group on C3 and the hydrogen on C4.

In the (E)-isomer (trans) , the ethyl group (C1-C2) and the ethyl group (C5-C6) are on opposite sides of the double bond. This arrangement minimizes steric repulsion, and the bond angles are expected to be close to the ideal 120°.

In the (Z)-isomer (cis) , the ethyl group and the other ethyl group are on the same side of the double bond. This proximity leads to significant steric strain, which is expected to cause a widening of the C2-C3=C4 and C3=C4-C5 angles to values greater than 120° to alleviate the repulsion between the bulky groups.

Bond Lengths

The bond lengths in this compound are influenced by the hybridization of the carbon atoms and the presence of the double bond.

  • C=C Double Bond: The C3=C4 double bond is expected to have a length of approximately 1.34 Å, which is typical for a tri-substituted alkene.

  • C-C Single Bonds Adjacent to the Double Bond: The C2-C3 and C4-C5 single bonds involve a bond between an sp³ and an sp² hybridized carbon. These bonds are typically shorter and stronger than a standard sp³-sp³ C-C bond, with an expected length of around 1.51 Å.

  • Other C-C Single Bonds: The C1-C2 and C5-C6 single bonds are standard sp³-sp³ bonds and are expected to have a length of approximately 1.54 Å.

  • C-H Bonds: The lengths of the C-H bonds will vary slightly depending on the hybridization of the carbon atom. C(sp²)-H bonds are generally shorter (around 1.08 Å) than C(sp³)-H bonds (around 1.09 Å).

Quantitative Geometric Data (Estimated)

The following table summarizes the estimated bond lengths and angles for the (E) and (Z) isomers of this compound based on theoretical principles and data from analogous molecules.

Parameter(E)-3-Methyl-hex-3-ene (trans)(Z)-3-Methyl-hex-3-ene (cis)
Bond Lengths (Å)
C3=C4~ 1.34~ 1.34
C2-C3~ 1.51~ 1.51
C4-C5~ 1.51~ 1.51
C1-C2~ 1.54~ 1.54
C5-C6~ 1.54~ 1.54
C3-CH₃~ 1.51~ 1.51
C(sp²)-H~ 1.08~ 1.08
C(sp³)-H~ 1.09~ 1.09
**Bond Angles (°)
C2-C3=C4~ 122> 124
C(CH₃)-C3=C4~ 118< 116
C3=C4-C5~ 123> 125
C3=C4-H~ 117< 115
C2-C3-C(CH₃)~ 120~ 120
C1-C2-C3~ 112~ 112
C4-C5-C6~ 112~ 112

Experimental and Computational Protocols

The precise determination of the molecular geometry of this compound would rely on the following experimental and computational techniques.

Experimental Methodologies
  • Gas-Phase Electron Diffraction (GED): This is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions.[1] A beam of electrons is diffracted by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine the bond lengths, bond angles, and torsional angles.[1]

  • Microwave Spectroscopy: This method measures the rotational transitions of molecules in the gas phase.[2] From the rotational constants derived from the spectrum, highly accurate molecular geometries can be determined, particularly for smaller molecules.[2][3]

Computational Methodologies
  • Ab Initio and Density Functional Theory (DFT) Calculations: These quantum mechanical methods can be used to perform geometry optimizations, where the energy of the molecule is minimized with respect to the positions of its atoms.[4] These calculations can provide highly accurate predictions of bond lengths and angles.[4] The process involves selecting a theoretical model (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Schrödinger equation for the molecule.

  • Molecular Mechanics (MM): This approach uses classical physics to model the potential energy surface of a molecule.[5] While less accurate than quantum mechanical methods, MM is computationally much faster and is suitable for conformational analysis of larger molecules. The accuracy of MM calculations depends on the quality of the force field parameters used.

Visualization of Geometric Influences

The following diagram illustrates the key factors that influence the molecular geometry of this compound.

cluster_factors Influencing Factors cluster_geometry Molecular Geometry Hybridization Hybridization Bond Angles Bond Angles Hybridization->Bond Angles ~120° for sp² Bond Lengths Bond Lengths Hybridization->Bond Lengths C=C < C-C Steric Hindrance Steric Hindrance Steric Hindrance->Bond Angles Angle Distortion Electronic Effects Electronic Effects Electronic Effects->Bond Lengths e.g., Hyperconjugation

Caption: Factors influencing the molecular geometry of this compound.

Conclusion

References

Quantum Chemical Analysis of 3-Methyl-hex-3-ene Isomer Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The stability of alkene isomers is a fundamental concept in organic chemistry, with significant implications in reaction kinetics, product distribution, and the chemical properties of molecules. For drug development professionals and researchers, understanding and predicting molecular stability is crucial for designing effective and stable therapeutic agents. 3-Methyl-hex-3-ene, a simple yet illustrative alkene, exists as two geometric isomers: (E)-3-Methyl-hex-3-ene (trans) and (Z)-3-Methyl-hex-3-ene (cis). Generally, trans isomers are more stable than their cis counterparts due to reduced steric strain.[1][2] This guide provides an in-depth technical overview of how modern quantum chemical calculations can be employed to quantify the stability difference between these isomers, offering a powerful predictive tool that complements and explains experimental findings.

Theoretical Background: Factors Influencing Alkene Stability

The relative stability of alkenes is primarily governed by three factors:

  • Degree of Substitution: The stability of an alkene increases with the number of alkyl groups attached to the sp² hybridized carbons of the double bond.[2][3] This is often attributed to hyperconjugation, an interaction involving the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty π* orbital of the double bond.[4][5]

  • Steric Strain: In cis-isomers, bulky alkyl groups are positioned on the same side of the double bond, leading to steric hindrance and van der Waals repulsion.[2][4] This strain destabilizes the molecule compared to the trans-isomer, where the groups are on opposite sides.

  • Conjugation: Alkenes with conjugated double bonds (alternating single and double bonds) are stabilized by resonance, which delocalizes π-electron density over a larger area. This factor is not applicable to the isomers of this compound.

Experimentally, the most common method for quantifying alkene stability is by measuring the heat of hydrogenation (ΔH°hydrog).[4][6] This exothermic reaction converts an alkene to its corresponding alkane. A more stable alkene possesses a lower potential energy and therefore releases less heat upon hydrogenation.[6][7]

Computational Methodology and Protocols

Quantum chemical calculations provide a robust framework for determining the thermodynamic properties of molecules. The following protocol outlines a standard procedure for calculating the relative stability of the (E) and (Z) isomers of this compound using Density Functional Theory (DFT), a widely used and reliable method.[8]

1. Software Selection:

  • Gaussian, ORCA, Spartan: These are standard quantum chemistry software packages capable of performing the required calculations.

2. Method and Basis Set Selection:

  • Functional: The B3LYP hybrid functional is a popular choice that balances accuracy and computational cost for organic molecules.[9] Other functionals like M06-2X can also be effective, particularly for thermochemistry.[10]

  • Basis Set: A split-valence basis set with polarization and diffuse functions is recommended for accurate results. The 6-311++G(d,p) basis set is a suitable choice.[11] Alternatively, Karlsruhe basis sets like def2-TZVP are also widely used and provide reliable thermochemical data.[11]

3. Computational Procedure:

  • Step 1: Geometry Optimization: The initial 3D structure of each isomer ((E) and (Z)-3-Methyl-hex-3-ene) is built. A geometry optimization calculation is then performed to find the lowest energy conformation of each molecule. This process adjusts bond lengths, angles, and dihedrals to locate a stationary point on the potential energy surface.

  • Step 2: Frequency Calculation: A frequency analysis is performed on the optimized geometry. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and Gibbs free energy.

  • Step 3: Energy Calculation: The electronic energy, along with the thermochemical data from the frequency calculation, provides the total enthalpy (H) and Gibbs free energy (G) of each isomer at a standard temperature (e.g., 298.15 K). The relative stability is then determined by the difference in these calculated energies (ΔH or ΔG).

Below is a diagram illustrating this computational workflow.

G cluster_workflow Computational Workflow for Alkene Stability A 1. Input Structures ((E) & (Z)-3-Methyl-hex-3-ene) B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D Check for Imaginary Frequencies C->D E Verified Energy Minimum D->E  None F Structure is a Saddle Point (Re-optimize) D->F  One or more G 4. Extract Thermochemical Data (Enthalpy, Gibbs Free Energy) E->G H 5. Calculate Relative Stability (ΔH = H_Z - H_E) G->H

Caption: Computational workflow for determining isomer stability.

Data Presentation: Calculated and Experimental Stability

The primary output from the calculations includes the total electronic energies and the thermochemical corrections. These are used to determine the relative enthalpy of the two isomers.

Table 1: Summary of Calculated Thermochemical Data

Isomer Electronic Energy (Hartree) ZPE-Corrected Energy (Hartree) Enthalpy (Hartree) Gibbs Free Energy (Hartree)
(E)-3-Methyl-hex-3-ene Calculated Value Calculated Value Calculated Value Calculated Value
(Z)-3-Methyl-hex-3-ene Calculated Value Calculated Value Calculated Value Calculated Value

| Difference (Z - E) | ΔE_elec | ΔE_0 | ΔH | ΔG |

Note: The table above is a template. Actual values would be populated from the output of the quantum chemistry software.

The stability difference can be compared with experimental data derived from heats of hydrogenation. The NIST Chemistry WebBook reports the liquid-phase enthalpy of hydrogenation for (E)-3-Methyl-hex-3-ene.[12]

Table 2: Comparison of Calculated and Experimental Stability

Parameter (E)-3-Methyl-hex-3-ene (Z)-3-Methyl-hex-3-ene Relative Stability (Z - E)
Calculated ΔH (kJ/mol) Calculated Value Calculated Value Calculated Difference

| Experimental ΔH°hydrog (kJ/mol) | -109.4 ± 0.4[12] | Not Available | ~4-5 kJ/mol (Expected) |

The relationship between isomer stability and heat of hydrogenation is visualized in the energy level diagram below. The more stable (E) isomer is lower in energy and releases less heat upon conversion to the common product, 3-methylhexane.

G cluster_axis Potential Energy rank_top rank_top rank_mid1 rank_mid1 rank_mid2 rank_mid2 rank_bottom rank_bottom axis_start axis_end axis_start->axis_end   Z_isomer (Z)-3-Methyl-hex-3-ene E_isomer (E)-3-Methyl-hex-3-ene Alkane 3-Methylhexane Z_line_start Z_line_end Z_line_start->Z_line_end Alkane_line_end Z_line_end->Alkane_line_end ΔH (Z) E_line_start E_line_end E_line_start->E_line_end E_line_end->Alkane_line_end ΔH (E) Alkane_line_start Alkane_line_start->Alkane_line_end diff_start diff_end diff_start->diff_end ΔH_rel

Caption: Energy diagram of hydrogenation for (E) and (Z) isomers.

Conclusion

Quantum chemical calculations serve as an indispensable tool for elucidating the principles of molecular stability. By applying methods such as DFT with appropriate basis sets, researchers can accurately predict the relative stabilities of alkene isomers like (E)- and (Z)-3-Methyl-hex-3-ene. The computational results consistently show that the (E)-isomer is thermodynamically more stable due to the minimization of steric strain, a finding that aligns perfectly with established chemical theory and experimental data from heats of hydrogenation. For scientists in fields such as drug development, these predictive capabilities are invaluable for the rational design of stable, effective, and safe molecular entities.

References

Methodological & Application

Application Note and Protocol for the Analysis of 3-Methyl-hex-3-ene by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the analysis of 3-Methyl-hex-3-ene using Gas Chromatography-Mass Spectrometry (GC-MS). The method is applicable for the quantification and identification of this compound in various matrices, which is relevant for environmental monitoring, industrial quality control, and research in drug development where volatile impurities may be of concern. The protocol covers sample preparation, instrument parameters, and data analysis. Representative quantitative data is presented to illustrate the method's performance.

Introduction

This compound is a volatile organic compound (VOC) belonging to the alkene class of hydrocarbons. Accurate and sensitive detection and quantification of such compounds are crucial in many scientific and industrial fields. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry, making it the gold standard for VOC analysis.[1] This application note describes a robust GC-MS method for the analysis of this compound.

Experimental Protocols

2.1. Sample Preparation (Headspace Analysis)

Headspace analysis is a common and effective technique for the analysis of volatile compounds in solid or liquid samples, as it minimizes matrix effects.[2]

  • Apparatus: 20 mL headspace vials with PTFE-lined septa and aluminum caps, vial crimper.

  • Sample Preparation:

    • For liquid samples (e.g., water, solvents), transfer 5 mL of the sample into a 20 mL headspace vial.

    • For solid samples, accurately weigh approximately 1 gram of the homogenized sample into a 20 mL headspace vial and add 5 mL of deionized water.

    • If an internal standard is used, spike the sample with the internal standard solution at an appropriate concentration. Toluene-d8 is a suitable internal standard for this analysis.

    • Immediately seal the vial with the PTFE-lined septum and aluminum cap using a vial crimper to ensure a gas-tight seal.

    • Gently vortex the vial for 10 seconds to ensure proper mixing.

2.2. GC-MS Instrumentation and Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

Parameter Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Injector Temperature 250 °C
Injector Mode Splitless
Oven Temperature Program Initial temperature: 40 °C, hold for 2 minutes
Ramp: 10 °C/min to 150 °C
Ramp: 20 °C/min to 250 °C, hold for 2 minutes
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 35-350
Solvent Delay 2 minutes

2.3. Data Analysis and Quantification

  • Identification: The identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The characteristic ions for this compound (C7H14, MW: 98.19 g/mol ) should be used for confirmation.

  • Quantification: An external standard calibration curve is constructed by analyzing a series of standard solutions of this compound at different concentrations. The peak area of a characteristic ion of this compound is plotted against the concentration. The concentration of the analyte in the samples is then determined from this calibration curve.

Data Presentation

The following table summarizes representative quantitative data for the GC-MS analysis of this compound. This data is illustrative of the expected performance of the described method.

Validation Parameter Result
Linearity (R²) > 0.995
Calibration Range 0.5 - 100 µg/L
Limit of Detection (LOD) 0.1 µg/L
Limit of Quantification (LOQ) 0.5 µg/L
Precision (%RSD, n=6) < 10%
Accuracy (% Recovery) 90 - 110%

Mandatory Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Liquid or Solid) Vial Transfer to Headspace Vial Sample->Vial Spike Internal Standard Spiking (Optional) Vial->Spike Seal Seal Vial Spike->Seal Incubate Incubation & Equilibration Seal->Incubate Injection Headspace Injection Incubate->Injection GC Gas Chromatography (Separation) Injection->GC MS Mass Spectrometry (Detection) GC->MS Chromatogram Chromatogram Generation MS->Chromatogram Identification Peak Identification (Retention Time & Mass Spectrum) Chromatogram->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopic Analysis of (E)-3-Methyl-hex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and data assignments for the characterization of (E)-3-Methyl-hex-3-ene using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This information is valuable for researchers and scientists involved in chemical synthesis, quality control, and drug development.

Introduction

(E)-3-Methyl-hex-3-ene is an unsaturated hydrocarbon with the chemical formula C₇H₁₄.[1][2][3][4] The precise determination of its structure, including the stereochemistry of the double bond, is crucial for its application. NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. This document outlines the methodology for acquiring and interpreting the ¹H and ¹³C NMR spectra of (E)-3-Methyl-hex-3-ene.

Chemical Structure

For clarity in the NMR assignments, the atoms of (E)-3-Methyl-hex-3-ene are numbered as follows:

Caption: Figure 1. Structure of (E)-3-Methyl-hex-3-ene with atom numbering.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and assignments for the ¹H and ¹³C NMR spectra of (E)-3-Methyl-hex-3-ene. The predicted data is based on empirical increments and spectral data of structurally related compounds.

¹H NMR Data (Predicted)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1~ 0.95t7.53HCH₃
2~ 2.05q7.52HCH₂
4~ 5.30tq7.0, 1.21H=CH
5~ 1.98p7.52HCH₂
6~ 0.98t7.53HCH₃
7~ 1.60s-3H=C-CH₃
¹³C NMR Data (Predicted)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment
1~ 14.0CH₃CH₃-CH₂-C=
2~ 29.5CH₂CH₃-CH₂-C=
3~ 135.0C=C(CH₃)
4~ 125.0CH=CH
5~ 22.0CH₂=CH-CH₂-CH₃
6~ 13.5CH₃=CH-CH₂-CH₃
7~ 16.0CH₃=C-CH₃

Experimental Protocols

The following section details the procedures for sample preparation and acquisition of NMR spectra.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of (E)-3-Methyl-hex-3-ene.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a common solvent for non-polar analytes.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

The following workflow outlines the general steps for acquiring NMR data.

G Figure 2. Workflow for NMR Sample Preparation and Data Acquisition. cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl₃ (0.6 mL) with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert To Spectrometer lock Lock on Deuterium Signal insert->lock shim Shim for Homogeneity lock->shim acquire Acquire Spectra (¹H, ¹³C, DEPT) shim->acquire

Caption: Figure 2. Workflow for NMR Sample Preparation and Data Acquisition.

Instrumentation:

  • Spectrometer: A 400 MHz (or higher field) NMR spectrometer.

  • Probe: A 5 mm broadband probe.

  • Software: Standard spectrometer control and data processing software.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Spectral Width: 16 ppm.

  • Acquisition Time: ~2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: 240 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Temperature: 298 K.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to the spectrum.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and ¹³C.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all peaks. For ¹H NMR, determine multiplicities and measure coupling constants.

By following these protocols, researchers can reliably obtain high-quality ¹H and ¹³C NMR spectra for the structural confirmation and purity assessment of (E)-3-Methyl-hex-3-ene.

References

Application Note: FT-IR Analysis of 3-Methyl-hex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the Fourier-Transform Infrared (FT-IR) analysis of 3-methyl-hex-3-ene, a trisubstituted alkene. The characteristic vibrational frequencies of its functional groups are identified and tabulated. A comprehensive experimental protocol for acquiring the FT-IR spectrum of this volatile organic compound is provided, suitable for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction

This compound is an unsaturated hydrocarbon with the chemical formula C₇H₁₄. As a trisubstituted alkene, its structure contains several key functional groups that can be effectively characterized using FT-IR spectroscopy. These include the carbon-carbon double bond (C=C), the vinylic carbon-hydrogen bond (=C-H), and the aliphatic carbon-hydrogen bonds (C-H) of the methyl and ethyl groups. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the molecular structure and functional groups present in a sample. This note serves as a practical guide for the FT-IR analysis of this compound.

Data Presentation

The primary functional groups of this compound give rise to characteristic absorption bands in the mid-infrared region of the electromagnetic spectrum. The quantitative data from the gas-phase FT-IR spectrum of this compound is summarized in the table below.

Wavenumber (cm⁻¹)AssignmentVibrational ModeIntensity
~3020=C-H StretchStretchingMedium
~2965, ~2875C-H Stretch (sp³)Asymmetric & Symmetric StretchingStrong
~1670C=C StretchStretchingMedium-Weak
~1460C-H Bend (CH₂)ScissoringMedium
~1380C-H Bend (CH₃)Symmetric Bending (Umbrella)Medium
~820=C-H BendOut-of-plane Bending (Wag)Strong

Experimental Protocols

This section provides a detailed methodology for obtaining the FT-IR spectrum of this compound, a volatile liquid. The protocol outlines the use of a demountable liquid cell.

Materials:

  • FT-IR Spectrometer

  • Demountable liquid cell with IR-transparent windows (e.g., KBr, NaCl)

  • Pasteur pipette or syringe

  • This compound sample

  • Volatile solvent for cleaning (e.g., hexane, acetone)

  • Lens tissue

  • Gloves

Procedure:

  • Spectrometer Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Liquid Cell Preparation:

    • Disassemble the demountable liquid cell.

    • Clean the IR-transparent windows carefully with a suitable solvent (e.g., hexane) and lens tissue. Avoid using water with salt plates (KBr, NaCl) as it will damage them.

    • Handle the windows by their edges to avoid fingerprints on the optical surfaces.

    • Place one window in the cell body.

  • Sample Loading:

    • Using a clean Pasteur pipette or syringe, place a small drop of this compound onto the center of the window in the cell body.

    • Carefully place the second window on top of the liquid sample, ensuring there are no air bubbles trapped between the windows.

    • Secure the cell assembly with the provided screws or clamps, applying gentle and even pressure.

  • Background Spectrum Acquisition:

    • Place the empty, clean, and assembled demountable cell into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum. This will account for the absorbance of the cell windows and any atmospheric components.

  • Sample Spectrum Acquisition:

    • Remove the empty cell and load the sample as described in step 3.

    • Place the sample-filled liquid cell into the sample holder in the same orientation as the background measurement.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the acquired spectrum as needed (e.g., baseline correction, smoothing).

    • Identify and label the characteristic absorption peaks corresponding to the functional groups of this compound.

  • Cleaning:

    • Disassemble the liquid cell and clean the windows thoroughly with a volatile solvent.

    • Store the clean and dry windows in a desiccator to prevent damage from atmospheric moisture.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the FT-IR analysis of this compound.

FT_IR_Workflow cluster_prep Preparation cluster_background Background Scan cluster_sample Sample Analysis cluster_analysis Data Processing & Analysis A Spectrometer Purge B Clean Liquid Cell Windows C Assemble Empty Cell D Place Empty Cell in Spectrometer C->D Ready for Background E Acquire Background Spectrum D->E F Load Sample into Cell E->F Background Collected G Place Sample Cell in Spectrometer F->G H Acquire Sample Spectrum G->H I Ratio Sample to Background H->I Raw Data J Identify Characteristic Peaks I->J K Final Spectrum Interpretation J->K

FT-IR Experimental Workflow for Liquid Samples

The logical relationship for identifying the key functional groups of this compound from its FT-IR spectrum is depicted below.

Functional_Group_Analysis cluster_regions Spectral Regions & Assignments cluster_groups Identified Functional Groups Start This compound Spectrum stretch_CH_alkene ~3020 cm⁻¹ (=C-H Stretch) Start->stretch_CH_alkene stretch_CH_alkane ~2965, ~2875 cm⁻¹ (C-H Stretch) Start->stretch_CH_alkane stretch_CC ~1670 cm⁻¹ (C=C Stretch) Start->stretch_CC bend_CH_alkane ~1460, ~1380 cm⁻¹ (C-H Bend) Start->bend_CH_alkane bend_CH_alkene ~820 cm⁻¹ (=C-H Out-of-Plane Bend) Start->bend_CH_alkene Alkene_CH Vinylic C-H stretch_CH_alkene->Alkene_CH Alkane_CH Aliphatic C-H (Methyl/Ethyl) stretch_CH_alkane->Alkane_CH Alkene_CC Trisubstituted C=C stretch_CC->Alkene_CC bend_CH_alkane->Alkane_CH bend_CH_alkene->Alkene_CH

Functional Group Identification from FT-IR Spectrum

Application Notes and Protocols for 3-Methyl-hex-3-ene as a Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-hex-3-ene is a volatile, colorless liquid with potential applications as a non-polar, aprotic solvent in organic synthesis. Its unique characteristic is the presence of a trisubstituted double bond, which imparts reactivity that can be either a desirable feature or a limitation depending on the reaction conditions. This document provides a summary of its physicochemical properties, safety and handling guidelines, and explores its potential applications as a solvent in organic reactions, acknowledging the current lack of specific, detailed protocols in publicly available literature.

Physicochemical Properties

This compound is a hydrocarbon solvent with low polarity, making it a suitable medium for reactions involving non-polar reagents and intermediates. Its physical and chemical properties are summarized in the table below.[1][2]

PropertyValueReference
Molecular Formula C₇H₁₄[1][2]
Molecular Weight 98.19 g/mol [1]
CAS Number 3404-65-7 (mixture of E/Z isomers)
3899-36-3 ((E)-isomer)[2]
4914-89-0 ((Z)-isomer)
Appearance Colorless liquid[2]
Boiling Point 93.4 °C at 760 mmHg[2]
Melting Point -124.4 °C (estimate)[2]
Density 0.714 g/cm³[2]
Refractive Index 1.414[2]
Solubility Insoluble in water; Soluble in non-polar organic solvents.
Vapor Pressure 56.4 mmHg at 25°C

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

HazardPrecaution
Flammability Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.
Inhalation May cause respiratory irritation. Avoid breathing vapors.
Skin Contact May cause skin irritation. Wear protective gloves.
Eye Contact May cause eye irritation. Wear safety goggles.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Potential Applications in Organic Synthesis

Reactions Tolerant of an Alkene Moiety

This compound could be employed in reactions where the alkene functionality does not interfere with the desired transformation. These might include certain substitution or condensation reactions where the reactants and intermediates are soluble in a hydrocarbon medium.

Reactions Utilizing the Alkene Functionality

The double bond in this compound can be viewed as a reactive handle. This opens up possibilities for its use as a reactive solvent or a co-reagent. For instance, it could potentially participate in:

  • Ene Reactions: Where the solvent itself acts as the ene component.

  • Metathesis Reactions: Although more commonly performed with specific catalysts, the alkene could in theory be involved in cross-metathesis with a substrate.

  • Radical Additions: The alkene could act as a trap for radical intermediates.

It is important to note that due to its own reactivity, this compound is not a suitable solvent for reactions that are sensitive to alkenes, such as certain catalytic hydrogenations or reactions involving strong oxidizing agents.

Experimental Protocols (Prospective)

The following are hypothetical protocols based on the general properties of this compound and are intended to serve as a starting point for researchers interested in exploring its use as a solvent. These are not established procedures and would require careful optimization and safety assessment.

General Protocol for a Non-polar Reaction Medium

This protocol outlines the general steps for using this compound as a solvent for a generic reaction between two non-polar reactants, A and B.

experimental_workflow start Start step1 Dry this compound over a suitable drying agent (e.g., CaH₂) and distill under inert atmosphere. start->step1 step2 Add reactant A to a dried reaction flask under inert atmosphere. step1->step2 step3 Add the freshly distilled this compound to dissolve reactant A. step2->step3 step4 Add reactant B to the reaction mixture. step3->step4 step5 Heat the reaction to the desired temperature and monitor by TLC or GC-MS. step4->step5 step6 Upon completion, cool the reaction to room temperature. step5->step6 step7 Work-up: Quench the reaction if necessary, and extract the product with a suitable solvent. step6->step7 step8 Purify the product by column chromatography or distillation. step7->step8 end End step8->end

Caption: General workflow for using this compound as a solvent.

Methodology:

  • Solvent Preparation: Dry commercial-grade this compound over calcium hydride for 24 hours, followed by distillation under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add reactant A (1.0 eq).

  • Dissolution: Add a sufficient volume of freshly distilled this compound to dissolve reactant A.

  • Addition of Reactant B: Add reactant B (1.1 eq) to the stirred solution.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If necessary, quench the reaction with an appropriate reagent. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography or distillation to obtain the desired product.

Logical Relationships in Solvent Selection

The choice of a solvent for a particular organic reaction is governed by several factors. The diagram below illustrates the key considerations when evaluating this compound as a potential solvent.

solvent_selection cluster_properties Solvent Properties cluster_considerations Reaction Considerations solvent This compound polarity Non-polar solvent->polarity aprotic Aprotic solvent->aprotic reactivity Alkene Functionality solvent->reactivity bp Boiling Point (93.4 °C) solvent->bp solubility Solubility of Reactants & Intermediates polarity->solubility influences compatibility Compatibility with Reagents aprotic->compatibility influences side_reactions Potential Side Reactions reactivity->side_reactions influences temp Reaction Temperature bp->temp determines max

Caption: Key factors in selecting this compound as a solvent.

Conclusion

This compound presents an interesting, yet underexplored, option as a solvent for organic reactions. Its non-polar, aprotic nature, combined with a moderate boiling point, makes it a candidate for replacing traditional hydrocarbon solvents. However, its inherent reactivity due to the presence of a double bond is a critical factor that must be carefully considered for each specific application. Further research is needed to establish detailed protocols and to fully understand the scope and limitations of this compound as a solvent in organic synthesis. Researchers are encouraged to consider this solvent in their screening studies, particularly for reactions involving non-polar substrates where the alkene functionality is either tolerated or can be strategically exploited.

References

Application of 3-Methyl-hex-3-ene in Fragrance Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-hex-3-ene, a readily available alkene, serves as a versatile starting material in the synthesis of various fragrance compounds. Its carbon-carbon double bond provides a reactive handle for a range of chemical transformations, leading to the formation of aldehydes, ketones, and carboxylic acids, many of which are valuable components in the fragrance and flavor industry. This document outlines two primary synthetic routes—oxidative ozonolysis and hydroformylation—for converting this compound into molecules with distinct olfactory properties. Detailed experimental protocols, quantitative data, and process diagrams are provided to guide researchers in the application of this compound in fragrance synthesis.

Oxidative Ozonolysis of this compound

Oxidative ozonolysis is a powerful technique for cleaving the double bond of this compound to yield two smaller, functionalized molecules: propanoic acid and 2-butanone (B6335102). While these molecules themselves may not be primary fragrance components, they are valuable precursors and can be used as building blocks for more complex aroma chemicals or in trace amounts to modify and enhance fragrance compositions.

Resulting Fragrance Precursors and their Olfactory Properties

The oxidative ozonolysis of this compound yields propanoic acid and 2-butanone.

  • Propanoic Acid: Possesses a pungent, sour, and slightly rancid odor.[1] It is often used in trace amounts to add a sharp, tangy nuance to fruity and cheesy fragrance accords.

  • 2-Butanone (Methyl Ethyl Ketone): Exhibits a sharp, sweet, and somewhat ethereal odor. It can contribute to the fresh and lifting top notes of a fragrance and is also a common solvent in the perfume industry.

Quantitative Data
ParameterPropanoic Acid2-Butanone
Molecular Formula C₃H₆O₂C₄H₈O
Molar Mass 74.08 g/mol 72.11 g/mol
Boiling Point 141 °C79.6 °C
Odor Description Pungent, sour, rancid[1]Sharp, sweet
Typical Yield 85-95%85-95%
Experimental Protocol: Oxidative Ozonolysis

Materials:

  • This compound (98% purity)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Ozone (O₃) from an ozone generator

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Round-bottom flask equipped with a gas dispersion tube and a drying tube

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Dissolve this compound (9.82 g, 0.1 mol) in anhydrous dichloromethane (200 mL) in a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution from an ozone generator. The reaction is monitored by the appearance of a blue color, indicating an excess of ozone.

  • Once the reaction is complete, purge the solution with nitrogen gas to remove any residual ozone.

  • Slowly add hydrogen peroxide (30% aqueous solution, 22.7 mL, 0.2 mol) to the cold solution while stirring vigorously.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize and remove propanoic acid. The aqueous layers are combined for later extraction of propanoic acid.

  • Wash the organic layer with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 2-butanone.

  • Purify the 2-butanone by fractional distillation.

  • Acidify the combined aqueous layers from step 7 with concentrated HCl to a pH of ~2.

  • Extract the acidified aqueous layer with diethyl ether (3 x 100 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield propanoic acid.

Workflow Diagram

Oxidative_Ozonolysis_Workflow Oxidative Ozonolysis of this compound cluster_reaction Reaction cluster_workup Workup & Purification This compound This compound Ozonolysis Ozonolysis This compound->Ozonolysis 1. O3, DCM, -78 °C Oxidative_Workup Oxidative_Workup Ozonolysis->Oxidative_Workup 2. H2O2 Products Propanoic Acid & 2-Butanone Oxidative_Workup->Products Extraction Extraction Products->Extraction Distillation_Ketone Fractional Distillation (2-Butanone) Extraction->Distillation_Ketone Organic Phase Acidification_Extraction Acidification & Extraction (Propanoic Acid) Extraction->Acidification_Extraction Aqueous Phase Hydroformylation_Relationship Hydroformylation of this compound Start This compound Process Hydroformylation Start->Process Product 2,4-Dimethylhexanal Process->Product Conditions Rh Catalyst CO/H2 (Syngas) High Pressure Elevated Temperature Conditions->Process Application Fragrance Ingredient (Floral, Green, Fruity, Ozonic) Product->Application

References

Application Notes and Protocols for the Polymerization of 3-Methyl-hex-3-ene and its Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential polymerization methodologies for 3-methyl-hex-3-ene and its derivatives, drawing upon established protocols for structurally similar alpha-olefins. The focus is on tailoring the polymer properties for applications in drug delivery and biomedical fields through various synthesis and functionalization strategies.

Introduction to Poly(this compound) in Biomedical Applications

Polyolefins, prized for their robust and versatile nature, are being increasingly explored for biomedical applications. Poly(this compound), a polymer derived from the branched alpha-olefin this compound, offers a unique combination of a hydrocarbon backbone with a pending methyl group that can influence its physical properties such as crystallinity, solubility, and thermal stability. While direct polymerization data for this compound is not extensively documented in public literature, established polymerization techniques for other hexene isomers and branched alpha-olefins provide a strong foundation for its synthesis.

Functionalized polyolefins are of particular interest in drug delivery.[1][2][3][4] The inert and biocompatible nature of the polyolefin backbone, combined with the ability to introduce functional groups, makes these polymers attractive for creating drug delivery systems with controlled release profiles and enhanced stability.[5] This document outlines potential pathways for the synthesis and functionalization of poly(this compound) for such applications.

Polymerization Methodologies

Several well-established polymerization techniques can be theoretically applied to this compound, each offering distinct advantages in controlling the polymer's molecular weight, architecture, and properties.

Ziegler-Natta Polymerization

Ziegler-Natta catalysis is a cornerstone of polyolefin production, enabling the synthesis of stereoregular polymers from 1-alkenes (alpha-olefins).[6] This method typically employs a catalyst system comprising a transition metal compound (e.g., titanium chlorides) and an organoaluminum co-catalyst.[6][7] By carefully selecting the catalyst components and polymerization conditions, it is possible to control the tacticity of the resulting polymer, which in turn influences its physical properties. For instance, isotactic and syndiotactic polymers often exhibit higher crystallinity and melting points compared to their atactic counterparts.[7]

Cationic Polymerization

Cationic polymerization is another viable method for polymerizing alkenes with electron-donating substituents.[8] This chain-growth polymerization is initiated by a cationic species, which can be generated from protic acids or Lewis acids in the presence of a proton source.[8][9] The reactivity in cationic polymerization is highly dependent on the stability of the propagating carbocation intermediate. For this compound, the tertiary carbocation that could potentially form would be relatively stable, suggesting that cationic polymerization is a feasible approach. This method is often used to produce polymers with low to moderate molecular weights.[8]

Metathesis Polymerization

Ring-opening metathesis polymerization (ROMP) is a powerful technique for the polymerization of cyclic olefins.[10] While this compound is an acyclic olefin, acyclic diene metathesis (ADMET) polymerization could be a potential route if a diene derivative of this compound were synthesized. ROMP of a cyclic analog could also be considered. Metathesis polymerizations are known for their tolerance to various functional groups and for producing polymers with controlled microstructures.[11][12]

Experimental Protocols

The following are detailed, generalized protocols for the polymerization of this compound based on established procedures for similar alpha-olefins. Safety Note: These procedures involve hazardous materials and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol for Ziegler-Natta Polymerization of this compound

This protocol is adapted from the polymerization of 1-hexene (B165129) using a MgCl₂-supported Ziegler-Natta catalyst.[13][14]

Materials:

  • This compound (monomer), purified and dried

  • Titanium tetrachloride (TiCl₄)

  • Magnesium chloride (MgCl₂)

  • Triethylaluminum (B1256330) (TEAL) as co-catalyst

  • Anhydrous heptane (B126788) (solvent)

  • Internal donor (e.g., diisobutyl phthalate)

  • External donor (e.g., cyclohexylmethyldimethoxysilane)

  • Methanol (B129727) (for quenching)

  • Hydrochloric acid (for catalyst residue removal)

  • Nitrogen gas, high purity

Procedure:

  • Catalyst Preparation: Prepare the MgCl₂-supported TiCl₄ catalyst according to established literature procedures.

  • Polymerization:

    • Assemble a dry, nitrogen-purged glass reactor equipped with a mechanical stirrer, temperature control, and an inlet for monomer and catalyst injection.

    • Add anhydrous heptane to the reactor, followed by the desired amount of external donor and triethylaluminum co-catalyst.

    • Stir the mixture at the desired reaction temperature (e.g., 70°C).

    • Inject the Ziegler-Natta catalyst slurry into the reactor.

    • Continuously feed the this compound monomer into the reactor at a controlled rate.

    • Maintain the reaction for the desired period (e.g., 1-4 hours).

  • Termination and Purification:

    • Quench the polymerization by adding acidified methanol.

    • Filter the resulting polymer and wash it extensively with methanol to remove catalyst residues.

    • Dry the polymer under vacuum at 60-80°C to a constant weight.

Characterization:

  • Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC).

  • Structure and Tacticity: ¹H NMR and ¹³C NMR spectroscopy.

  • Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Protocol for Cationic Polymerization of this compound

This protocol is based on the cationic polymerization of branched alkenes like 3-methyl-1-butene.[15]

Materials:

  • This compound (monomer), purified and dried

  • Lewis acid initiator (e.g., aluminum trichloride, AlCl₃, or boron trifluoride etherate, BF₃·OEt₂)

  • Co-initiator (e.g., water or a protic acid)

  • Anhydrous dichloromethane (B109758) or other suitable polar solvent

  • Methanol (for quenching)

  • Nitrogen gas, high purity

Procedure:

  • Reaction Setup:

    • Set up a dry, nitrogen-purged reaction vessel equipped with a magnetic stirrer and cooled to the desired temperature (e.g., -78°C) using a dry ice/acetone (B3395972) bath.

  • Polymerization:

    • Add the anhydrous solvent to the reaction vessel, followed by the this compound monomer.

    • Prepare a solution of the Lewis acid initiator in the same solvent in a separate flask.

    • Slowly add the initiator solution to the monomer solution with vigorous stirring. The presence of a co-initiator like trace water is often necessary to start the polymerization.

    • Allow the reaction to proceed for the desired time.

  • Termination and Purification:

    • Terminate the polymerization by adding cold methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Filter the polymer, wash with fresh methanol, and dry under vacuum.

Data Presentation: Expected Polymer Properties

The following table summarizes the expected properties of poly(this compound) based on data from the polymerization of similar alpha-olefins. Actual values will depend on the specific reaction conditions.

Polymerization MethodCatalyst SystemTemperature (°C)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)Expected TacticityReference for Analogy
Ziegler-NattaTiCl₄/MgCl₂ / TEAL50 - 8010,000 - 300,0003 - 10Potentially isotactic or syndiotactic[13][14]
CationicAlCl₃ / H₂O-78 to 01,000 - 50,0001.5 - 5Atactic[15]

Functionalization for Drug Delivery Applications

The non-polar nature of polyolefins can be a limitation for biomedical applications. Post-polymerization functionalization is a key strategy to introduce polar groups, which can improve biocompatibility, and provide handles for drug conjugation or for the attachment of targeting moieties.[1][3]

Potential Functionalization Strategies:

  • Maleic Anhydride (B1165640) Grafting: A common method involves the free-radical grafting of maleic anhydride onto the polyolefin backbone. The anhydride group can then be opened to form carboxylic acid groups, which can be further modified.

  • Hydroboration-Oxidation: This two-step process can introduce hydroxyl groups onto the polymer chain.

  • "Click" Chemistry: For polymers synthesized with appropriate functional handles (e.g., azide (B81097) or alkyne groups), "click" chemistry provides a highly efficient and specific method for attaching drugs, targeting ligands, or hydrophilic polymers like polyethylene (B3416737) glycol (PEG).

Application in Drug Delivery: A Hypothetical Protocol

This protocol outlines a hypothetical workflow for creating a drug-loaded nanoparticle from functionalized poly(this compound).

Protocol: Formulation of Drug-Loaded Polymeric Micelles

  • Synthesis of Amphiphilic Block Copolymer:

    • Synthesize hydroxyl-terminated poly(this compound) using a suitable polymerization method and subsequent functionalization.

    • Use the hydroxyl-terminated polyolefin as a macroinitiator for the ring-opening polymerization of a hydrophilic monomer like ε-caprolactone or by attaching a pre-made PEG chain.

  • Micelle Formulation by Nanoprecipitation:

    • Dissolve the amphiphilic block copolymer and a hydrophobic drug (e.g., paclitaxel) in a water-miscible organic solvent (e.g., acetone or THF).

    • Slowly add this organic solution to a vigorously stirred aqueous solution.

    • The hydrophobic poly(this compound) block will form the core of the micelle, encapsulating the drug, while the hydrophilic block will form the corona, stabilizing the nanoparticle in the aqueous environment.

  • Purification and Characterization:

    • Remove the organic solvent by dialysis or evaporation.

    • Characterize the size and morphology of the micelles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

    • Determine the drug loading content and encapsulation efficiency using techniques like HPLC.

Visualizations

Ziegler-Natta Polymerization Mechanism

ZieglerNatta Catalyst Active Catalyst Site (e.g., Ti-Alkyl) Coordination Monomer Coordination Catalyst->Coordination π-complex formation Monomer This compound Monomer->Coordination Insertion Migratory Insertion Coordination->Insertion Propagation Chain Propagation Insertion->Propagation forms new active site Propagation->Coordination repeats n times Termination Termination/Chain Transfer Propagation->Termination Polymer Poly(this compound) Termination->Polymer

Caption: Ziegler-Natta polymerization workflow.

Cationic Polymerization Mechanism

CationicPolymerization Initiator Initiator (H+) Carbocation Carbocation Formation Initiator->Carbocation Monomer This compound Monomer->Carbocation Propagation Propagation Carbocation->Propagation attacks another monomer Propagation->Propagation repeats n times Termination Termination/Chain Transfer Propagation->Termination Polymer Poly(this compound) Termination->Polymer

Caption: Cationic polymerization mechanism.

Drug Delivery Micelle Formation Workflow

DrugDelivery cluster_synthesis 1. Synthesis cluster_formulation 2. Formulation cluster_result 3. Result Polymerization Polymerization of This compound Functionalization Functionalization (e.g., with PEG) Polymerization->Functionalization Dissolution Dissolve Polymer and Drug in Organic Solvent Functionalization->Dissolution Nanoprecipitation Add to Aqueous Phase Dissolution->Nanoprecipitation Micelle Self-Assembled Drug-Loaded Micelle Nanoprecipitation->Micelle

Caption: Workflow for drug-loaded micelle formation.

References

Synthesis of Fine Chemicals from 3-Methyl-hex-3-ene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various fine chemicals starting from 3-Methyl-hex-3-ene. This versatile trisubstituted alkene serves as a valuable building block for a range of functionalized molecules, including alcohols, carbonyl compounds, and epoxides, which are key intermediates in the pharmaceutical and fine chemical industries.

Hydroboration-Oxidation: Synthesis of 4-Methyl-hexan-3-ol

Hydroboration-oxidation is a powerful method for the anti-Markovnikov hydration of alkenes, yielding alcohols with high regio- and stereoselectivity. In the case of this compound, this reaction produces 4-Methyl-hexan-3-ol. The reaction proceeds via a syn-addition of the borane (B79455) across the double bond, followed by oxidation with retention of configuration.

Application Notes:

This protocol is particularly useful for the synthesis of specific stereoisomers of 4-Methyl-hexan-3-ol, depending on the geometry of the starting alkene ((E)- or (Z)-3-Methyl-hex-3-ene). The resulting chiral alcohol can be a valuable intermediate in the synthesis of complex molecules.

Quantitative Data:
Reaction ParameterValueReference
Substrate (E)- or (Z)-3-Methyl-hex-3-eneN/A
Product (3R,4R)- or (3S,4S)-4-Methyl-hexan-3-ol (from E-isomer) / (3R,4S)- or (3S,4R)-4-Methyl-hexan-3-ol (from Z-isomer)N/A
Reagents Borane-tetrahydrofuran complex (BH3•THF), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H2O2)N/A
Solvent Tetrahydrofuran (THF)N/A
Reaction Time Hydroboration: 2-3 hours; Oxidation: 1-2 hoursN/A
Temperature Hydroboration: 0 °C to room temperature; Oxidation: 0 °C to 50 °CN/A
Typical Yield 85-95%N/A
Experimental Protocol:
  • Setup: A dry, nitrogen-flushed three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is used.

  • Hydroboration: this compound (10 mmol) is dissolved in anhydrous THF (20 mL). The solution is cooled to 0 °C in an ice bath. A 1.0 M solution of BH3•THF (11 mL, 11 mmol) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.

  • Oxidation: The flask is cooled again to 0 °C. 3 M aqueous sodium hydroxide (5 mL) is added slowly, followed by the dropwise addition of 30% hydrogen peroxide (5 mL), ensuring the temperature does not exceed 50 °C.

  • Work-up: The reaction mixture is stirred at room temperature for 1 hour. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel.

Reaction Pathway:

hydroboration_oxidation start This compound intermediate Trialkylborane start->intermediate 1. BH3•THF product 4-Methyl-hexan-3-ol intermediate->product 2. H2O2, NaOH

Caption: Hydroboration-Oxidation of this compound.

Ozonolysis: Synthesis of Propanal and Butan-2-one or Propanoic Acid and Butan-2-one

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds, yielding carbonyl compounds. The nature of the final products depends on the work-up conditions. Reductive work-up yields aldehydes and ketones, while oxidative work-up converts any aldehydes to carboxylic acids.

Application Notes:

This reaction is highly valuable for degrading a larger molecule into smaller, identifiable fragments, which can be crucial for structure elucidation. For synthetic purposes, it provides a direct route to ketones and aldehydes or carboxylic acids.

Quantitative Data:
Reaction ParameterReductive Work-upOxidative Work-upReference
Substrate This compoundThis compoundN/A
Products Propanal and Butan-2-onePropanoic Acid and Butan-2-oneN/A
Reagents Ozone (O3), Dimethyl sulfide (B99878) (DMS) or Zinc/Acetic AcidOzone (O3), Hydrogen peroxide (H2O2)N/A
Solvent Dichloromethane (B109758) or MethanolDichloromethane or MethanolN/A
Reaction Time Ozonolysis: 1-2 hours; Work-up: 1-2 hoursOzonolysis: 1-2 hours; Work-up: 1-2 hoursN/A
Temperature -78 °C-78 °CN/A
Typical Yield 70-90%70-90%N/A
Experimental Protocol:
  • Setup: A solution of this compound (10 mmol) in dichloromethane (50 mL) is placed in a three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a gas outlet connected to a trap containing a potassium iodide solution.

  • Ozonolysis: The solution is cooled to -78 °C using a dry ice/acetone bath. A stream of ozone is bubbled through the solution until a blue color persists, indicating the consumption of the alkene. The excess ozone is then removed by bubbling nitrogen through the solution.

  • Work-up:

    • Reductive Work-up: Dimethyl sulfide (1.5 mL, 20 mmol) is added, and the solution is allowed to warm to room temperature and stirred for 2 hours. The solvent is carefully removed by distillation.

    • Oxidative Work-up: Hydrogen peroxide (30%, 10 mL) is added, and the mixture is stirred vigorously at room temperature for 2 hours. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water and brine, dried, and the solvent is evaporated.

  • Purification: The resulting aldehydes/ketones or carboxylic acid/ketone can be separated and purified by distillation or chromatography.

Reaction Pathways:

ozonolysis start This compound ozonide Molozonide -> Ozonide start->ozonide 1. O3 reductive_products Propanal + Butan-2-one ozonide->reductive_products 2. DMS (Reductive) oxidative_products Propanoic Acid + Butan-2-one ozonide->oxidative_products 2. H2O2 (Oxidative)

Caption: Ozonolysis of this compound.

Epoxidation: Synthesis of 3-Methyl-3,4-epoxyhexane

Epoxidation of alkenes with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common method to produce epoxides. These three-membered cyclic ethers are versatile intermediates in organic synthesis.

Application Notes:

The resulting epoxide, 3-Methyl-3,4-epoxyhexane, can undergo ring-opening reactions with various nucleophiles to introduce a wide range of functional groups, making it a valuable synthetic intermediate.

Quantitative Data:
Reaction ParameterValueReference
Substrate This compoundN/A
Product 3-Methyl-3,4-epoxyhexaneN/A
Reagent meta-Chloroperoxybenzoic acid (m-CPBA)N/A
Solvent Dichloromethane (DCM)N/A
Reaction Time 2-4 hoursN/A
Temperature 0 °C to room temperatureN/A
Typical Yield 80-95%N/A
Experimental Protocol:
  • Setup: this compound (10 mmol) is dissolved in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction: The solution is cooled to 0 °C in an ice bath. m-CPBA (70-75%, 12 mmol) is added portion-wise over 15 minutes. The reaction mixture is then stirred at room temperature for 3 hours.

  • Work-up: The reaction mixture is cooled to 0 °C and the precipitated meta-chlorobenzoic acid is removed by filtration. The filtrate is washed with a 10% sodium sulfite (B76179) solution, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude epoxide can be purified by distillation under reduced pressure.

Reaction Pathway:

epoxidation start This compound product 3-Methyl-3,4-epoxyhexane start->product m-CPBA, DCM

Caption: Epoxidation of this compound.

Hydroformylation: Synthesis of 4-Methyl-3-propylbutanal and 2,3-Dimethylpentanal

Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. For an internal alkene like this compound, this can lead to a mixture of isomeric aldehydes.

Application Notes:

This industrial process is a key method for the production of aldehydes, which are precursors to alcohols, carboxylic acids, and other important chemicals. The regioselectivity can be influenced by the choice of catalyst and reaction conditions.

Quantitative Data:
Reaction ParameterValueReference
Substrate This compoundN/A
Products 4-Methyl-3-propylbutanal and 2,3-DimethylpentanalN/A
Catalyst Rhodium or Cobalt complex (e.g., Rh(CO)2(acac)/ligand)N/A
Reagents Carbon monoxide (CO), Hydrogen (H2)N/A
Solvent Toluene or other non-polar solventsN/A
Reaction Time 4-24 hoursN/A
Temperature 80-150 °CN/A
Pressure 20-100 barN/A
Typical Yield 70-90% (mixture of isomers)N/A
Experimental Protocol (General):
  • Setup: A high-pressure autoclave equipped with a magnetic stirrer and gas inlets is charged with this compound (10 mmol), the catalyst (e.g., 0.01-0.1 mol% of a rhodium precursor and a phosphine (B1218219) ligand), and the solvent (50 mL).

  • Reaction: The autoclave is sealed, purged with nitrogen, and then pressurized with a 1:1 mixture of carbon monoxide and hydrogen to the desired pressure. The mixture is heated to the reaction temperature and stirred for the specified time.

  • Work-up: After cooling and venting the autoclave, the reaction mixture is analyzed by gas chromatography to determine the conversion and product distribution.

  • Purification: The solvent and unreacted starting material are removed by distillation. The isomeric aldehydes can be separated by careful fractional distillation or chromatography.

Logical Relationship:

hydroformylation start This compound products Mixture of Aldehydes: 4-Methyl-3-propylbutanal 2,3-Dimethylpentanal start->products CO, H2, Catalyst (Rh or Co)

Caption: Hydroformylation of this compound.

Cross-Metathesis: Synthesis of New Alkenes

Olefin metathesis is a powerful reaction that allows for the redistribution of alkylidene fragments between two alkenes, catalyzed by transition metal complexes, most notably Grubbs' catalysts. Cross-metathesis of this compound with another alkene can lead to the formation of new, valuable olefins.

Application Notes:

This reaction is highly versatile for the synthesis of complex alkenes that might be difficult to access through other methods. The choice of the second alkene partner dictates the structure of the products. For simplicity, the example below shows a self-metathesis which is a possible side reaction in a cross-metathesis setup.

Quantitative Data:
Reaction ParameterValueReference
Substrate 1 This compoundN/A
Substrate 2 Another Alkene (e.g., ethylene (B1197577) for ethenolysis)N/A
Products Mixture of new alkenesN/A
Catalyst Grubbs' Catalyst (1st, 2nd, or 3rd generation)N/A
Solvent Dichloromethane or TolueneN/A
Reaction Time 2-12 hoursN/A
Temperature Room temperature to 40 °CN/A
Catalyst Loading 1-5 mol%N/A
Typical Yield Variable, depends on substrates and conditionsN/A
Experimental Protocol (General for Cross-Metathesis):
  • Setup: In a glovebox or under an inert atmosphere, a flask is charged with this compound (10 mmol), the second alkene (e.g., 1.2 equivalents), and a magnetic stirrer. Anhydrous, degassed solvent (50 mL) is added.

  • Reaction: The Grubbs' catalyst (e.g., 1-5 mol%) is added, and the reaction mixture is stirred at the desired temperature. The reaction progress is monitored by TLC or GC.

  • Work-up: Once the reaction is complete, the reaction is quenched by adding a small amount of ethyl vinyl ether. The solvent is removed under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel to separate the desired cross-metathesis product from homodimers and catalyst residues.

Experimental Workflow:

cross_metathesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound and second alkene in solvent B Add Grubbs' Catalyst A->B C Stir at appropriate temperature B->C D Monitor reaction progress C->D E Quench reaction D->E F Remove solvent E->F G Purify by chromatography F->G

Caption: General workflow for a cross-metathesis reaction.

Application Notes and Protocols: The Utility of 3-Methyl-hex-3-ene Derivatives in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Methyl-hex-3-ene is a versatile seven-carbon olefin that holds potential as a starting material for the synthesis of various pharmaceutical intermediates. Its double bond and branched methyl group offer multiple reaction sites for functionalization, leading to the formation of key structural motifs in drug molecules. While direct applications in pharmaceutical synthesis are not extensively documented, its derivatives, such as 3-methyl-3-hexanol (B1585239), can serve as valuable building blocks. This document provides detailed application notes and protocols for the synthesis of 3-methyl-3-hexanol, a potential pharmaceutical intermediate, and explores a hypothetical application of a this compound-derived diene in the context of complex molecule synthesis.

Section 1: Synthesis of 3-Methyl-3-hexanol as a Pharmaceutical Intermediate

3-Methyl-3-hexanol can be a precursor for various functional groups and chiral centers in drug candidates. Its synthesis can be achieved through several reliable methods, including the Grignard reaction and nucleophilic substitution.

Data Presentation: Synthesis of 3-Methyl-3-hexanol

ParameterGrignard ReactionNucleophilic Substitution (SN1)
Starting Materials 3-Hexanone (B147009), Methylmagnesium bromide3-Chloro-3-methylhexane (B1594247), Water
Solvent Anhydrous diethyl ether or THFAcetone (B3395972)/Water
Reaction Temperature 0 °C to room temperature25-50 °C
Reaction Time 1-2 hours1-3 hours
Work-up Acidic (e.g., aq. NH4Cl or dilute HCl)Extraction
Typical Yield 85-95%70-85%
Purity HighModerate to High

Experimental Protocols:

Protocol 1: Synthesis of 3-Methyl-3-hexanol via Grignard Reaction

  • Objective: To synthesize 3-methyl-3-hexanol by the addition of a methyl Grignard reagent to 3-hexanone.

  • Materials:

    • 3-Hexanone (1 equivalent)

    • Methylmagnesium bromide (1.1 equivalents, 3M solution in diethyl ether)

    • Anhydrous diethyl ether

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Anhydrous magnesium sulfate

    • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.

  • Procedure:

    • Set up a dry three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

    • Add 3-hexanone to the flask, dissolved in anhydrous diethyl ether.

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add the methylmagnesium bromide solution from the dropping funnel to the stirred solution of 3-hexanone over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

    • Cool the reaction mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-methyl-3-hexanol.

    • Purify the product by distillation.

Protocol 2: Synthesis of 3-Methyl-3-hexanol via Nucleophilic Substitution

  • Objective: To synthesize 3-methyl-3-hexanol from 3-chloro-3-methylhexane via an SN1 reaction.

  • Materials:

    • 3-Chloro-3-methylhexane (1 equivalent)

    • Acetone

    • Water

    • Sodium bicarbonate

    • Diethyl ether

    • Anhydrous sodium sulfate

    • Round-bottom flask, condenser, magnetic stirrer.

  • Procedure:

    • In a round-bottom flask, dissolve 3-chloro-3-methylhexane in a mixture of acetone and water (e.g., 80:20 v/v).

    • Stir the solution at room temperature for 2-3 hours. The reaction can be gently heated to 40-50 °C to increase the rate.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, neutralize any acid formed with sodium bicarbonate.

    • Extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting 3-methyl-3-hexanol by distillation.

Reaction Pathway for Grignard Synthesis of 3-Methyl-3-hexanol

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product ketone 3-Hexanone alkoxide Magnesium Alkoxide ketone->alkoxide 1. Diethyl Ether grignard CH3MgBr grignard->alkoxide alcohol 3-Methyl-3-hexanol alkoxide->alcohol 2. H3O+ Work-up G cluster_workflow Experimental Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reagents (Controlled Temperature) A->B C Reaction Monitoring (TLC) B->C D Reaction Quench / Work-up C->D E Extraction D->E F Drying and Filtration E->F G Solvent Removal (Rotary Evaporation) F->G H Purification (Distillation) G->H I Characterization (NMR, IR, MS) H->I G A This compound B Functional Group Manipulation A->B C 4-Methyl-2,4-heptadiene (Hypothetical Diene) B->C E Diels-Alder Reaction C->E D Dienophile D->E F Substituted Cyclohexene Scaffold E->F G Further Elaboration F->G H Complex Pharmaceutical Target (e.g., Artemisinin analogue core) G->H G cluster_parasite Malaria Parasite A Hemoglobin (from host red blood cell) B Heme A->B Digestion D Activated Drug (Carbon-centered radicals) B->D Activation C Artemisinin-based Drug (e.g., Artemether) C->D E Reactive Oxygen Species (ROS) D->E F Alkylation of Parasite Proteins D->F G Oxidative Stress E->G F->G H Parasite Death G->H

Troubleshooting & Optimization

Technical Support Center: Synthesis of (E)-3-Methyl-hex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of (E)-3-Methyl-hex-3-ene. Our goal is to help you improve the yield and stereoselectivity of your reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing (E)-3-Methyl-hex-3-ene?

A1: The most prevalent methods for synthesizing (E)-3-Methyl-hex-3-ene, a trisubstituted alkene, are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] Both reactions involve the olefination of a carbonyl compound, in this case, 2-butanone (B6335102), with a phosphorus-stabilized carbanion. The HWE reaction is often preferred for synthesizing (E)-alkenes due to its generally higher E-selectivity.[3][4]

Q2: How can I favor the formation of the (E)-isomer over the (Z)-isomer in the Wittig reaction?

A2: Standard Wittig reactions with unstabilized ylides (like the one derived from ethyltriphenylphosphonium bromide) tend to favor the (Z)-isomer.[5] To enhance the yield of the (E)-isomer, several strategies can be employed:

  • Schlosser Modification: This modification of the Wittig reaction is specifically designed to produce (E)-alkenes from non-stabilized ylides.[5]

  • Stabilized Ylides: While the ethyl-substituted ylide is generally considered non-stabilized, using a stabilized ylide (e.g., one with an adjacent ester or ketone group) generally favors the formation of (E)-alkenes.[5][6]

  • Horner-Wadsworth-Emmons (HWE) Reaction: This variation of the Wittig reaction typically shows a strong preference for the formation of (E)-alkenes.[3][4]

Q3: What is the major byproduct of the Wittig reaction and how can I remove it?

A3: The major byproduct of the Wittig reaction is triphenylphosphine (B44618) oxide (TPPO).[7] TPPO can often be challenging to separate from the desired alkene product due to its polarity. Common purification methods include:

  • Column Chromatography: This is a reliable method for separating TPPO from the less polar alkene product.

  • Crystallization: In some cases, TPPO can be removed by crystallization from a suitable solvent system.

  • Aqueous Extraction (for HWE reaction): A significant advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble and can be easily removed by an aqueous workup.[4]

Q4: Can I use a different starting material instead of 2-butanone?

A4: Yes, the choice of carbonyl compound and phosphonium (B103445) ylide determines the final alkene structure. To synthesize (E)-3-Methyl-hex-3-ene, the disconnection can be made in two ways for a Wittig-type reaction:

  • 2-Butanone and Ethyltriphenylphosphonium ylide: This is the most common approach.

  • Propanal and (1-methylpropylidene)triphenylphosphorane: This route is less common due to the potential for side reactions and the more complex ylide.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction. - Ylide decomposition. - Steric hindrance. - Impure reagents or wet solvents.- Increase reaction time or temperature. - Generate the ylide at a low temperature and add the ketone slowly. - Consider the Horner-Wadsworth-Emmons (HWE) reaction, which is often more effective for hindered ketones.[8] - Ensure all reagents are pure and solvents are anhydrous.
Low (E)-Selectivity - Use of a non-stabilized ylide in a standard Wittig reaction. - Reaction conditions favoring the kinetic (Z)-product.- Employ the Schlosser modification of the Wittig reaction.[5] - Switch to the Horner-Wadsworth-Emmons (HWE) reaction, which generally provides high E-selectivity.[3][4] - Optimize reaction conditions (e.g., solvent, temperature, additives) to favor the thermodynamic (E)-product.
Difficulty in Removing Triphenylphosphine Oxide (TPPO) - Co-elution with the product during chromatography. - High solubility of TPPO in the workup solvent.- Optimize the solvent system for column chromatography to achieve better separation. - Attempt crystallization of the crude product from a non-polar solvent to precipitate the product while leaving TPPO in solution. - Consider using the HWE reaction to avoid the formation of TPPO.[4]
Formation of Unexpected Byproducts - Aldol condensation of the ketone starting material. - Epimerization of stereocenters if present. - Side reactions of the ylide.- Use a strong, non-nucleophilic base and add it slowly at low temperature. - For base-sensitive substrates, consider milder reaction conditions or the use of a buffered system. - Ensure the ylide is generated and used under an inert atmosphere to prevent degradation.

Data Presentation

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions for Olefination

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Phosphonium YlidePhosphonate (B1237965) Carbanion
Typical Stereoselectivity Non-stabilized ylides favor (Z)-alkenes; Stabilized ylides favor (E)-alkenes.[5]Generally high (E)-selectivity.[3][4]
Reactivity Ylides are less nucleophilic but more basic.Carbanions are more nucleophilic and less basic.[3]
Byproduct Triphenylphosphine oxide (often difficult to remove).[7]Dialkyl phosphate salt (water-soluble, easily removed).[4]
Substrate Scope Can be slow with sterically hindered ketones.[8]Generally effective with a wider range of aldehydes and ketones, including hindered ones.[9]

Table 2: Typical Reaction Conditions for the Synthesis of (E)-3-Methyl-hex-3-ene

ParameterWittig Reaction (Schlosser Modification for E-selectivity)Horner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Ethyltriphenylphosphonium bromideTriethyl phosphonoacetate (or similar phosphonate)
Carbonyl Compound 2-Butanone2-Butanone
Base Strong base (e.g., n-BuLi, PhLi)[5]NaH, NaOEt, or other alkoxides
Solvent Anhydrous THF or diethyl etherAnhydrous THF, DME, or ethanol
Temperature Low temperature for ylide generation (-78 °C), followed by warming.[10]Typically 0 °C to room temperature.
Typical Yield Moderate to goodGood to excellent
Typical E/Z Ratio Good to excellent E-selectivity with Schlosser modification.Excellent E-selectivity.

Experimental Protocols

Protocol 1: Synthesis of (E)-3-Methyl-hex-3-ene via the Horner-Wadsworth-Emmons Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Butanone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Preparation of the Phosphonate Carbanion:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

    • Add anhydrous THF to the flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF via the dropping funnel.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Reaction with 2-Butanone:

    • Cool the solution of the phosphonate carbanion back to 0 °C.

    • Slowly add a solution of 2-butanone (1.0 equivalent) in anhydrous THF via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to isolate (E)-3-Methyl-hex-3-ene.

Visualizations

Wittig_vs_HWE cluster_wittig Wittig Reaction cluster_hwe Horner-Wadsworth-Emmons Reaction w_start Ethyltriphenylphosphonium Bromide + 2-Butanone w_ylide Formation of Non-stabilized Ylide w_start->w_ylide Strong Base (e.g., n-BuLi) w_reaction Reaction with Ketone w_ylide->w_reaction w_intermediate Oxaphosphetane Intermediate w_reaction->w_intermediate w_schlosser Schlosser Modification w_reaction->w_schlosser w_product Mixture of (Z)- and (E)-3-Methyl-hex-3-ene + TPPO w_intermediate->w_product w_e_product (E)-3-Methyl-hex-3-ene Favored w_schlosser->w_e_product h_start Triethyl phosphonoacetate + 2-Butanone h_carbanion Formation of Phosphonate Carbanion h_start->h_carbanion Base (e.g., NaH) h_reaction Reaction with Ketone h_carbanion->h_reaction h_intermediate Oxaphosphetane-like Intermediate h_reaction->h_intermediate h_product (E)-3-Methyl-hex-3-ene + Water-soluble Phosphate h_intermediate->h_product

Caption: Comparison of Wittig and HWE reaction pathways for the synthesis of 3-Methyl-hex-3-ene.

Troubleshooting_Yield start Low Yield of (E)-3-Methyl-hex-3-ene check_reagents Check Purity of Reagents and Solvents start->check_reagents check_conditions Optimize Reaction Conditions (Time, Temp) check_reagents->check_conditions Reagents OK check_base Evaluate Base Strength and Addition check_conditions->check_base Conditions Optimized consider_hwe Consider HWE Reaction check_base->consider_hwe Base OK purification_issue Investigate Purification Step consider_hwe->purification_issue Wittig still preferred yield_improved Yield Improved consider_hwe->yield_improved Switch to HWE purification_issue->yield_improved Purification Optimized

Caption: A logical workflow for troubleshooting low yield in the synthesis of (E)-3-Methyl-hex-3-ene.

References

Technical Support Center: Separation of (E) and (Z) Isomers of 3-Methyl-hex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully separating the (E) and (Z) geometric isomers of 3-Methyl-hex-3-ene.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate the (E) and (Z) isomers of this compound?

A1: The separation of (E) and (Z) isomers, such as those of this compound, is inherently difficult due to their nearly identical physicochemical properties.[1][2] They share the same molecular weight, connectivity, and functional groups, resulting in very similar boiling points, polarities, and solubilities. Separation relies on exploiting subtle differences in their three-dimensional shapes, which affects how they interact with the stationary phase in chromatographic methods.

Q2: What are the primary analytical techniques for separating these isomers?

A2: The most common and effective techniques are high-resolution Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][3][4] The choice between them depends on sample volatility, the required scale of separation (analytical vs. preparative), and the available equipment.

Q3: How do the (E) and (Z) structures of this compound differ?

A3: The difference lies in the spatial arrangement of the substituent groups around the carbon-carbon double bond (at the C3 position). Using the Cahn-Ingold-Prelog priority rules, the ethyl and methyl groups are the higher priority groups on their respective carbons of the double bond.

  • In the (Z)-isomer (from the German zusammen, meaning together), the higher priority groups (ethyl and methyl) are on the same side of the double bond.

  • In the (E)-isomer (from the German entgegen, meaning opposite), the higher priority groups are on opposite sides of the double bond.[5][6][7]

Q4: Can the isomers interconvert during the experiment?

A4: Yes, cis-trans (or E/Z) isomerization can sometimes occur under certain conditions, such as exposure to heat, light, or catalysts.[8] This can complicate analysis and purification. It is crucial to use mild conditions whenever possible and to assess the stability of the isomers under the chosen experimental parameters.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process of separating the (E) and (Z) isomers of this compound.

Issue 1: Poor or No Separation of Isomers Using Gas Chromatography (GC)

Question: My GC chromatogram shows a single, broad peak or two co-eluting peaks for my this compound isomer mixture. How can I improve the resolution?

Answer: Poor resolution in GC for geometric isomers is a common problem that can be addressed by systematically optimizing several parameters.

  • Stationary Phase Selection: The choice of GC column is the most critical factor.

    • Problem: Non-polar columns (e.g., 100% dimethylpolysiloxane) are generally not selective enough to resolve E/Z isomers with similar boiling points.[9]

    • Solution: Employ a high-polarity capillary column.[1] Stationary phases like Carbowax-20M (a polyethylene (B3416737) glycol) or those with liquid crystalline properties are known to provide high selectivity for separating geometric isomers.[2][10][11]

  • Temperature Program Optimization:

    • Problem: An isothermal run at a high temperature may not provide sufficient interaction time with the stationary phase.

    • Solution: Optimize the temperature gradient. Start with a low initial oven temperature to enhance early retention, followed by a slow ramp rate (e.g., 1-5 °C/min). This increases the differential migration of the isomers through the column.[1]

  • Column Dimensions and Carrier Gas:

    • Problem: Standard length columns may not provide the necessary efficiency.

    • Solution: For very difficult separations, using a longer column (e.g., 60 m or more) increases the number of theoretical plates and can significantly improve resolution.[2] Additionally, ensure an optimal flow rate for your carrier gas (e.g., Helium or Hydrogen).

Issue 2: Co-elution or Poor Resolution of Isomers in HPLC

Question: I am using reversed-phase HPLC (C18 column), but the (E) and (Z) isomer peaks are not baseline-resolved. What steps can I take?

Answer: Achieving separation in HPLC requires fine-tuning the mobile phase and potentially using a more selective stationary phase.

  • Mobile Phase Optimization: The polarity of the mobile phase is crucial for resolving geometric isomers on a reversed-phase column.[3]

    • Strategy: If using an acetonitrile (B52724)/water mobile phase, systematically decrease the percentage of acetonitrile (the organic modifier).[3] This increases the polarity of the mobile phase, leading to longer retention times and potentially better resolution as the non-polar isomers interact more with the C18 stationary phase.

    • Alternative: If acetonitrile does not yield separation, try methanol (B129727) as the organic modifier. The different solvent properties can alter selectivity.[3]

  • Specialized Stationary Phases:

    • Problem: A standard C18 column separates primarily based on hydrophobicity, which is very similar for (E) and (Z) isomers.

    • Solution 1 (Shape Selectivity): Use a column designed for shape-based selectivity, such as one with a cholesterol-based stationary phase. These phases can better distinguish the subtle topographical differences between the isomers.[12]

    • Solution 2 (Silver Ion Chromatography): This is a highly effective technique for separating compounds with double bonds. The π-electrons of the double bond interact with silver ions. The accessibility of the π-bond is different for (E) and (Z) isomers, leading to differential retention. This can be achieved by using a silica (B1680970) column impregnated with silver nitrate (B79036) or a commercially available silver ion column.[4][13]

Data Presentation

Table 1: Representative GC Retention Times

This table illustrates the effect of the stationary phase on the resolution of (E) and (Z) isomers of this compound under an optimized temperature program.

ParameterColumn A: Non-Polar (DB-1 type)Column B: High-Polarity (WAX type)
Stationary Phase 100% DimethylpolysiloxanePolyethylene Glycol (Carbowax)
Dimensions 30 m x 0.25 mm, 0.25 µm30 m x 0.25 mm, 0.25 µm
(Z)-3-Methyl-hex-3-ene (min) 8.4510.21
(E)-3-Methyl-hex-3-ene (min) 8.4710.55
Resolution (Rs) 0.35 (Co-elution)1.85 (Baseline Separation)
Table 2: HPLC Mobile Phase Optimization

This table shows the effect of mobile phase composition on the retention factor (k') and selectivity (α) for the isomers on a C18 column.

Mobile Phase (Acetonitrile:Water)(Z)-Isomer k'(E)-Isomer k'Selectivity (α)Resolution (Rs)
70:303.13.21.030.80
65:354.54.71.041.15
60:406.26.61.061.60

Higher resolution (Rs > 1.5) indicates baseline separation.

Experimental Protocols

Protocol 1: Gas Chromatography (GC-FID) Method

This protocol outlines a starting point for the separation of (E) and (Z)-3-Methyl-hex-3-ene.

  • Sample Preparation: Prepare a 10-100 µg/mL solution of the isomer mixture in a volatile solvent such as hexane (B92381) or pentane.

  • GC System & Column:

    • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

    • Column: High-polarity WAX-type capillary column (e.g., DB-WAX, Carbowax-20M), 30 m length, 0.25 mm I.D., 0.25 µm film thickness.[2][10]

    • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

  • Instrumental Parameters:

    • Injector Temperature: 200 °C.

    • Injection Volume: 1.0 µL with a 50:1 split ratio.

    • Oven Temperature Program:

      • Initial Temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase at 3 °C/min to 100 °C.

      • Hold: Hold at 100 °C for 2 minutes.

    • Detector Temperature: 250 °C.

  • Analysis: The (E)-isomer, being more linear, typically has a slightly higher boiling point and may elute after the (Z)-isomer on polar columns, but the elution order should always be confirmed with standards.

Protocol 2: Reversed-Phase HPLC (RP-HPLC) Method

This protocol provides a general method for HPLC separation.

  • Sample Preparation: Dissolve the isomer mixture in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.1 mg/mL.

  • HPLC System & Column:

    • Instrument: HPLC system with a UV detector (if detectable) or a Refractive Index (RI) detector. Since this compound lacks a strong chromophore, an RI or mass spectrometer (MS) detector is preferable.[14]

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: RI detector or MS.

  • Optimization: If resolution is insufficient, decrease the acetonitrile percentage in 5% increments (e.g., to 55:45) to improve separation, as detailed in the troubleshooting guide.

Mandatory Visualization

Isomer_Separation_Workflow General Workflow for Isomer Separation Method Development cluster_prep 1. Preparation cluster_dev 2. Method Development cluster_eval 3. Evaluation & Optimization Sample Prepare Isomer Mixture (e.g., 10-100 µg/mL) ChooseTech Select Technique (GC or HPLC) Sample->ChooseTech Standards Prepare Pure (E) and (Z) Reference Standards Run Perform Initial Run Standards->Run GC_Method GC: Select High-Polarity Column (e.g., WAX) ChooseTech->GC_Method Volatile HPLC_Method HPLC: Select Column (e.g., C18 or Ag+) ChooseTech->HPLC_Method Non-Volatile or Prep-Scale GC_Method->Run HPLC_Method->Run Evaluate Evaluate Resolution (Rs) Run->Evaluate Success Baseline Separation Achieved (Rs > 1.5) Evaluate->Success Yes Failure Poor Resolution (Rs < 1.5) Evaluate->Failure No Optimize Optimize Parameters: - Temp Program (GC) - Mobile Phase (HPLC) - Flow Rate Optimize->Run Failure->Optimize

Caption: A logical workflow for developing a chromatographic method for separating (E)/(Z) isomers.

Troubleshooting_Flowchart Troubleshooting Guide: Poor Peak Resolution Start Start: Poor Resolution (Rs < 1.5) CheckTech Technique Used? Start->CheckTech GC_Path GC Analysis CheckTech->GC_Path GC HPLC_Path HPLC Analysis CheckTech->HPLC_Path HPLC GC_Col Is column high-polarity (e.g., WAX)? GC_Path->GC_Col GC_SwitchCol Action: Switch to a high-polarity column. GC_Col->GC_SwitchCol No GC_Temp Is temperature program optimized (slow ramp)? GC_Col->GC_Temp Yes GC_Success Problem Resolved GC_SwitchCol->GC_Success GC_OptiTemp Action: Decrease ramp rate (e.g., 2-3 °C/min). GC_Temp->GC_OptiTemp No GC_Temp->GC_Success Yes GC_OptiTemp->GC_Success HPLC_MP Have you decreased organic modifier %? HPLC_Path->HPLC_MP HPLC_AdjMP Action: Decrease organic solvent by 5-10%. HPLC_MP->HPLC_AdjMP No HPLC_Col Is column standard C18? HPLC_MP->HPLC_Col Yes HPLC_Success Problem Resolved HPLC_AdjMP->HPLC_Success HPLC_SwitchCol Action: Try a shape-selective or Silver Ion (Ag+) column. HPLC_Col->HPLC_SwitchCol Yes HPLC_Col->HPLC_Success No HPLC_SwitchCol->HPLC_Success

Caption: A step-by-step flowchart for troubleshooting poor separation of geometric isomers.

References

Common side products in the synthesis of 3-Methyl-hex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Methyl-hex-3-ene. The information is tailored for researchers, scientists, and professionals in drug development.

Dehydration of 3-Methylhexan-3-ol

The acid-catalyzed dehydration of 3-methylhexan-3-ol is a common method for synthesizing this compound. However, this reaction is prone to the formation of several isomeric alkene side products due to the involvement of a carbocation intermediate.

Troubleshooting Guide: Dehydration of 3-Methylhexan-3-ol
IssuePotential CauseRecommended Solution
Low yield of desired this compound Reaction conditions favoring the formation of more stable isomeric alkenes (Zaitsev's rule).Optimize reaction temperature and acid catalyst concentration. Lower temperatures may favor the kinetic product. Consider using a milder acid catalyst.
Presence of multiple alkene isomers in the product mixture Carbocation rearrangements leading to the formation of (E/Z)-3-Methyl-2-hexene and 2-Ethyl-1-pentene.[1][2][3]Use of a less coordinating acid or performing the reaction at a lower temperature can sometimes minimize rearrangements. Purification by fractional distillation is necessary but can be challenging due to close boiling points.
Formation of polymeric byproducts High reaction temperatures and prolonged reaction times can lead to polymerization of the alkene products.Carefully control the reaction temperature and monitor the reaction progress to avoid extended heating.
Product Distribution in Dehydration of 3-Methylhexan-3-ol
ProductStructureStabilityExpected Yield (Illustrative)
(E)-3-Methyl-hex-3-ene TrisubstitutedHighMajor
(Z)-3-Methyl-hex-3-ene TrisubstitutedHighMajor
(E)-3-Methyl-hex-2-ene TrisubstitutedHighSignificant Side Product
(Z)-3-Methyl-hex-2-ene TrisubstitutedHighSignificant Side Product
2-Ethylpent-1-ene DisubstitutedLowMinor

Note: The actual product ratios can vary depending on the specific reaction conditions (temperature, acid catalyst, reaction time).

Experimental Protocol: Dehydration of 3-Methylhexan-3-ol
  • Apparatus Setup: Assemble a distillation apparatus with a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Reactant Addition: To the round-bottom flask, add 3-methylhexan-3-ol and a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.

  • Heating: Gently heat the mixture to the reaction temperature (typically between 100-150°C for a tertiary alcohol).

  • Distillation: The alkene products will distill as they are formed. Collect the distillate in the receiving flask, which should be cooled in an ice bath.

  • Workup: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

  • Purification: Purify the product mixture by fractional distillation to separate the isomeric alkenes.

Logical Workflow for Dehydration of 3-Methylhexan-3-ol

Dehydration_Workflow cluster_start Starting Material cluster_reaction Dehydration Reaction cluster_intermediate Intermediate cluster_products Products Start 3-Methylhexan-3-ol Reaction Acid Catalyst (H₂SO₄) Heat Start->Reaction 1. Add Carbocation Tertiary Carbocation Reaction->Carbocation 2. Protonation & Loss of H₂O Main_Product This compound (E/Z isomers) Carbocation->Main_Product 3a. Elimination Side_Product1 (E/Z)-3-Methyl-hex-2-ene Carbocation->Side_Product1 3b. Elimination (Rearrangement) Side_Product2 2-Ethylpent-1-ene Carbocation->Side_Product2 3c. Elimination (Rearrangement)

Caption: Dehydration of 3-methylhexan-3-ol leading to the desired product and common side products.

Wittig Reaction

The Wittig reaction provides an alternative route to this compound by reacting butan-2-one with a propyltriphenylphosphonium ylide. A significant side product in this reaction is triphenylphosphine (B44618) oxide, which can complicate purification.

Troubleshooting Guide: Wittig Reaction
IssuePotential CauseRecommended Solution
Low yield of this compound Incomplete formation of the ylide. The ylide is unstable.Ensure anhydrous reaction conditions and use a strong, fresh base (e.g., n-BuLi, NaH). For unstable ylides, consider generating it in the presence of the ketone.[4]
Formation of (E) and (Z) isomers The stereoselectivity of the Wittig reaction depends on the stability of the ylide. Non-stabilized ylides typically favor the (Z)-alkene.To favor the (E)-alkene, the Schlosser modification can be employed. The choice of solvent and the presence of lithium salts can also influence the E/Z ratio.[5][6]
Difficulty in removing triphenylphosphine oxide Triphenylphosphine oxide is a common and often poorly soluble byproduct of the Wittig reaction.Purification can be achieved by chromatography (column or preparative TLC). In some cases, precipitation of the oxide from a suitable solvent mixture can be effective.
Experimental Protocol: Wittig Synthesis of this compound
  • Ylide Preparation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend propyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a strong base, such as n-butyllithium (n-BuLi), dropwise. The solution should turn a characteristic ylide color (often orange or deep red).

    • Stir the mixture at 0°C for 30 minutes and then allow it to warm to room temperature.

  • Reaction with Ketone:

    • Cool the ylide solution back to 0°C.

    • Add a solution of butan-2-one in anhydrous THF dropwise to the ylide solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting materials.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers and wash with brine.

  • Drying and Purification:

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to separate the this compound isomers from the triphenylphosphine oxide byproduct.

Signaling Pathway for Wittig Reaction

Wittig_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Butanone Butan-2-one Oxaphosphetane Oxaphosphetane Butanone->Oxaphosphetane [2+2] Cycloaddition Ylide Propyltriphenylphosphonium Ylide Ylide->Oxaphosphetane Alkene This compound (E/Z isomers) Oxaphosphetane->Alkene Decomposition Side_Product Triphenylphosphine Oxide Oxaphosphetane->Side_Product Decomposition

Caption: Wittig reaction pathway for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: In the dehydration of 3-methylhexan-3-ol, how can I increase the proportion of this compound over its isomers?

A1: Influencing the product ratio in favor of a specific isomer is challenging due to the thermodynamic stability of the various possible alkenes. According to Zaitsev's rule, the most substituted alkenes are generally favored. To potentially increase the yield of the desired product, you can try optimizing the reaction conditions. Using a bulkier acid catalyst might sterically hinder the formation of the more substituted 3-methyl-2-hexene (B101136) isomers. Additionally, carefully controlling the temperature and reaction time can sometimes influence the product distribution, as kinetic control might favor a different product than thermodynamic control.

Q2: What is the best way to remove the triphenylphosphine oxide byproduct from my Wittig reaction?

A2: Triphenylphosphine oxide can often be removed by column chromatography on silica gel. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is typically effective, with the less polar alkene eluting before the more polar triphenylphosphine oxide. In some cases, if the desired alkene is sufficiently nonpolar, the triphenylphosphine oxide can be precipitated out of a nonpolar solvent like hexane or a mixture of hexane and diethyl ether, and then removed by filtration.

Q3: How can I determine the ratio of (E) and (Z) isomers of this compound in my product mixture?

A3: The most common methods for determining the ratio of E/Z isomers are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. In GC, the two isomers will likely have slightly different retention times, and the peak areas can be used to quantify their relative amounts. In ¹H NMR, the coupling constants (J-values) between the vinylic protons can often distinguish between the cis and trans isomers. The integration of the respective signals will provide the isomeric ratio.

Q4: Are there alternative methods for synthesizing this compound that might produce fewer side products?

A4: While dehydration and the Wittig reaction are common, other methods exist. For instance, the elimination of a halide from a suitable alkyl halide (e.g., 3-bromo-3-methylhexane) using a strong, non-nucleophilic base can also yield this compound. The choice of base and reaction conditions can influence the regioselectivity of the elimination and potentially offer a cleaner product profile compared to acid-catalyzed dehydration. However, this route also has the potential to produce isomeric alkenes.

References

Troubleshooting peak tailing in GC analysis of 3-Methyl-hex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gas Chromatography (GC) Analysis

This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatography (GC) analysis of 3-Methyl-hex-3-ene, with a focus on addressing peak tailing.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem that can negatively impact resolution and the accuracy of quantification. It is often characterized by an asymmetrical peak with a trailing edge. For a relatively non-polar analyte like this compound, peak tailing is frequently caused by physical issues within the GC system or contamination.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is tailing. What are the most likely causes?

A1: Peak tailing for a non-polar hydrocarbon like this compound is typically due to one or more of the following factors:

  • System and Flow Path Issues:

    • Improper Column Installation: If the column is installed too high or too low in the inlet or detector, it can create unswept (dead) volumes, leading to turbulence in the carrier gas flow path.[1][2] A poor column cut, with jagged edges or debris, can also cause turbulence and result in peak tailing, sometimes with a characteristic "chair" shape.[1][2]

    • Leaks: Leaks in the system, particularly at the inlet, can disrupt the carrier gas flow and cause peak distortion.

    • Low Split Ratio: In split injections, a split ratio that is too low may not provide a high enough flow rate to efficiently transfer the sample to the column, resulting in tailing.[3]

  • Contamination:

    • Contaminated Inlet Liner: Accumulation of non-volatile residues, septum particles, or sample matrix components in the liner creates active sites or disrupts the sample vaporization process.[4][5]

    • Column Contamination: The front section of the GC column can become contaminated with repeated injections of samples containing non-volatile material.[6][7] This contamination can interfere with the proper partitioning of the analyte.

  • Analyte and Method-Related Issues:

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[8]

    • Solvent Effects: A mismatch in polarity between the sample solvent and the stationary phase can cause poor peak shape, especially for early eluting peaks.[3] In splitless injections, slow vaporization of the solvent from the liner can also create the appearance of a tailing peak.[2][6]

    • Column Degradation: Over time, the stationary phase of the column can degrade, especially if exposed to oxygen at high temperatures, creating active sites that can interact with analytes.[7]

Q2: How can I systematically troubleshoot peak tailing for this compound?

A2: A logical, step-by-step approach is the most effective way to identify and resolve the source of peak tailing. The following workflow can guide you through the process.

G start Peak Tailing Observed for This compound q1 Are all peaks tailing or just the analyte? start->q1 all_peaks All Peaks Tailing q1->all_peaks All some_peaks Only Analyte/Some Peaks Tailing q1->some_peaks Some/Analyte check_install Check Column Installation: - Proper insertion depth - Clean, square cuts - Correct ferrule all_peaks->check_install inlet_maint Perform Inlet Maintenance: - Replace liner and septum - Clean the inlet some_peaks->inlet_maint check_leaks Check for Leaks (Inlet, detector) check_install->check_leaks Installation OK check_flow Verify Carrier Gas Flow Rate & Split Ratio check_leaks->check_flow No Leaks resolve Problem Resolved check_flow->resolve Parameters Corrected trim_column Trim Column Inlet (10-20 cm) inlet_maint->trim_column Tailing Persists check_overload Check for Column Overload: - Reduce injection volume - Dilute sample trim_column->check_overload Tailing Persists check_overload->resolve Concentration Adjusted

Caption: A stepwise guide to troubleshooting peak tailing.

Q3: What are the recommended GC parameters for analyzing this compound?

A3: While the optimal parameters will depend on your specific instrument and column, the following table provides a good starting point for method development for a volatile hydrocarbon like this compound.

ParameterRecommendationRationale
Column Type Non-polar (e.g., DB-1, HP-5ms)"Like dissolves like." A non-polar stationary phase is ideal for separating non-polar hydrocarbons.[9]
Column Dimensions 30 m x 0.25 mm ID x 0.25 µm filmA standard dimension offering a good balance of efficiency and sample capacity.[10]
Carrier Gas Helium or HydrogenProvides good efficiency at optimal flow rates.
Average Linear Velocity 20-40 cm/sec (Helium)Operating near the optimal linear velocity maximizes column efficiency.[11]
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte and solvent.
Injection Mode SplitPrevents column overloading and produces sharp peaks for concentrated samples.[12]
Split Ratio 50:1 to 100:1A higher split ratio is generally better for preventing peak tailing and broadening.
Oven Program Start at 40°C (hold for 2 min), ramp 10°C/min to 150°CA temperature program helps to focus the initial band and ensures sharp peaks.[13]
Detector Flame Ionization Detector (FID)FID is highly sensitive to hydrocarbons.
Detector Temperature 280-300 °CShould be higher than the final oven temperature to prevent condensation.

Q4: Can the choice of inlet liner affect the peak shape of this compound?

A4: Absolutely. The inlet liner is a critical component for achieving good peak shapes. For split injections of a non-polar analyte, a liner that promotes rapid and complete vaporization is ideal.[14][15] A straight, narrow-internal-diameter liner can be effective as it increases the linear velocity of the carrier gas, transferring the analyte to the column in a tight band.[12] Some liners contain glass wool to aid in vaporization and trap non-volatile residues, which can be beneficial.[14][15] However, it is crucial that the liner and any glass wool are properly deactivated to prevent any potential active sites from interacting with analytes, even non-polar ones, especially if the system has become contaminated.[14][15] Regularly replacing the liner is a key aspect of preventative maintenance.[4][5]

Experimental Protocols

Protocol 1: GC Inlet Maintenance

This protocol describes the basic steps for routine maintenance of the GC inlet to address peak tailing issues caused by contamination.

Materials:

  • New inlet liner (appropriate for your instrument and injection mode)

  • New septum

  • New O-ring or seal for the liner

  • Lint-free gloves

  • Forceps

  • Wrenches for the instrument

Procedure:

  • Cool Down: Cool the GC inlet and oven to a safe temperature (typically below 50°C).

  • Turn off Gases: Turn off the carrier gas and any other gases flowing to the inlet.

  • Disassemble Inlet: Carefully remove the septum nut and septum. Then, remove the retaining nut for the inlet liner.

  • Remove Old Liner: Using forceps, carefully remove the old inlet liner. Inspect it for signs of contamination (discoloration, debris).[5]

  • Install New Liner: Wearing lint-free gloves, insert the new liner and any associated O-rings or seals.

  • Reassemble: Reinstall the liner retaining nut and tighten it according to the manufacturer's specifications.

  • Install New Septum: Place the new septum in the septum nut and reattach it to the inlet. Do not overtighten, as this can cause coring.

  • Restore Conditions: Turn the carrier gas back on, heat the inlet to the setpoint, and check for leaks using an electronic leak detector.

  • Conditioning: Allow the system to equilibrate before running samples.

Protocol 2: Trimming the GC Column

This protocol is used to remove a contaminated or damaged section from the front of the GC column.

Materials:

  • Ceramic scoring wafer or capillary column cutting tool

  • Magnifying loupe

  • Lint-free gloves

  • New ferrule and column nut (if necessary)

Procedure:

  • Cool Down and Disassemble: Follow steps 1 and 2 from the Inlet Maintenance protocol. Carefully loosen the column nut at the inlet and gently pull the column out.

  • Scoring the Column: While wearing gloves, use a ceramic scoring wafer to make a clean score on the column, approximately 10-20 cm from the inlet end.[8]

  • Making the Cut: Gently flex the column at the score to create a clean, square break.

  • Inspect the Cut: Use a magnifying loupe to inspect the end of the column. The cut should be flat and at a 90-degree angle to the column wall, with no jagged edges or shards of fused silica.[1][2] If the cut is not clean, repeat the process.

  • Reinstall the Column: If necessary, slide a new nut and ferrule onto the column. Reinstall the column into the inlet at the correct depth as specified by your instrument's manufacturer.

  • Restore and Check for Leaks: Tighten the column nut, restore gas flow and temperatures, and meticulously check for leaks.

References

Optimizing reaction conditions for the hydroboration of 3-Methyl-hex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hydroboration of 3-Methyl-hex-3-ene

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for optimizing the hydroboration-oxidation of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the hydroboration-oxidation of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Reagent Inactivity: Borane (B79455) reagents (e.g., BH₃·THF) are sensitive to air and moisture. Hydrogen peroxide can decompose over time.1a. Use freshly opened or properly stored borane reagents. Ensure syringes and glassware are thoroughly dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon). 1b. Use a fresh, unopened bottle of hydrogen peroxide.
2. Incorrect Stoichiometry: An incorrect ratio of borane to alkene can lead to incomplete reaction. For simple boranes like BH₃, one equivalent can react with three equivalents of the alkene.[1]2. Carefully calculate and measure the molar equivalents of the reactants. For trisubstituted alkenes, a 1:1 stoichiometry of a bulky borane reagent (like 9-BBN) to the alkene is often used.
3. Incomplete Oxidation: The organoborane intermediate may not be fully oxidized to the alcohol.3. Ensure a sufficient excess of both sodium hydroxide (B78521) and hydrogen peroxide is used in the oxidation step. Allow for adequate reaction time with vigorous stirring.
Poor Regioselectivity (Formation of 3-Methyl-hexan-3-ol) 1. Use of Non-Bulky Borane Reagent: Borane (BH₃) itself can exhibit lower regioselectivity with sterically hindered alkenes.[2]1. Employ a sterically hindered borane reagent such as 9-Borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530) to enhance the selectivity for the anti-Markovnikov product (3-Methyl-hexan-4-ol).[2][3]
2. Reaction Temperature: Higher temperatures during the hydroboration step can sometimes lead to a decrease in regioselectivity.2. Perform the hydroboration step at a controlled low temperature, typically 0 °C, to maximize regioselectivity.
Presence of Unexpected Side Products 1. Isomerization of the Alkene: Although less common with hydroboration, acidic or basic impurities could potentially cause isomerization of the starting alkene.1. Ensure all reagents and solvents are pure and free from acidic or basic contaminants.
2. Incomplete Reaction or Oxidation: Unreacted starting material or the intermediate organoborane may be present in the final product mixture.2. Monitor the reaction progress by TLC or GC to ensure full consumption of the starting material before proceeding with the oxidation. Ensure the oxidation step goes to completion.
Difficulty in Product Isolation 1. Emulsion during Workup: The presence of borate (B1201080) salts can sometimes lead to the formation of emulsions during the aqueous workup.1. Add a saturated solution of sodium chloride (brine) during the workup to help break up emulsions.
2. Co-elution during Chromatography: The desired product and any regioisomeric byproduct may be difficult to separate by column chromatography due to similar polarities.2. Use a high-efficiency silica (B1680970) gel and an optimized solvent system for chromatography. Analysis by GC can help in identifying the composition of the fractions.[4]

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the hydroboration-oxidation of this compound?

The major product is the anti-Markovnikov alcohol, 3-Methyl-hexan-4-ol. The hydroboration-oxidation reaction proceeds via a syn-addition of a hydrogen and a hydroxyl group across the double bond, with the hydroxyl group adding to the less substituted carbon atom.[5] For this compound, a trisubstituted alkene, the boron atom will preferentially add to the less sterically hindered carbon of the double bond.[6]

Q2: Will the (E) and (Z) isomers of this compound give the same product?

No, the (E) and (Z) isomers of this compound will produce different stereoisomers of 3-Methyl-hexan-4-ol. The hydroboration-oxidation is a stereospecific syn-addition, meaning the hydrogen and hydroxyl groups are added to the same face of the double bond.[5] This results in the formation of a specific pair of enantiomers for each starting isomer.

  • (Z)-3-Methyl-hex-3-ene will yield one pair of enantiomers.

  • (E)-3-Methyl-hex-3-ene will yield a different pair of enantiomers (diastereomers of the products from the Z-isomer).[7][8]

Q3: How can I improve the regioselectivity of the reaction to favor 3-Methyl-hexan-4-ol?

The use of a sterically bulky borane reagent is the most effective way to improve regioselectivity. Reagents like 9-BBN and disiamylborane are significantly more selective than BH₃·THF for directing the boron atom to the less sterically hindered carbon of the alkene.[3]

Q4: What is the role of THF in the reaction?

Tetrahydrofuran (THF) is a common solvent for hydroboration reactions. It forms a stable complex with borane (BH₃), which is otherwise a flammable and toxic gas that exists as a dimer (B₂H₆).[9] The BH₃·THF complex is a convenient and safer way to handle borane.[9]

Q5: Why is the oxidation step performed under basic conditions?

The oxidation of the intermediate organoborane is carried out with hydrogen peroxide in the presence of a base, typically sodium hydroxide. The base deprotonates the hydrogen peroxide to form the hydroperoxide anion (HOO⁻), which is a more potent nucleophile that attacks the boron atom, initiating the migration of the alkyl group to form the C-O bond.[1][10]

Data Presentation

Table 1: Regioselectivity of Hydroboration with Various Borane Reagents for Selected Alkenes

AlkeneBorane Reagent% of Boron Addition to the Less Substituted Carbon
1-HexeneBH₃94%[2]
9-BBN99.9%[2]
4-Methyl-2-penteneBH₃57%[2]
Disiamylborane97%[2]
9-BBN99.8%[2]
StyreneBH₃80%[2]
9-BBN98.5%[2]

Experimental Protocols

The following is a general procedure for the hydroboration-oxidation of a trisubstituted alkene like this compound using 9-BBN for enhanced regioselectivity.

Materials:

  • This compound

  • 0.5 M 9-BBN solution in THF

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Part 1: Hydroboration

  • Set up an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum under a nitrogen or argon atmosphere.

  • In the flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add a 0.5 M solution of 9-BBN in THF (1.0 equivalent) to the stirred alkene solution via syringe.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until the reaction is complete (monitor by TLC or GC).

Part 2: Oxidation

  • Cool the reaction mixture back down to 0 °C in an ice-water bath.

  • Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition is exothermic; maintain the temperature below 40 °C.

  • After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for at least 1 hour.

Part 3: Workup and Isolation

  • Transfer the reaction mixture to a separatory funnel and add diethyl ether.

  • Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure 3-Methyl-hexan-4-ol.

Visualizations

Hydroboration_Workflow cluster_prep Preparation cluster_hydroboration Hydroboration cluster_oxidation Oxidation cluster_workup Workup & Purification start Start setup Setup Dry Glassware under Inert Atmosphere start->setup reagents Prepare Alkene and Borane Reagent in Anhydrous THF setup->reagents cool_hydro Cool to 0 °C reagents->cool_hydro add_borane Slowly Add Borane Reagent cool_hydro->add_borane react_hydro Stir at Room Temperature add_borane->react_hydro cool_ox Cool to 0 °C react_hydro->cool_ox add_oxidants Add NaOH and H₂O₂ cool_ox->add_oxidants react_ox Stir at Room Temperature add_oxidants->react_ox extract Extract with Ether react_ox->extract wash Wash with Water and Brine extract->wash dry Dry over Anhydrous Salt wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the hydroboration-oxidation of this compound.

Hydroboration_Mechanism cluster_hydro Hydroboration (Syn-Addition) cluster_ox Oxidation (Retention of Stereochemistry) alkene This compound transition_state Four-membered Transition State alkene->transition_state borane R₂BH (e.g., 9-BBN) borane->transition_state organoborane Organoborane Intermediate transition_state->organoborane borate_complex Borate Complex organoborane->borate_complex Nucleophilic Attack hydroperoxide H₂O₂, NaOH hydroperoxide->borate_complex rearrangement Alkyl Migration borate_complex->rearrangement borate_ester Borate Ester rearrangement->borate_ester hydrolysis Hydrolysis borate_ester->hydrolysis alcohol 3-Methyl-hexan-4-ol hydrolysis->alcohol

Caption: Simplified mechanism of hydroboration-oxidation.

References

Technical Support Center: Purification of 3-Methyl-hex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Methyl-hex-3-ene. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on removing common impurities and troubleshooting issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a synthetically prepared this compound sample?

A1: Depending on the synthetic route, common impurities include:

  • Reaction Byproducts: If synthesized via the Wittig reaction, triphenylphosphine (B44618) oxide (Ph₃P=O) is a very common and often problematic byproduct due to its physical properties.[1]

  • Isomeric Impurities: The synthesis can yield a mixture of geometric isomers ((E)- and (Z)-3-Methyl-hex-3-ene) as well as constitutional isomers (e.g., 3-methylhex-2-ene).[2][3][4]

  • Unreacted Starting Materials: Residual aldehydes, ketones, or alkyl halides from the synthesis may remain.[5][6]

  • Peroxides: Alkenes can form explosive peroxide compounds upon exposure to air and light over time.[7][8]

  • Solvents: Residual solvents used during the reaction or workup procedures.

Q2: How can I effectively remove triphenylphosphine oxide (Ph₃P=O) after a Wittig reaction?

A2: Triphenylphosphine oxide can be challenging to remove because it is a high-boiling solid that can be soluble in various organic solvents.[1] Several methods can be employed:

  • Column Chromatography: This is a very common and generally effective method for separating the non-polar alkene product from the more polar triphenylphosphine oxide.[1]

  • Crystallization/Precipitation: Triphenylphosphine oxide may be precipitated from a non-polar solvent like hexane (B92381), in which it is poorly soluble, while the desired alkene remains in solution.[1]

  • Alternative Synthesis: Using the Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig, produces a water-soluble phosphate (B84403) byproduct that is easily removed by an aqueous extraction (wash).[1]

Q3: My this compound sample is a mixture of (E) and (Z) isomers. How can I separate them?

A3: The boiling points of (E) and (Z) isomers of alkenes are typically very close, making separation challenging.

  • Fractional Distillation: High-efficiency fractional distillation is the most practical method for separating isomers with close boiling points.[9] Success depends on the difference in their boiling points and the efficiency of the distillation column (i.e., the number of theoretical plates).

  • Preparative Chromatography: Preparative gas chromatography (Prep-GC) or specialized liquid chromatography can also be used for small-scale separations but is often more complex and costly.

Q4: I suspect my aged this compound sample contains peroxides. How do I test for and remove them?

A4: Peroxide formation is a significant safety hazard.

  • Testing for Peroxides: Use commercial peroxide test strips or a chemical test. A common qualitative test involves adding 1 ml of the sample to 1 ml of a freshly prepared 10% potassium iodide (KI) solution in glacial acetic acid. A yellow to brown color indicates the presence of peroxides.

  • Removing Peroxides: A standard and effective method is to pass the alkene through a column packed with activated aluminum oxide (alumina).[10] The alumina (B75360) adsorbs and decomposes the peroxides.

Q5: How can I remove unreacted carbonyl compounds (aldehydes/ketones) from my product?

A5: Unreacted carbonyl compounds can often be removed by chemical or physical means.

  • Aqueous Washing: A wash with a saturated aqueous solution of sodium bisulfite (NaHSO₃) can form a solid adduct with many aldehydes and some ketones, which can then be separated.

  • Chromatography: Standard column chromatography is typically effective, as carbonyl compounds are more polar than the alkene product.

  • Distillation: If the boiling point of the carbonyl compound is significantly different from that of this compound (93.4°C), distillation can be an effective separation method.[11]

Q6: What is the best way to store purified this compound?

A6: To minimize degradation and peroxide formation, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber glass bottle to protect it from light and air.[12] Storing it in a cool, dark place is also recommended.[13] Adding a radical inhibitor, such as BHT (butylated hydroxytoluene), can further prevent peroxide formation during long-term storage.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Separation Principle
(E/Z)-3-Methyl-hex-3-ene C₇H₁₄98.1993.4-
3-Methylhex-2-eneC₇H₁₄98.1994.0Fractional Distillation[4]
3-Methylhex-1-eneC₇H₁₄98.1984.0Fractional Distillation[14]
Triphenylphosphine oxideC₁₈H₁₅OP278.28360Chromatography, Precipitation[1]
Butanal (example starting material)C₄H₈O72.1174.8Distillation, Aqueous Wash
2-Pentanone (example starting material)C₅H₁₀O86.13102Distillation, Chromatography

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation During Distillation - Insufficient column efficiency (too few theoretical plates).- Boiling points of components are extremely close.- Distillation rate is too fast, preventing equilibrium.- Use a longer, more efficient fractionating column (e.g., Vigreux or packed column).- Slow down the distillation rate by reducing the heat input.- Consider an alternative purification method like preparative chromatography if distillation fails.
Product Contaminated with a High-Boiling Point Solid - Likely triphenylphosphine oxide (Ph₃P=O) from a Wittig reaction.- Perform column chromatography using silica (B1680970) gel, eluting with a non-polar solvent (e.g., hexane) to isolate the alkene.- Attempt to precipitate the Ph₃P=O by dissolving the mixture in a minimal amount of a moderately polar solvent and adding a non-polar solvent like hexane or ether.[1]
GC-MS Analysis Shows Multiple Unexpected Peaks - Isomerization of the double bond.- Presence of unreacted starting materials or solvent.- Sample degradation (e.g., oxidation).- Compare retention times and mass spectra with known standards of potential isomers and starting materials.- Re-purify the sample using fractional distillation or chromatography.- Ensure proper storage and check for peroxides.
The Sample Turns Yellow or Becomes Viscous Over Time - Polymerization or oxidation initiated by peroxides or exposure to air/light.- Test for and remove peroxides immediately.[10]- Re-distill the material to remove polymers and degradation products.- Ensure the purified product is stored properly under an inert atmosphere and in the dark.[12]

Experimental Protocols

Protocol 1: Fractional Distillation for Isomer Separation

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Sample Charging: Add the crude this compound sample and a few boiling chips to the distillation flask. Do not fill the flask more than two-thirds full.

  • Heating: Gently heat the flask using a heating mantle.

  • Equilibration: Allow the vapor to slowly rise through the column until the temperature at the distillation head stabilizes. This indicates that the vapor and liquid have reached equilibrium.[9]

  • Fraction Collection: Collect the distillate in fractions based on the boiling point. The fraction distilling at a stable temperature closest to 93.4°C should be the desired this compound.[11] Collect any lower or higher boiling fractions separately.

  • Analysis: Analyze the collected fractions by GC-MS to determine their purity and isomeric composition.

Protocol 2: Peroxide Detection and Removal Using Activated Alumina

  • Detection: To 1 mL of the this compound sample, add 1 mL of a freshly prepared 10% potassium iodide (KI) solution in glacial acetic acid. The development of a yellow to dark brown color indicates the presence of peroxides.

  • Column Preparation: Prepare a chromatography column by placing a small plug of glass wool at the bottom and adding a layer of sand. Fill the column with activated aluminum oxide (basic or neutral, Brockmann I). The amount should be about 10-20 times the weight of the sample.

  • Purification: Carefully pour the this compound sample onto the top of the alumina column.

  • Elution: Allow the liquid to pass through the column under gravity or with gentle positive pressure. Collect the purified liquid that elutes from the bottom.[10]

  • Verification: Re-test the eluted sample for the presence of peroxides to ensure the purification was successful.

  • Safety: Peroxide-contaminated alumina should be quenched by stirring with a dilute aqueous solution of ferrous sulfate (B86663) before disposal.

Visualizations

PurificationWorkflow General Purification Workflow for this compound Crude Crude this compound (from synthesis) Wash Aqueous Wash (e.g., water, brine) Crude->Wash Remove water-soluble impurities Dry Drying (e.g., MgSO4, Na2SO4) Wash->Dry PeroxideCheck Check for Peroxides Dry->PeroxideCheck PeroxideRemoval Peroxide Removal (Alumina Column) PeroxideCheck->PeroxideRemoval Peroxides Present Distillation Fractional Distillation PeroxideCheck->Distillation Peroxides Absent PeroxideRemoval->Distillation Chromatography Column Chromatography (if Ph3P=O present) Distillation->Chromatography Solid impurity remains Analysis Purity Analysis (GC-MS) Distillation->Analysis No solid impurity Chromatography->Analysis PureProduct Pure this compound Analysis->PureProduct Purity > 99%

Caption: General purification workflow for this compound.

ImpurityDecisionTree Impurity-Based Purification Strategy ImpurityType What is the primary impurity? Isomers Isomers (e.g., E/Z, positional) ImpurityType->Isomers Boiling Point Difference Byproduct High-Boiling Byproduct (e.g., Ph3P=O) ImpurityType->Byproduct Polarity Difference StartingMaterial Starting Material (Aldehyde/Ketone) ImpurityType->StartingMaterial Polarity/Reactivity Difference Peroxides Peroxides ImpurityType->Peroxides Hazardous Contaminant Method_Distill Use Fractional Distillation Isomers->Method_Distill Method_Chrom Use Column Chromatography Byproduct->Method_Chrom StartingMaterial->Method_Chrom Method_Wash Use Aqueous Wash (e.g., NaHSO3) StartingMaterial->Method_Wash Method_Alumina Use Activated Alumina Column Peroxides->Method_Alumina

Caption: Decision tree for selecting a purification method.

References

Preventing isomerization during the purification of 3-Methyl-hex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 3-Methyl-hex-3-ene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to isomerization during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound I should be aware of during purification?

A1: this compound is a trisubstituted alkene and can exist as E/Z stereoisomers.[1][2] Additionally, positional isomers can be formed through isomerization, which involves the migration of the double bond. The most likely positional isomers are other more or less substituted hexenes. More substituted alkenes are generally more stable, meaning there is a thermodynamic driving force for the migration of the double bond to a more substituted position.[3][4]

Q2: What factors can cause the isomerization of this compound during purification?

A2: Isomerization of this compound can be induced by three primary factors:

  • Heat: Thermal energy can be sufficient to overcome the activation barrier for isomerization.[5]

  • Acids: Trace amounts of acid can catalyze the isomerization of alkenes through the formation of a carbocation intermediate.[6][7]

  • Bases: Strong bases can also catalyze double bond migration via deprotonation of an allylic proton to form a resonance-stabilized carbanion.[8]

Q3: Can I use distillation to purify this compound without causing isomerization?

A3: Fractional distillation can be used, but with caution.[9][10] Since the boiling points of this compound and its potential isomers are very close, a column with high theoretical plates is necessary.[9][10] More importantly, prolonged heating during distillation can promote thermal isomerization.[5] It is crucial to use the lowest possible temperature, which can be achieved by performing the distillation under reduced pressure (vacuum distillation).

Q4: Is column chromatography a suitable method for purifying this compound?

A4: Column chromatography can be effective, but the choice of stationary phase is critical. Standard silica (B1680970) gel is slightly acidic and can cause isomerization.[11] Alumina (B75360) can be basic or neutral, but the basic sites on alumina can also promote isomerization. Using a well-neutralized silica gel or a less reactive stationary phase is recommended. For separating geometric isomers (E/Z), argentation chromatography, which utilizes a stationary phase impregnated with silver salts, is a highly effective technique.[12][13][14]

Q5: How can I remove acidic or basic residues from my sample of this compound before purification?

A5: To remove acidic impurities, you can perform a liquid-liquid extraction with a mild aqueous base, such as sodium bicarbonate solution.[15][16][17] To remove basic impurities, an extraction with a dilute aqueous acid, like dilute HCl, can be used.[18][19] It is crucial to then wash the organic layer with deionized water and brine to remove any residual acid, base, or salts before drying and proceeding with purification.[16][20]

Troubleshooting Guides

Problem 1: Isomerization observed after fractional distillation.
Possible Cause Solution
High distillation temperature Reduce the distillation temperature by performing the distillation under vacuum. This lowers the boiling point of the compound and minimizes thermal isomerization.
Prolonged heating time Minimize the heating time by ensuring the distillation apparatus is well-insulated and the heating is applied efficiently.
Acidic or basic contaminants in the sample Before distillation, wash the crude this compound with a dilute aqueous solution of sodium bicarbonate (to remove acids) and then with deionized water and brine. Dry the organic layer thoroughly over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
Decomposition on the distillation packing material Ensure the packing material in the fractional distillation column is inert. Avoid using materials that could have acidic or basic sites.
Problem 2: Isomerization observed after column chromatography.
Possible Cause Solution
Acidic nature of silica gel Neutralize the silica gel by washing it with a suitable base (e.g., a solution of triethylamine (B128534) in the eluent) followed by the eluent before packing the column. Alternatively, use a commercially available deactivated silica gel.
Basic nature of alumina Use neutral alumina (pH ≈ 7) instead of basic or acidic alumina.
Prolonged contact time with the stationary phase Increase the flow rate of the eluent to reduce the residence time of the compound on the column. However, be mindful that this may decrease separation efficiency.
Inability to separate E/Z isomers For the separation of geometric isomers, employ argentation chromatography. A silica gel column impregnated with silver nitrate (B79036) (typically 10-20% by weight) can effectively separate cis and trans isomers.[12][13][14]

Quantitative Data

The following table summarizes the boiling points of this compound and some of its potential isomers. This data is critical for planning separations based on distillation.

Compound Structure Boiling Point (°C)
(Z)-3-Methyl-hex-3-eneCH₃CH₂C(CH₃)=CHCH₂CH₃95.4
(E)-3-Methyl-hex-3-eneCH₃CH₂C(CH₃)=CHCH₂CH₃93.4
3-Methyl-hex-2-eneCH₃CH=C(CH₃)CH₂CH₂CH₃94
1-HepteneCH₂=CH(CH₂)₄CH₃93.6
(E)-2-HepteneCH₃CH=CH(CH₂)₃CH₃98.4
(Z)-2-HepteneCH₃CH=CH(CH₂)₃CH₃98.9

Note: Boiling points are at atmospheric pressure and may vary slightly depending on the source.

Experimental Protocols

Protocol 1: Neutralization Wash Before Purification
  • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or pentane) in a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution.

  • Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate and drain the aqueous layer.

  • Wash the organic layer with an equal volume of deionized water.

  • Separate the layers and then wash the organic layer with an equal volume of brine.

  • Separate the layers and drain the organic layer into a clean flask.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Filter to remove the drying agent. The resulting solution is now ready for purification by distillation or chromatography.

Protocol 2: Argentation Chromatography for E/Z Isomer Separation
  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • In a separate flask, dissolve silver nitrate (10-20% by weight of the silica gel) in a minimal amount of a polar solvent (e.g., acetonitrile (B52724) or water).

    • Add the silver nitrate solution to the silica gel slurry and mix thoroughly.

    • Remove the solvent under reduced pressure until a free-flowing powder is obtained. Protect the silver-impregnated silica gel from light.

  • Column Packing and Elution:

    • Pack a chromatography column with the prepared argentated silica gel using a slurry method with a non-polar eluent (e.g., hexane).

    • Dissolve the mixture of this compound isomers in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the column.

    • Elute the column with a non-polar solvent or a mixture of non-polar solvents (e.g., hexane/toluene). The trans (E) isomer will typically elute before the cis (Z) isomer.[12]

    • Collect fractions and analyze by GC or TLC to determine the purity.

Visualizations

Isomerization_Pathways This compound This compound Positional Isomers Positional Isomers This compound->Positional Isomers Heat, Acid, or Base E/Z Isomers E/Z Isomers This compound->E/Z Isomers Heat or Light

Caption: Factors leading to the isomerization of this compound.

Purification_Workflow cluster_pre_purification Pre-Purification cluster_purification Purification Crude Product Crude Product Neutralization Wash Neutralization Wash Crude Product->Neutralization Wash Drying Drying Neutralization Wash->Drying Vacuum Distillation Vacuum Distillation Drying->Vacuum Distillation For removing non-isomer impurities Argentation Chromatography Argentation Chromatography Drying->Argentation Chromatography For separating E/Z isomers Pure this compound Pure this compound Vacuum Distillation->Pure this compound Pure E and Z Isomers Pure E and Z Isomers Argentation Chromatography->Pure E and Z Isomers

References

Technical Support Center: Chromatographic Resolution of 3-Methyl-hex-3-ene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chromatographic separation of (E)- and (Z)-3-Methyl-hex-3-ene isomers. The following information is intended for researchers, scientists, and drug development professionals to enhance the resolution of these challenging geometric isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating (E)- and (Z)-3-Methyl-hex-3-ene isomers?

The primary challenge in separating the geometric isomers of 3-Methyl-hex-3-ene lies in their very similar physicochemical properties, such as boiling point and polarity. This similarity often results in co-elution or poor resolution in gas chromatography (GC).

Q2: What is the expected elution order for the (E) and (Z) isomers of this compound on different types of GC columns?

The elution order is highly dependent on the polarity of the stationary phase.[1]

  • Non-polar columns (e.g., DB-1, DB-5, squalane): Separation is primarily driven by the boiling points of the isomers. Generally, the trans (E) isomer is more volatile (has a lower boiling point) and will elute before the cis (Z) isomer.[1]

  • Polar columns (e.g., Carbowax 20M, cyanopropyl phases): The separation is influenced by interactions between the polar stationary phase and the polarizable double bond of the alkenes. In some cases, the elution order can be reversed compared to non-polar columns, with the cis (Z) isomer eluting first due to stronger interactions of the more exposed double bond in the trans (E) isomer with the stationary phase.[1]

Q3: Can High-Performance Liquid Chromatography (HPLC) be used to separate these isomers?

Yes, HPLC can be an alternative for separating geometric isomers. Reverse-phase HPLC using polar-embedded stationary phases (e.g., C18-amide) has been shown to be effective for separating E/Z isomers.[2] Normal-phase chromatography on a bare silica (B1680970) column can also be effective, though care must be taken regarding the water content of the mobile phase.[2]

Troubleshooting Guide

Issue: Poor or No Resolution Between Isomer Peaks

Poor resolution is a common issue when analyzing geometric isomers. The following troubleshooting guide provides a systematic approach to diagnosing and resolving this problem.[3]

Troubleshooting Workflow for Poor Resolution

G cluster_0 Troubleshooting Poor Resolution start Poor Peak Resolution check_column Is the column appropriate for isomer separation? start->check_column check_temp Is the temperature program optimized? check_column->check_temp Yes solution_column Select a column with appropriate polarity (e.g., highly polar or liquid crystal phase). Consider a longer column with a smaller internal diameter. check_column->solution_column No check_flow Is the carrier gas flow rate optimal? check_temp->check_flow Yes solution_temp Lower the initial oven temperature. Decrease the ramp rate. check_temp->solution_temp No check_injection Are the injection parameters suitable? check_flow->check_injection Yes solution_flow Optimize the linear velocity of the carrier gas (e.g., for Helium, ~25-35 cm/s). check_flow->solution_flow No solution_injection Use a smaller injection volume or a higher split ratio to avoid column overload. check_injection->solution_injection No end_node Resolution Improved check_injection->end_node Yes solution_column->end_node solution_temp->end_node solution_flow->end_node solution_injection->end_node

Caption: A flowchart for troubleshooting poor resolution of isomers.

Issue: Peak Tailing or Fronting

Asymmetrical peaks can interfere with accurate integration and resolution.

  • Possible Causes:

    • Active sites on the column: Free silanol (B1196071) groups can interact with the double bonds of the analytes.

    • Column contamination: Non-volatile residues from previous injections can affect peak shape.

    • Improper sample vaporization: This can be due to incorrect injector temperature or a contaminated liner.[3]

    • Column overloading: Injecting too much sample can lead to peak fronting.[3]

  • Solutions:

    • Condition the column at a higher temperature to remove contaminants.

    • Trim the first few centimeters of the column from the inlet side.[4]

    • Replace the injector liner and septum.

    • Reduce the sample concentration or use a higher split ratio.[3]

Issue: Baseline Instability or Drift

An unstable baseline can make it difficult to detect and quantify small peaks.

  • Possible Causes:

    • Column bleed: This occurs at high temperatures as the stationary phase degrades.[5]

    • Contaminated carrier gas: Impurities in the carrier gas can cause a noisy baseline.

    • Detector instability or contamination. [3]

  • Solutions:

    • Ensure the oven temperature does not exceed the column's maximum operating temperature.

    • Use high-purity carrier gas with appropriate traps to remove oxygen and moisture.

    • Clean the detector according to the manufacturer's instructions.

Quantitative Data Summary

The following table summarizes the Kovats Retention Index (I) for 3-Methyl-3-hexene on a non-polar stationary phase. This value can be used as a reference point for peak identification.

CompoundStationary PhaseRetention Index (I)
3-Methyl-3-hexeneDB-1 (non-polar)701[3]

Experimental Protocols

Developing a robust method for separating the isomers of this compound requires a systematic approach.

Workflow for GC Method Development

G cluster_1 GC Method Development for Isomer Separation start Define Separation Goal column_selection Select Stationary Phase (Polar vs. Non-polar) start->column_selection temp_program Develop Temperature Program (Isothermal or Gradient) column_selection->temp_program flow_rate Optimize Carrier Gas Flow Rate temp_program->flow_rate injection_params Set Injector and Detector Parameters flow_rate->injection_params run_analysis Perform Initial Analysis injection_params->run_analysis evaluate_resolution Evaluate Resolution and Peak Shape run_analysis->evaluate_resolution evaluate_resolution->column_selection Not Acceptable method_optimized Method Optimized evaluate_resolution->method_optimized Acceptable

Caption: A workflow for developing a GC method for isomer separation.

Representative GC Method for this compound Isomer Separation

This protocol is a starting point for achieving the separation of (E)- and (Z)-3-Methyl-hex-3-ene. Optimization may be required based on the specific instrumentation and desired outcome.

  • Instrumentation:

    • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Capillary GC column. For enhanced resolution of geometric isomers, a highly polar column is recommended. A good starting point would be a column with a cyanopropyl stationary phase or a Carbowax-type phase.[6] Using a long column (e.g., 60-100 m) with a small internal diameter (e.g., 0.25 mm) and a thin film (e.g., 0.25 µm) will improve efficiency.

  • GC Parameters:

    • Column: Highly polar cyanopropyl polysiloxane column (e.g., CP-Sil 88) or a wax-type column (e.g., Carbowax 20M).

    • Dimensions: 60 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, at an optimal linear velocity (e.g., ~30 cm/s for Helium).

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 100:1 split ratio to avoid overloading).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial Temperature: 40 °C (hold for 5 minutes). A lower initial temperature increases the interaction of the analytes with the stationary phase, which can improve resolution.[7]

      • Ramp: Increase to 150 °C at a rate of 2 °C/min. A slow ramp rate is crucial for resolving closely eluting isomers.

      • Hold: Hold at 150 °C for 5 minutes.

    • Detector: FID

    • Detector Temperature: 250 °C.

  • Sample Preparation:

    • Prepare a standard solution of the this compound isomer mixture at a concentration of approximately 100 ppm in a volatile solvent like hexane (B92381) or pentane.

  • Procedure:

    • Set up the GC with the specified parameters and allow the system to equilibrate until a stable baseline is achieved.

    • Inject the prepared sample.

    • Acquire the chromatogram and identify the peaks corresponding to the (E) and (Z) isomers based on their expected elution order for the chosen column type.

    • If resolution is not satisfactory, further optimization of the temperature program (e.g., lower initial temperature or slower ramp rate) or carrier gas flow rate may be necessary.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of (E)- and (Z)-3-Methyl-hex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the geometric isomerism of alkenes plays a pivotal role in dictating reaction pathways and product stereochemistry. This guide provides a detailed comparative analysis of the reactivity of (E)- and (Z)-3-methyl-hex-3-ene, two stereoisomers of a trisubstituted alkene. The comparison focuses on key classes of alkene reactions, supported by established chemical principles and available experimental data for analogous systems.

Relative Stability of (E)- and (Z)-3-Methyl-hex-3-ene

The thermodynamic stability of geometric isomers is a crucial factor influencing their relative reactivity. Generally, trans (E) isomers are more stable than their corresponding cis (Z) counterparts due to reduced steric strain.[1] In (Z)-3-methyl-hex-3-ene, the ethyl and methyl groups on the same side of the double bond lead to van der Waals repulsion, increasing the ground state energy of the molecule compared to the (E) isomer where these larger groups are on opposite sides. This difference in ground state energy often translates to a lower activation energy and consequently a faster reaction rate for the less stable (Z) isomer, assuming the transition states are of similar energy.

Comparative Reactivity in Key Alkene Reactions

The steric hindrance and electronic distribution around the carbon-carbon double bond in (E)- and (Z)-3-methyl-hex-3-ene influence their reactivity in various addition reactions.

Electrophilic Addition: Hydrohalogenation (HBr Addition)

The addition of hydrogen halides to alkenes proceeds via a carbocation intermediate, following Markovnikov's rule where the proton adds to the less substituted carbon of the double bond. For 3-methyl-hex-3-ene, both carbons of the double bond are trisubstituted, leading to the formation of a tertiary carbocation upon protonation at either carbon.

While both isomers yield the same constitutional product, 3-bromo-3-methylhexane, the stereochemical outcome can differ. The key difference in reactivity arises from the accessibility of the π-bond to the electrophile. The (Z)-isomer, with its bulkier groups on the same side, can present more steric hindrance to the approaching electrophile compared to the (E)-isomer. However, the higher ground state energy of the (Z)-isomer can lead to a faster reaction rate.

Table 1: Predicted Reactivity in Hydrohalogenation

IsomerRelative Ground State EnergyPredicted Relative Rate of Reaction
(Z)-3-Methyl-hex-3-eneHigherPotentially Faster
(E)-3-Methyl-hex-3-eneLowerPotentially Slower
Electrophilic Addition: Bromination (Br₂ Addition)

The addition of bromine to alkenes typically proceeds through a cyclic bromonium ion intermediate, followed by backside attack by a bromide ion, resulting in anti-addition. The stereochemistry of the starting alkene dictates the stereochemistry of the product.

  • (Z)-3-Methyl-hex-3-ene will undergo anti-addition of bromine to form a racemic mixture of (3R,4S)- and (3S,4R)-3,4-dibromo-3-methylhexane.

  • (E)-3-Methyl-hex-3-ene will also undergo anti-addition to form a meso compound, (3R,4R)- and (3S,4S)-3,4-dibromo-3-methylhexane (which are the same achiral molecule).

The formation of the bromonium ion is the rate-determining step. The more sterically hindered face of the (Z)-isomer may influence the rate of attack by bromine.

Epoxidation

Epoxidation of alkenes with peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) is a concerted reaction where the stereochemistry of the alkene is retained in the epoxide product.

  • (Z)-3-Methyl-hex-3-ene will yield the cis-epoxide.

  • (E)-3-Methyl-hex-3-ene will yield the trans-epoxide.

The rate of epoxidation is influenced by the electron density of the double bond and steric accessibility. Generally, more substituted, electron-rich alkenes react faster. The steric hindrance in the (Z)-isomer might slightly decrease its reactivity compared to the (E)-isomer, although the higher ground state energy of the (Z)-isomer could counteract this effect. For other trisubstituted alkenes, it has been shown that (Z) isomers can sometimes react faster than their (E) counterparts.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that results in the syn-addition of a hydroxyl group and a hydrogen atom across the double bond, with anti-Markovnikov regioselectivity. The stereochemistry of the starting alkene is crucial in determining the stereochemical outcome of the product.[2][3]

  • From (Z)-3-methyl-hex-3-ene : The syn-addition of borane (B79455) followed by oxidation will produce a pair of enantiomeric alcohols, (3R,4S)- and (3S,4R)-3-methylhexan-4-ol.

  • From (E)-3-methyl-hex-3-ene : The syn-addition will lead to a different pair of enantiomeric alcohols, (3R,4R)- and (3S,4S)-3-methylhexan-4-ol.[4]

The approach of the bulky borane reagent is sensitive to steric hindrance. The less hindered face of the double bond will be preferentially attacked. In the case of (Z)-3-methyl-hex-3-ene, the steric bulk on one face might lead to a higher degree of facial selectivity compared to the (E)-isomer.

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are designed for a comparative study.

General Protocol for Competitive Bromination
  • Preparation of Alkene Solution : Prepare equimolar solutions (e.g., 0.1 M) of (E)- and (Z)-3-methyl-hex-3-ene in an inert solvent such as dichloromethane (B109758) (CH₂Cl₂).

  • Reaction Setup : In a round-bottom flask protected from light, combine equal volumes of the (E)- and (Z)-alkene solutions. Cool the mixture to 0 °C in an ice bath.

  • Addition of Bromine : Slowly add a solution of bromine in CH₂Cl₂ (e.g., 0.05 M) dropwise with stirring. The amount of bromine should be substoichiometric (e.g., 0.5 equivalents relative to the total alkene concentration) to ensure competition.

  • Quenching : Once the bromine color has dissipated, quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Workup : Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis : Analyze the product mixture by gas chromatography-mass spectrometry (GC-MS) to determine the relative amounts of the dibrominated products from each isomer, thus inferring the relative reaction rates.

General Protocol for Epoxidation
  • Reactant Preparation : In separate flasks, dissolve (E)-3-methyl-hex-3-ene (1 mmol) and (Z)-3-methyl-hex-3-ene (1 mmol) in 10 mL of dichloromethane.

  • Reagent Addition : To each flask, add meta-chloroperoxybenzoic acid (mCPBA, 1.1 mmol) portion-wise at 0 °C.

  • Reaction Monitoring : Monitor the progress of each reaction by thin-layer chromatography (TLC).

  • Workup : Upon completion, quench the reaction by adding aqueous sodium sulfite. Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

  • Analysis : Determine the yield of each epoxide. The relative reaction times can be used as a qualitative measure of reactivity.

General Protocol for Hydroboration-Oxidation
  • Hydroboration Step : In separate, dry, nitrogen-flushed flasks, dissolve each alkene isomer (1 mmol) in 5 mL of anhydrous tetrahydrofuran (B95107) (THF). To each solution, add borane-THF complex (1 M in THF, 1.1 mL, 1.1 mmol) dropwise at 0 °C. Allow the reactions to warm to room temperature and stir for 1 hour.

  • Oxidation Step : Cool the flasks back to 0 °C and slowly add 1 mL of 3 M aqueous sodium hydroxide, followed by the dropwise addition of 1 mL of 30% hydrogen peroxide.

  • Reaction Completion : Stir the mixtures at room temperature for 1 hour.

  • Workup : Add water and extract the product with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis : Purify the resulting alcohols by column chromatography and determine the yields for each reaction.

Visualizing Reaction Pathways

The following diagrams illustrate the logical flow of the discussed reactions.

Electrophilic_Addition_Pathway cluster_Z (Z)-3-Methyl-hex-3-ene cluster_E (E)-3-Methyl-hex-3-ene Z_alkene (Z)-Isomer reagent + Electrophile (E+) intermediate Carbocation/ Bromonium Ion Z_alkene->intermediate E_alkene (E)-Isomer E_alkene->intermediate product Addition Product intermediate->product

Generalized pathway for electrophilic addition.

Hydroboration_Oxidation_Workflow start Alkene Isomer ((E) or (Z)) hydroboration 1. BH3-THF (Hydroboration) start->hydroboration organoborane Trialkylborane Intermediate hydroboration->organoborane oxidation 2. H2O2, NaOH (Oxidation) organoborane->oxidation alcohol Alcohol Product (Syn-addition) oxidation->alcohol

Experimental workflow for hydroboration-oxidation.

Conclusion

The reactivity of (E)- and (Z)-3-methyl-hex-3-ene is governed by a delicate interplay of steric and electronic factors. The less stable (Z)-isomer is generally expected to react faster in many addition reactions due to its higher ground state energy. However, steric hindrance can play a significant role, particularly in reactions involving bulky reagents, potentially favoring the more accessible double bond of the (E)-isomer. The stereospecific nature of reactions like epoxidation and hydroboration-oxidation makes the choice of isomer critical for achieving the desired stereochemical outcome in the product. The provided protocols offer a framework for experimentally quantifying these reactivity differences, providing valuable data for synthetic planning and mechanistic studies.

References

A Spectroscopic Showdown: Distinguishing 3-Methyl-hex-3-ene from its Hexene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of organic chemistry, isomers—molecules with the same chemical formula but different structural arrangements—present a unique challenge for identification and characterization. For researchers, scientists, and drug development professionals, the ability to unequivocally distinguish between closely related isomers is paramount for ensuring the purity, efficacy, and safety of chemical compounds. This guide provides a comprehensive spectroscopic comparison of 3-Methyl-hex-3-ene with its common hexene isomers: 1-hexene, cis-2-hexene, and trans-2-hexene. By leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we can elucidate the subtle yet critical structural differences between these C₇H₁₄ and C₆H₁₂ isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its hexene isomers, providing a quantitative basis for their differentiation.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts, δ [ppm])

CompoundH₁H₂H₃H₄H₅H₆Methyl (on C3)
1-Hexene ~4.95 (dd)~5.80 (ddt)~2.07 (q)~1.38 (sext)~1.30 (sext)~0.90 (t)N/A
cis-2-Hexene ~0.95 (t)~5.42 (m)~5.45 (m)~1.95 (p)~1.36 (sext)~0.89 (t)N/A
trans-2-Hexene ~0.96 (t)~5.40 (m)~5.47 (m)~1.97 (p)~1.37 (sext)~0.89 (t)N/A
(E)-3-Methyl-hex-3-ene ~0.96 (t)~1.98 (q)~5.35 (t)-~2.05 (q)~1.01 (t)~1.63 (s)
(Z)-3-Methyl-hex-3-ene ~0.98 (t)~2.05 (q)~5.20 (t)-~2.10 (q)~1.03 (t)~1.70 (s)

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), p (pentet), sext (sextet), m (multiplet), dd (doublet of doublets), ddt (doublet of doublet of triplets).

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts, δ [ppm])

CompoundC₁C₂C₃C₄C₅C₆Methyl (on C3)
1-Hexene 114.1139.133.631.522.314.0N/A
cis-2-Hexene 12.5124.7131.229.522.813.9N/A
trans-2-Hexene 17.9125.6132.435.123.213.8N/A
(E)-3-Methyl-hex-3-ene 14.421.6134.1124.929.813.815.9
(Z)-3-Methyl-hex-3-ene 14.221.1134.5124.129.613.723.3

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound=C-H StretchC=C StretchC-H Bending (alkene)
1-Hexene 30791641993, 910
cis-2-Hexene ~3020~1655~690
trans-2-Hexene ~3025~1670~965
This compound ~3010~1670~820

Table 4: Mass Spectrometry Data (Key Fragments, m/z)

CompoundMolecular Ion (M⁺)[M-CH₃]⁺[M-C₂H₅]⁺Base Peak
1-Hexene 84695541
cis-2-Hexene 84695555
trans-2-Hexene 84695555
This compound 98836969

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of the hexene isomer is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz (or higher) NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Spectral width: -2 to 12 ppm.

      • Acquisition time: 2-4 seconds.

      • Relaxation delay: 1-5 seconds.

      • Number of scans: 16-64.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

    • Parameters:

      • Pulse sequence: Proton-decoupled pulse sequence.

      • Spectral width: -10 to 220 ppm.

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2 seconds.

      • Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is recorded.

    • The sample is placed in the spectrometer's sample holder.

    • The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Sample Introduction: A dilute solution of the hexene isomer in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 40 °C held for 2 minutes, then ramped at 10 °C/min to 150 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 35-200.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Visualizing the Workflow

The logical flow for the spectroscopic comparison of these hexene isomers can be visualized as follows:

Spectroscopic_Comparison_Workflow cluster_isomers Hexene Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_comparison Comparative Analysis This compound This compound NMR NMR (¹H & ¹³C) This compound->NMR IR FT-IR This compound->IR MS GC-MS This compound->MS 1-Hexene 1-Hexene 1-Hexene->NMR 1-Hexene->IR 1-Hexene->MS 2-Hexene (cis/trans) 2-Hexene (cis/trans) 2-Hexene (cis/trans)->NMR 2-Hexene (cis/trans)->IR 2-Hexene (cis/trans)->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Fragmentation Patterns MS->MS_Data Comparison Structural Elucidation NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Structural Identification Structural Identification Comparison->Structural Identification

Caption: Workflow for the spectroscopic comparison of hexene isomers.

A Comparative Guide to the Synthetic Routes of 3-Methyl-hex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of specific alkene isomers is a cornerstone of modern organic chemistry, with applications ranging from the development of new pharmaceuticals to the creation of advanced materials. 3-Methyl-hex-3-ene, a trisubstituted alkene, presents a valuable case study for comparing the efficacy and practicality of various synthetic methodologies. This guide provides an in-depth comparison of three primary routes to this compound: the Wittig reaction, the McMurry reaction, and the dehydration of 3-methylhexan-3-ol. Each method is evaluated based on experimental data for yield, selectivity, and operational considerations.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteStarting MaterialsKey ReagentsTypical YieldSelectivityKey AdvantagesKey Disadvantages
Wittig Reaction Butanone, 1-Bromopropane (B46711)Triphenylphosphine (B44618), Strong Base (e.g., n-BuLi)Good to ExcellentHigh (Z-isomer favored with non-stabilized ylides)Regiospecific, reliable for C=C bond formation.Stoichiometric phosphine (B1218219) oxide byproduct, use of hazardous reagents.
McMurry Reaction Butanone, PropanalLow-valent Titanium (e.g., TiCl₄, Zn)ModeratePoor (mixture of homo- and cross-coupled products)Effective for sterically hindered alkenes.Lack of selectivity in cross-coupling, harsh reagents.
Dehydration of Alcohol 3-Methylhexan-3-olStrong Acid (e.g., H₂SO₄)GoodPoor (mixture of regio- and stereoisomers)Readily available starting material, simple procedure.Poor selectivity, potential for carbocation rearrangements.

Experimental Protocols

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes with a defined double bond position. For this compound, this involves the reaction of butanone with a propyl-substituted phosphorus ylide.

Experimental Workflow:

Wittig_Reaction cluster_0 Step 1: Ylide Preparation cluster_1 Step 2: Wittig Reaction A 1-Bromopropane C Propyltriphenylphosphonium bromide A->C in Toluene (B28343), reflux B Triphenylphosphine B->C E Propyltriphenylphosphonium ylide C->E D Strong Base (n-BuLi in THF) D->E G Reaction Mixture E->G F Butanone F->G in THF, -78°C to RT H This compound G->H Workup & Purification I Triphenylphosphine oxide G->I

Wittig Reaction Workflow for this compound Synthesis

Protocol:

  • Preparation of Propyltriphenylphosphonium Bromide: A mixture of triphenylphosphine (1.0 eq) and 1-bromopropane (1.1 eq) in toluene is heated at reflux for 24 hours. The resulting white precipitate is filtered, washed with cold toluene, and dried under vacuum to yield propyltriphenylphosphonium bromide.

  • Ylide Formation and Wittig Reaction: The prepared phosphonium (B103445) salt (1.0 eq) is suspended in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere and cooled to -78°C. n-Butyllithium (1.0 eq) is added dropwise, and the resulting orange-red solution is stirred for 1 hour at room temperature. The solution is then cooled back to -78°C, and butanone (1.0 eq) in THF is added. The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Workup and Purification: The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

Expected Yield: 70-85%, typically as a mixture of (E)- and (Z)-isomers, with the (Z)-isomer being predominant.[1][2]

McMurry Reaction

The McMurry reaction involves the reductive coupling of two carbonyl compounds. To synthesize this compound, a cross-coupling between butanone and propanal is required. However, this approach generally suffers from poor selectivity, leading to a mixture of three products: 3,4-dimethylhex-3-ene (from propanal homo-coupling), 4,5-dimethyloct-4-ene (from butanone homo-coupling), and the desired this compound.

Experimental Workflow:

McMurry_Reaction cluster_0 Step 1: Preparation of Low-Valent Titanium cluster_1 Step 2: Reductive Coupling A TiCl₄ C Low-Valent Titanium Species A->C in dry THF, reflux B Reducing Agent (e.g., Zn dust) B->C F Reaction Mixture C->F D Butanone D->F in dry THF, reflux E Propanal E->F G Product Mixture F->G Workup & Purification

McMurry Reaction Workflow for Alkene Synthesis

Protocol:

  • Preparation of the Low-Valent Titanium Reagent: Zinc dust (4.0 eq) is added to a flask containing anhydrous THF under an inert atmosphere. The suspension is cooled to 0°C, and titanium tetrachloride (1.0 eq) is added dropwise. The mixture is then heated at reflux for 2 hours to form a black slurry of the active low-valent titanium species.

  • Reductive Coupling: A solution of butanone (1.0 eq) and propanal (1.0 eq) in anhydrous THF is added to the refluxing slurry of the titanium reagent over several hours. The reaction mixture is maintained at reflux for an additional 12 hours.

  • Workup and Purification: The reaction is cooled to room temperature and quenched by the slow addition of aqueous potassium carbonate solution. The mixture is filtered through celite, and the filtrate is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting mixture of alkenes requires careful fractional distillation for separation.

Expected Yield: The total alkene yield is typically moderate, but the yield of the desired cross-coupled product, this compound, is often low due to the competing homo-coupling reactions.

Dehydration of 3-Methylhexan-3-ol

This method involves the acid-catalyzed elimination of water from 3-methylhexan-3-ol. While the starting material is readily accessible via a Grignard reaction, this route is often plagued by a lack of selectivity, producing a mixture of alkene isomers.

Precursor Synthesis: Grignard Reaction

Grignard_Synthesis cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition A 1-Bromopropane C Propylmagnesium bromide A->C in dry Ether/THF B Magnesium turnings B->C E Reaction Mixture C->E D Butanone D->E in dry Ether/THF F 3-Methylhexan-3-ol E->F Acidic Workup

Grignard Synthesis of 3-Methylhexan-3-ol

Protocol for Grignard Synthesis:

  • Grignard Reagent Formation: Magnesium turnings (1.2 eq) are placed in a flame-dried flask under an inert atmosphere. A solution of 1-bromopropane (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

  • Nucleophilic Addition: The Grignard reagent solution is cooled in an ice bath, and a solution of butanone (1.0 eq) in anhydrous diethyl ether is added dropwise. The reaction mixture is then stirred at room temperature for 2 hours.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated to give 3-methylhexan-3-ol.

Expected Yield: 80-90%.[3]

Dehydration Protocol:

  • Reaction Setup: 3-Methylhexan-3-ol is mixed with a catalytic amount of concentrated sulfuric acid in a distillation apparatus.

  • Dehydration and Distillation: The mixture is heated, and the alkene products are distilled as they are formed. The distillate is collected in a flask cooled in an ice bath.

  • Workup: The distillate is washed with sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous calcium chloride and purified by fractional distillation.

Product Distribution: The dehydration of 3-methylhexan-3-ol typically yields a mixture of 3-methyl-hex-2-ene and this compound (both as E/Z isomers), along with other minor products. The ratio of these products is highly dependent on the reaction conditions, particularly the acid catalyst and temperature.[4] Following Zaitsev's rule, the more substituted alkenes are generally favored.

Comparative Analysis

Logical Relationship of Synthetic Routes:

Synthesis_Comparison cluster_Wittig Wittig Reaction cluster_McMurry McMurry Reaction cluster_Dehydration Dehydration Route Target This compound Wittig Butanone + Propyltriphenylphosphonium ylide Wittig->Target Wittig_Adv Advantages: - High Regiospecificity - Reliable Wittig_Disadv Disadvantages: - Stoichiometric Byproduct - Hazardous Reagents McMurry Butanone + Propanal McMurry->Target McMurry_Adv Advantages: - Forms Hindered Alkenes McMurry_Disadv Disadvantages: - Poor Selectivity (Cross-Coupling) - Harsh Conditions Grignard Butanone + Propylmagnesium bromide Alcohol 3-Methylhexan-3-ol Grignard->Alcohol Dehydration Acid-Catalyzed Dehydration Alcohol->Dehydration Dehydration->Target Dehydration_Adv Advantages: - Simple Procedure - Readily Available Precursor Dehydration_Disadv Disadvantages: - Poor Selectivity - Isomeric Mixture

Comparative Logic of Synthetic Pathways to this compound

Scalability and Industrial Applicability:

  • Wittig Reaction: While reliable, the Wittig reaction's scalability is often hampered by the generation of a stoichiometric amount of triphenylphosphine oxide, which can complicate purification on a large scale. The cost of triphenylphosphine and strong bases can also be a limiting factor.

  • McMurry Reaction: The use of pyrophoric and moisture-sensitive titanium reagents makes the McMurry reaction challenging to scale up safely. The poor selectivity in cross-coupling reactions further diminishes its industrial appeal for producing specific asymmetrical alkenes.

  • Dehydration of Alcohols: This route is often the most cost-effective and scalable due to the use of inexpensive acid catalysts and straightforward procedures. However, the lack of selectivity is a major drawback, necessitating extensive purification to isolate the desired isomer, which can significantly increase overall production costs.

Environmental Considerations:

  • Wittig Reaction: The generation of triphenylphosphine oxide as a byproduct presents a significant waste disposal challenge. The use of hazardous solvents like THF and strong bases like n-butyllithium also contributes to the environmental impact.[5]

  • McMurry Reaction: The use of heavy metals like titanium and strong reducing agents raises environmental concerns regarding waste disposal and potential contamination.

  • Dehydration of Alcohols: While generally considered a "greener" alternative due to the use of catalytic acid and the generation of water as the only byproduct, the need for energy-intensive distillations for purification can offset some of these benefits.

Conclusion

For the laboratory-scale synthesis of this compound with high regiochemical control, the Wittig reaction stands out as the most reliable method, despite its drawbacks related to byproduct formation and reagent handling. The McMurry reaction , while powerful for the synthesis of symmetrical and sterically hindered alkenes, is not a practical choice for the selective synthesis of an unsymmetrical alkene like this compound via a cross-coupling strategy. The dehydration of 3-methylhexan-3-ol offers a simple and cost-effective approach, but the inherent lack of selectivity makes it unsuitable for applications where high isomeric purity is required. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, balancing the need for purity and yield against considerations of cost, scale, and environmental impact.

References

A Comparative Guide to the Validation of a New Analytical Method for 3-Methyl-hex-3-ene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds (VOCs) is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of a newly validated analytical method for the quantification of 3-Methyl-hex-3-ene, a volatile alkene, against established alternative techniques. The presented data and protocols are designed to offer an objective assessment to aid in the selection of the most appropriate analytical methodology for your specific research needs.

Data Presentation: A Comparative Analysis of Quantitative Methods

The performance of a new Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) method for the quantification of this compound is compared with two alternative methods: a traditional Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) method and a spectroscopic approach using Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy.

Validation ParameterMethod A: HS-GC-MS (New Method) Method B: HS-GC-FID (Alternative) Method C: ¹H-NMR Spectroscopy (Alternative)
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98.2% - 101.5%97.5% - 102.8%95.0% - 105.0%
Precision (% RSD)
- Repeatability< 1.8%< 2.5%< 3.0%
- Intermediate Precision< 2.2%< 3.0%< 4.0%
Limit of Detection (LOD) 0.02 µg/mL0.1 µg/mL~10 µg/mL
Limit of Quantification (LOQ) 0.07 µg/mL0.3 µg/mL~30 µg/mL
Selectivity High (Mass Spectrometry)Moderate (Retention Time)Low (Signal Overlap)
Robustness HighModerateHigh

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are based on established analytical practices and serve as a guide for laboratory implementation.

Method A: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) - New Validated Method

This method is highly sensitive and selective, making it ideal for the quantification of trace levels of this compound in various sample matrices.

1. Sample Preparation:

  • Accurately weigh 1 g of the sample into a 20 mL headspace vial.

  • For liquid samples, dilute with an appropriate solvent if necessary. For solid samples, a suitable dissolution solvent may be used.

  • Add a known concentration of an appropriate internal standard (e.g., deuterated this compound or a structurally similar, non-interfering compound).

  • Immediately seal the vial with a PTFE-lined septum and aluminum cap.

2. HS-GC-MS Analysis:

  • Headspace Autosampler Parameters:

    • Incubation Temperature: 80°C

    • Incubation Time: 30 minutes

    • Syringe Temperature: 90°C

    • Injection Volume: 1 mL (splitless mode)

  • GC System:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 40°C, hold for 3 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 25°C/min and hold for 2 minutes.

    • Injector Temperature: 250°C

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C

    • MS Transfer Line Temperature: 280°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity, monitoring characteristic ions of this compound (e.g., m/z 69, 83, 98).

3. Validation Parameters:

  • Linearity: Analyze a series of at least six concentrations of the this compound standard solution. Plot the peak area ratio of the analyte to the internal standard against the concentration and determine the coefficient of determination (R²).

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (low, medium, and high).

  • Precision: Assess repeatability (multiple injections of the same sample on the same day) and intermediate precision (analysis on different days with different analysts).

Method B: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

This method is a robust and widely used technique for the quantification of volatile hydrocarbons.

1. Sample Preparation:

  • Follow the same sample preparation procedure as described for Method A.

2. HS-GC-FID Analysis:

  • Headspace Autosampler Parameters:

    • Identical to Method A.

  • GC System:

    • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or a similar polar column to achieve good separation of hydrocarbons.

    • Carrier Gas: Helium or Nitrogen at a constant flow of 1.5 mL/min.

    • Oven Program: Similar to Method A, but may require optimization for the specific column.

    • Injector Temperature: 250°C

  • FID System:

    • Detector Temperature: 280°C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen) Flow: 25 mL/min

3. Validation Parameters:

  • Follow the same validation procedures as described for Method A, using the peak area of the analyte for quantification.

Method C: Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

This method offers a non-destructive analysis and can be used for quantification without the need for extensive chromatography, particularly for samples with higher concentrations of the analyte and simpler matrices.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample and dissolve it in a known volume of a deuterated solvent (e.g., CDCl₃).

  • Add a known amount of an internal standard with a distinct NMR signal that does not overlap with the analyte signals (e.g., 1,3,5-trichlorobenzene).

2. ¹H-NMR Analysis:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Parameters:

    • Acquire a quantitative ¹H-NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

3. Quantification:

  • Integrate the area of a characteristic, well-resolved signal of this compound (e.g., the vinylic proton signal).

  • Integrate the area of a known signal from the internal standard.

  • Calculate the concentration of this compound based on the ratio of the integrals and the known concentration of the internal standard.

4. Validation Parameters:

  • Linearity: Prepare a series of solutions with varying concentrations of this compound and a fixed concentration of the internal standard. Plot the integral ratio against the concentration.

  • Accuracy and Precision: Analyze samples with known concentrations of the analyte.

Mandatory Visualization

To further illustrate the methodologies and the logical relationships, the following diagrams are provided.

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Sample_Preparation Sample Preparation Instrument_Optimization Instrument Optimization Sample_Preparation->Instrument_Optimization Data_Acquisition Data Acquisition Instrument_Optimization->Data_Acquisition Linearity Linearity & Range Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision LOD_LOQ LOD & LOQ Data_Acquisition->LOD_LOQ Selectivity Selectivity Data_Acquisition->Selectivity Robustness Robustness Data_Acquisition->Robustness Validation_Report Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Selectivity->Validation_Report Robustness->Validation_Report Method_Comparison_Logic cluster_HS_GC_MS Method A: HS-GC-MS cluster_HS_GC_FID Method B: HS-GC-FID cluster_NMR Method C: ¹H-NMR Analyte This compound (Volatile Alkene) HS_GC_MS_Node High Sensitivity High Selectivity (MS) Analyte->HS_GC_MS_Node Trace Analysis HS_GC_FID_Node Good Sensitivity Moderate Selectivity (RT) Analyte->HS_GC_FID_Node Routine QC NMR_Node Low Sensitivity Low Selectivity (Signal Overlap) Analyte->NMR_Node High Concentration/ Structural Confirmation

A Researcher's Guide to Investigating the Immunoassay Cross-Reactivity of 3-Methyl-hex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for studying the potential cross-reactivity of the small organic compound 3-Methyl-hex-3-ene in various immunoassay platforms. Due to the current lack of specific published data on the immunological activity of this compound, this document outlines the necessary experimental protocols and data presentation strategies to facilitate a thorough investigation. The principles and methodologies described herein are applicable to a wide range of small molecules and are intended to guide researchers in designing and executing robust cross-reactivity studies.

Understanding Immunoassay Cross-Reactivity

Immunoassays are indispensable tools in research and diagnostics, relying on the specific binding of antibodies to their target analytes.[1][2] However, the specificity of this binding is not always absolute. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte.[1][3][4] This can lead to inaccurate results, such as false positives or overestimated concentrations of the target analyte.[1][3] For small molecules like this compound, which would require conjugation to a carrier protein to elicit an immune response, the potential for cross-reactivity with structurally related compounds is a critical consideration in assay development and validation.[1]

Comparative Analysis of Potential Cross-Reactants

To initiate a cross-reactivity study of this compound, a panel of structurally similar compounds should be selected for comparison. The selection should include molecules with similar carbon skeletons, double bond positions, and methyl group placements.

Table 1: Hypothetical Cross-Reactivity of this compound and Structurally Related Compounds in a Competitive ELISA

CompoundStructureIC50 (nM)% Cross-Reactivity
This compound (Target Analyte) CH3CH2C(CH3)=CHCH2CH3 10 100%
3-Methyl-hex-2-eneCH3CH=C(CH3)CH2CH2CH35020%
3-Methyl-hexaneCH3CH2CH(CH3)CH2CH2CH3>1000<1%
Hex-3-eneCH3CH2CH=CHCH2CH32005%
2-Methyl-hex-3-eneCH3CH2CH=C(CH2CH3)CH31506.7%

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Experimental Protocols

A detailed and standardized experimental protocol is crucial for obtaining reliable and reproducible cross-reactivity data. The following outlines a standard methodology for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common format for detecting small molecules.

Competitive ELISA Protocol for Cross-Reactivity Assessment
  • Coating: Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin, BSA) and incubated overnight at 4°C.

  • Washing: Plates are washed three times with a wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20) to remove any unbound conjugate.

  • Blocking: A blocking buffer (e.g., 1% BSA in PBS) is added to each well and incubated for 1-2 hours at room temperature to prevent non-specific binding.

  • Competition: A fixed concentration of anti-3-Methyl-hex-3-ene antibody is mixed with varying concentrations of the test compounds (including this compound as a standard) and added to the wells. The plate is then incubated for 1-2 hours at room temperature.

  • Washing: The washing step is repeated to remove unbound antibodies and test compounds.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) that binds to the primary antibody is added to each well and incubated for 1 hour at room temperature.

  • Washing: The washing step is repeated to remove the unbound secondary antibody.

  • Substrate Addition: A substrate for the enzyme (e.g., TMB for HRP) is added to each well, leading to a color change.

  • Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Data Acquisition: The absorbance in each well is measured using a microplate reader at the appropriate wavelength. The concentration of the test compound that inhibits 50% of the antibody binding (IC50) is then calculated.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps and principles.

G cluster_coating Step 1: Plate Coating cluster_competition Step 2: Competitive Binding cluster_detection Step 3: Detection plate Microtiter Plate Well conjugate This compound-BSA Conjugate conjugate->plate Adsorption antibody Anti-3-Methyl-hex-3-ene Antibody antibody->conjugate Binding to Plate free_analyte Free this compound or Cross-Reactant free_analyte->antibody Binding in Solution secondary_ab Enzyme-Linked Secondary Antibody secondary_ab->antibody signal Colorimetric Signal secondary_ab->signal Generates substrate Substrate substrate->secondary_ab Enzymatic Reaction

Caption: Competitive ELISA Workflow for Cross-Reactivity Testing.

G cluster_logic Cross-Reactivity Determination Logic high_cr High Cross-Reactivity low_cr Low Cross-Reactivity high_signal High Signal (Low Absorbance) high_signal->high_cr low_signal Low Signal (High Absorbance) low_signal->low_cr high_inhibition High Inhibition of Antibody Binding high_inhibition->high_signal low_inhibition Low Inhibition of Antibody Binding low_inhibition->low_signal struct_similarity High Structural Similarity to this compound struct_similarity->high_inhibition

Caption: Logical Flow of Cross-Reactivity Interpretation in a Competitive Immunoassay.

Strategies to Minimize Cross-Reactivity

Should significant cross-reactivity be observed, several strategies can be employed to improve assay specificity:[5][6]

  • Antibody Selection: Utilizing monoclonal antibodies, which recognize a single epitope, can significantly enhance specificity compared to polyclonal antibodies.[6]

  • Assay Optimization: Adjusting parameters such as incubation times, temperature, and buffer composition can help favor the binding of the target analyte.

  • Sample Pre-treatment: Techniques like solid-phase extraction or liquid chromatography can be used to separate the target analyte from cross-reacting molecules before the immunoassay.

By following the methodologies outlined in this guide, researchers can systematically evaluate the cross-reactivity of this compound and other small molecules, ensuring the development of specific and reliable immunoassays for their research and development needs.

References

Comparing the efficacy of different catalysts for 3-Methyl-hex-3-ene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for 3-Methyl-hex-3-ene Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

The synthesis of specific alkene isomers, such as this compound, is a critical step in the construction of complex molecular architectures prevalent in medicinal chemistry and materials science. The most common laboratory-scale synthesis of this compound and its isomers is the acid-catalyzed dehydration of 3-methyl-3-hexanol (B1585239). The efficacy of this reaction is highly dependent on the choice of catalyst, which governs not only the reaction rate but also, more importantly, the selectivity towards the desired isomeric products. This guide provides a comparative overview of common catalysts used for this transformation, supported by available experimental data and detailed methodologies.

The acid-catalyzed dehydration of 3-methyl-3-hexanol proceeds via an E1 elimination mechanism. This involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a tertiary carbocation. This carbocation can then be deprotonated to yield a mixture of alkene isomers. The distribution of these products is dictated by thermodynamic and kinetic factors, which are influenced by the catalyst and reaction conditions. The primary products typically include (E/Z)-3-methyl-hex-3-ene, (E/Z)-3-methyl-hex-2-ene, and 2-ethyl-1-pentene.

Catalyst Performance Comparison

The selection of a catalyst is a critical parameter in directing the outcome of the dehydration of 3-methyl-3-hexanol. The catalysts compared here are the conventional homogeneous acid catalyst, sulfuric acid (H₂SO₄), and two prominent heterogeneous solid acid catalysts, Gamma-Alumina (γ-Al₂O₃) and H-ZSM-5 zeolite.

While direct, side-by-side quantitative comparisons for this specific substrate are sparse in published literature, we can compile available data and extrapolate expected performance based on catalyst properties and known reactivity with similar tertiary alcohols.

Table 1: Comparison of Catalytic Performance in 3-Methyl-3-hexanol Dehydration

CatalystTypeTypical Temperature (°C)Product Distribution (Relative Area %)Overall YieldKey Characteristics
H₂SO₄ Homogeneous50 - 1003-methyl-hex-2-ene isomers: 37.6% this compound isomers: 12.3% 2-ethyl-1-pentene: 18.7% Unidentified products also present[1]Moderate to HighSimple procedure, but difficult to separate from the reaction mixture, corrosive, and can lead to charring. Product distribution often follows Zaitsev's rule, favoring more substituted alkenes.[1]
γ-Al₂O₃ Heterogeneous200 - 350Expected to favor Zaitsev products.Moderate to HighEasily separable and reusable. Requires higher temperatures. Can be tuned by modifying surface acidity.
H-ZSM-5 Heterogeneous150 - 300Shape-selectivity may influence isomer distribution, potentially favoring less bulky isomers.HighHighly acidic and shape-selective zeolite. Can be prone to coking and deactivation over time.

Note: The product distribution for H₂SO₄ is based on gas chromatography data from a representative experiment.[1] Data for γ-Al₂O₃ and H-ZSM-5 are qualitative predictions based on their known catalytic behavior in alcohol dehydration.

Reaction Pathways and Experimental Workflow

The visualization of the reaction mechanism and the experimental procedure provides a clearer understanding of the synthesis process.

reaction_pathway cluster_reactants Reactants cluster_catalysis Catalytic Steps cluster_products Products 3-Methyl-3-hexanol 3-Methyl-3-hexanol Protonation Protonation (+H+) 3-Methyl-3-hexanol->Protonation H+ (Catalyst) Dehydration Dehydration (-H2O) Protonation->Dehydration Oxonium Ion Deprotonation Deprotonation (-H+) Dehydration->Deprotonation Carbocation Intermediate This compound This compound Deprotonation->this compound 3-Methyl-hex-2-ene 3-Methyl-hex-2-ene Deprotonation->3-Methyl-hex-2-ene 2-Ethyl-1-pentene 2-Ethyl-1-pentene Deprotonation->2-Ethyl-1-pentene

Caption: Reaction pathway for the acid-catalyzed dehydration of 3-methyl-3-hexanol.

experimental_workflow Reactants Combine 3-Methyl-3-hexanol and Catalyst Reaction Heat Reaction Mixture (e.g., Reflux or Distillation) Reactants->Reaction Workup Quench and Separate (e.g., Add water, extract with ether) Reaction->Workup Drying Dry Organic Layer (e.g., Anhydrous Na2SO4) Workup->Drying Purification Purify Product (e.g., Simple Distillation) Drying->Purification Analysis Analyze Product Mixture (GC-MS, NMR) Purification->Analysis

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

Below are representative protocols for the dehydration of a tertiary alcohol using the discussed catalysts.

Protocol 1: Dehydration using Sulfuric Acid (Homogeneous)

This protocol is a generalized procedure for the acid-catalyzed dehydration of a tertiary alcohol.

Materials:

  • 3-methyl-3-hexanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Diethyl ether (or other suitable extraction solvent)

  • Distillation apparatus, separatory funnel, round-bottom flask, heating mantle

Procedure:

  • In a round-bottom flask, cool the 3-methyl-3-hexanol in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the cooled alcohol with gentle swirling. A typical ratio is approximately 1:4 (acid:alcohol) by volume, but this can be optimized.

  • Set up a simple distillation apparatus with the flask. Heat the mixture gently using a heating mantle.

  • The alkene products, being more volatile than the starting alcohol, will distill as they are formed. Collect the distillate in a receiver cooled in an ice bath. The distillation temperature should be monitored and kept below the boiling point of the starting alcohol.

  • Transfer the collected distillate to a separatory funnel. Wash the distillate sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Perform a final simple distillation of the dried organic layer to obtain the purified mixture of alkene isomers.

  • The product composition can be determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Protocol 2: Dehydration using γ-Al₂O₃ (Heterogeneous - Vapor Phase)

This is a general procedure for the vapor-phase dehydration over a solid acid catalyst.

Materials:

  • 3-methyl-3-hexanol

  • γ-Al₂O₃ pellets or powder

  • Inert gas (e.g., Nitrogen or Argon)

  • Packed-bed tubular reactor, furnace, syringe pump, condenser, cold trap

Procedure:

  • Pack the tubular reactor with γ-Al₂O₃ catalyst.

  • Heat the reactor to the desired reaction temperature (e.g., 250 °C) in a stream of inert gas to activate the catalyst and remove adsorbed water.

  • Introduce 3-methyl-3-hexanol into a preheating zone using a syringe pump, where it is vaporized and mixed with the inert carrier gas.

  • Pass the vaporized reactant mixture through the heated catalyst bed.

  • The product stream exiting the reactor is passed through a condenser and a cold trap (e.g., using dry ice/acetone) to collect the liquid products.

  • The collected liquid is then analyzed by GC-MS to determine the conversion of the starting material and the distribution of the alkene products.

  • The catalyst can be regenerated by heating at high temperature in a stream of air to burn off any deposited coke.

Protocol 3: Dehydration using H-ZSM-5 (Heterogeneous - Vapor Phase)

The protocol for H-ZSM-5 is very similar to that for γ-Al₂O₃, with potential adjustments in the reaction temperature.

Procedure:

  • Follow the same setup and procedure as described for γ-Al₂O₃.

  • H-ZSM-5 is typically active at slightly lower temperatures than γ-Al₂O₃ due to its higher acid strength. An appropriate reaction temperature might be in the range of 200-300 °C.

  • Product collection and analysis are performed in the same manner.

  • Regeneration of H-ZSM-5 also involves calcination in air to remove coke deposits.

Conclusion

The choice of catalyst for the dehydration of 3-methyl-3-hexanol significantly impacts the synthesis of this compound. While homogeneous catalysis with sulfuric acid is procedurally simple, it presents challenges in product separation and catalyst reusability. Heterogeneous catalysts like γ-Al₂O₃ and H-ZSM-5 offer solutions to these challenges, making them more suitable for scalable and sustainable processes. However, they require higher temperatures and more specialized equipment for vapor-phase reactions. The product selectivity is governed by the catalyst's acidic properties and, in the case of zeolites like H-ZSM-5, by shape-selective effects. Further experimental studies providing direct quantitative comparisons of these catalysts for this specific substrate would be highly valuable to the scientific community for the informed design of synthetic routes.

References

A Comparative Guide to the Isomeric Purity Assessment of 3-Methyl-hex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the isomeric purity of 3-Methyl-hex-3-ene is critical in various chemical applications, from pharmaceutical synthesis to materials science, as the E and Z isomers can exhibit different physical, chemical, and biological properties. This guide provides a comparative overview of analytical methodologies for assessing the isomeric purity of this compound samples, with a focus on providing actionable experimental data and protocols.

Comparison of Analytical Techniques

Gas Chromatography (GC) is the most prevalent and effective technique for the separation and quantification of the volatile E/Z isomers of this compound. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy also offer viable, albeit typically less direct, methods for purity assessment. A summary of these techniques is presented below.

Analytical TechniquePrinciple of Separation/QuantificationKey Performance IndicatorsTypical Impurities Detected
Gas Chromatography (GC) Differential partitioning of isomers between a stationary phase and a mobile gas phase based on boiling point and polarity.Resolution: Baseline separation of (E) and (Z) isomers is achievable with appropriate columns. Sensitivity: High, capable of detecting trace isomeric impurities. Quantitative Accuracy: Excellent with proper calibration.Other alkene isomers (e.g., 3-methyl-hex-2-ene, 3-methyl-hex-1-ene), residual starting materials (e.g., 3-methyl-3-hexanol), and solvent residues.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of isomers between a stationary phase and a liquid mobile phase.Resolution: Can be challenging for non-polar, volatile isomers. Often requires specialized columns (e.g., silver-impregnated). Sensitivity: Moderate to high, depending on the detector. Quantitative Accuracy: Good with proper calibration.Non-volatile impurities, oligomers, and degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Distinct chemical shifts and coupling constants for protons and carbons in the (E) and (Z) isomers.Resolution: Provides structural confirmation and can distinguish isomers. Sensitivity: Lower than chromatographic methods. Quantitative Accuracy: Good for determining isomer ratios by integration of distinct signals.Provides structural information on all proton- or carbon-containing species in the sample.

Experimental Protocols

A detailed protocol for the primary analytical technique, Gas Chromatography, is provided below.

Gas Chromatography (GC) Protocol for Isomeric Purity of this compound

This protocol is designed for the separation and quantification of (E)-3-Methyl-hex-3-ene and (Z)-3-Methyl-hex-3-ene isomers.

1. Sample Preparation:

  • Prepare a stock solution of the this compound sample in a volatile, inert solvent (e.g., hexane (B92381) or pentane) at a concentration of approximately 1 mg/mL.

  • Prepare calibration standards of pure (or enriched) (E) and (Z) isomers, if available, at a range of concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL) in the same solvent.

2. GC-FID System and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column such as a DB-1 or HP-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended. The elution order on such columns is primarily determined by the boiling points of the isomers.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 5°C/min to 150°C.

    • Hold: 2 minutes at 150°C.

  • Detector Temperature: 280°C.

3. Data Analysis:

  • Identify the peaks corresponding to the (Z) and (E) isomers based on their retention times, which can be confirmed by running individual standards or by referencing Kovats retention indices. On a standard non-polar column, the lower-boiling (Z)-isomer is expected to elute before the (E)-isomer.

  • Integrate the peak areas for each isomer.

  • Calculate the percentage of each isomer in the sample using the following formula: % Isomer = (Area of Isomer Peak / Total Area of all Isomer Peaks) x 100%

  • For quantitative analysis, generate a calibration curve for each isomer using the prepared standards and determine the concentration of each isomer in the unknown sample.

Visualizations

Experimental Workflow for GC-based Isomeric Purity Assessment

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Solvent Hexane/Pentane Dilution Dilution to ~1 mg/mL Sample->Dilution Solvent->Dilution GC_System GC-FID System Dilution->GC_System Injection Column Non-polar Capillary Column (e.g., DB-1, HP-5) Method Temperature Program & Flow Rate Chromatogram Chromatogram Acquisition Method->Chromatogram Separation Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (%) Integration->Calculation Purity_Report Purity_Report Calculation->Purity_Report Final Report

Caption: Workflow for GC-based analysis of this compound.

Logical Relationship for Analytical Method Selection

logical_relationship cluster_techniques Analytical Techniques Analyte This compound Isomers Properties Key Properties: - Volatile - Non-polar - E/Z Isomerism Analyte->Properties Goal Goal: Isomeric Purity Assessment Properties->Goal GC Gas Chromatography (GC) Goal->GC Primary Choice (High Resolution for Volatiles) HPLC HPLC Goal->HPLC Alternative (Less Common for this Analyte) NMR NMR Spectroscopy Goal->NMR Confirmatory & Quantitative (Structural Information)

Caption: Decision tree for selecting an analytical method.

Potential Impurities from Synthesis

The most common synthetic route to this compound is the acid-catalyzed dehydration of 3-methyl-3-hexanol. This reaction can lead to the formation of several isomeric alkene byproducts.

  • (E)- and (Z)-3-Methyl-hex-2-ene: These are often the major impurities, formed via a rearrangement of the carbocation intermediate.

  • 3-Methyl-hex-1-ene: A potential, though typically minor, byproduct.

  • Unreacted 3-methyl-3-hexanol: Incomplete reaction will result in the presence of the starting alcohol.

Another synthetic route is the Wittig reaction, which can also produce a mixture of E and Z isomers. Impurities from this synthesis may include:

  • Triphenylphosphine oxide: A byproduct of the Wittig reagent.

  • Unreacted starting materials: The corresponding aldehyde/ketone and the phosphonium (B103445) ylide.

A robust analytical method for purity assessment should be able to resolve the primary E/Z isomers of this compound from these potential synthetic impurities. The provided GC protocol is a suitable starting point for achieving this separation.

A Guide to Inter-Laboratory Comparison of 3-Methyl-hex-3-ene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison of 3-Methyl-hex-3-ene analysis. Given the absence of standardized inter-laboratory studies specifically for this compound, this document outlines a recommended protocol based on established methods for other volatile organic compounds (VOCs). The objective is to assist laboratories in assessing their analytical performance, identifying potential discrepancies, and ensuring the reliability of measurement results for this compound.

Introduction to Inter-laboratory Comparisons

Inter-laboratory comparisons are essential for method validation, quality control, and demonstrating analytical competence.[1] By analyzing the same samples at multiple laboratories, sources of variability in measurement results can be identified and addressed.[1] This process is crucial for establishing standardized methods and ensuring data comparability across different research and development sites. Proficiency testing (PT) programs, a type of inter-laboratory comparison, provide a mechanism for laboratories to evaluate their performance against pre-established criteria.

Experimental Protocol: A Proposed Framework

This section details a recommended experimental protocol for an inter-laboratory comparison of this compound analysis.

Test Material and Sample Preparation

A certified reference material (CRM) of this compound should be used to prepare the test samples. Information regarding the isomers of this compound, such as (E)-3-Methyl-3-hexene (CAS: 3899-36-3) and (Z)-3-Methyl-3-hexene (CAS: 4914-89-0), should be clearly documented.[2][3] The CRM should be diluted in a suitable solvent (e.g., methanol) to create a stock solution, from which working standards and samples for distribution will be prepared.

To simulate a real-world matrix, the this compound standard can be spiked into a representative matrix, such as a clean air sample collected in a canister, or a benign solvent. Multiple concentration levels should be prepared to assess laboratory performance across a range of values.

Analytical Methodology

Gas chromatography-mass spectrometry (GC-MS) is the recommended analytical technique due to its high sensitivity and selectivity for VOCs.[4][5][6]

  • Sample Introduction: Thermal desorption (TD) of sorbent tubes or static headspace analysis are suitable for introducing the sample into the GC-MS system.[1][7] Solid-phase microextraction (SPME) can also be employed for sample pre-concentration.[5][6]

  • Gas Chromatography (GC): A non-polar or medium-polarity capillary column is recommended for the separation of this compound from other potential VOCs. The oven temperature program should be optimized to ensure adequate separation and peak shape.

  • Mass Spectrometry (MS): The mass spectrometer should be operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) of characteristic ions for this compound is recommended to enhance sensitivity and reduce interferences.

Quality Control

Each participating laboratory should adhere to its internal quality control procedures. This includes the analysis of method blanks, laboratory control samples, and matrix spikes. The results of these quality control samples should be reported along with the results for the inter-laboratory comparison samples.

Data Presentation and Statistical Analysis

For a clear comparison of results, all quantitative data should be summarized in a structured table. The performance of each laboratory can be assessed using statistical methods such as Z-scores, which indicate how far a result deviates from the assigned value.

Table 1: Hypothetical Inter-laboratory Comparison Results for this compound Analysis

Laboratory IDReported Concentration (µg/m³) - Sample AZ-Score - Sample AReported Concentration (µg/m³) - Sample BZ-Score - Sample BAnalytical Method
Lab 19.8-0.2548.5-0.5TD-GC-MS
Lab 210.50.6351.20.6Headspace-GC-MS
Lab 39.5-0.6347.1-1.2SPME-GC-MS
Lab 410.20.2550.10.05TD-GC-MS
Assigned Value 10.0 50.0
Standard Deviation for Proficiency Assessment 0.8 2.0

Note: The data presented in this table is purely illustrative.

Visualization of Experimental Workflow

The following diagrams illustrate the proposed experimental workflow and the logical relationship in an inter-laboratory comparison study.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Distribution Sample Distribution cluster_Analysis Laboratory Analysis cluster_Reporting Data Reporting & Analysis CRM Certified Reference Material (this compound) Stock Stock Solution Preparation CRM->Stock Samples Test Sample Preparation (Multiple Concentrations) Stock->Samples Distribute Distribution to Participating Labs Samples->Distribute Analysis Sample Analysis (GC-MS) Distribute->Analysis QC Quality Control Checks Analysis->QC Report Data Submission Analysis->Report Stats Statistical Analysis (Z-Scores) Report->Stats

Caption: Proposed experimental workflow for an inter-laboratory comparison of this compound analysis.

Logical_Relationship cluster_Inputs Inputs cluster_Process Process cluster_Outputs Outputs cluster_Outcome Outcome Protocol Standardized Protocol Analysis Independent Laboratory Analysis Protocol->Analysis Samples Identical Test Samples Samples->Analysis Results Individual Lab Results Analysis->Results Performance Laboratory Performance Metrics (e.g., Z-Scores) Results->Performance Assessment Assessment of Method Reproducibility and Laboratory Competence Performance->Assessment

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the conformational preferences of 3-methyl-hex-3-ene, focusing on the interplay of steric and electronic factors that govern its three-dimensional structure. Due to a scarcity of direct experimental data on this compound, this guide synthesizes information from computational studies and experimental data on structurally related alkenes to provide a comprehensive overview. The principles of allylic strain and the methodologies for conformational analysis are discussed in detail.

Introduction to Alkene Conformations

The rotation around the carbon-carbon double bond in alkenes is highly restricted, leading to the existence of geometric isomers (E/Z or cis/trans). However, rotation around the single bonds adjacent to the double bond is possible, giving rise to different conformations. The relative stability of these conformers is primarily dictated by steric hindrance, specifically a phenomenon known as allylic strain.

Allylic strain, or A-strain, arises from the steric interaction between a substituent on one end of a double bond and an allylic substituent on the other end.[1] This steric repulsion can significantly influence the conformational equilibrium, favoring geometries that minimize these unfavorable interactions. In the case of this compound, the key conformational flexibility lies in the rotation around the C2-C3 and C4-C5 single bonds.

Conformational Analysis of this compound

The conformational landscape of both the (E) and (Z)-isomers of this compound is determined by the energetic cost of different rotational arrangements of the ethyl and methyl groups attached to the double bond. The primary factor governing the stability of these conformers is the minimization of allylic strain.

For (Z)-3-methyl-hex-3-ene, the cis-orientation of the larger ethyl and propyl groups leads to significant steric hindrance. The molecule will adopt conformations that move these groups away from each other. In contrast, (E)-3-methyl-hex-3-ene experiences less initial steric strain between the substituents on the double bond, but allylic strain still plays a crucial role in determining the preferred orientation of the allylic hydrogens and methyl groups.

Comparison with Related Alkenes

To understand the conformational behavior of this compound, it is instructive to compare it with simpler, related alkenes for which experimental and computational data are more readily available.

AlkeneKey Conformational FeatureRotational Barrier (kcal/mol)Most Stable Conformer (Dihedral Angle)
Propene Rotation of the methyl group.~2.0Eclipsed (C-H eclipsing C=C)
1-Butene Rotation of the ethyl group.~0.5 - 1.74[2]Anti-periplanar (C-C anti to C=C)
3-Methyl-1-butene Interaction between allylic methyl and vinyl hydrogen.~2.0[1]Gauche
(Z)-4-Methyl-2-pentene Significant allylic strain between two methyl groups.~4.0[1]Skewed to relieve strain
(Z)-3-Methyl-hex-3-ene (Predicted) High allylic strain between ethyl and propyl groups.> 4.0Highly skewed conformation
(E)-3-Methyl-hex-3-ene (Predicted) Moderate allylic strain.~2.0 - 3.0Staggered-like conformations

Note: The data for this compound are predicted based on trends from related molecules.

Experimental and Computational Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful experimental technique for determining the conformation of molecules in solution.[3] Specifically, Nuclear Overhauser Effect (NOE) experiments can be used to establish through-space proximity of protons, which is invaluable for elucidating conformational preferences.[3][4]

Experimental Protocol: 2D NOESY

  • Sample Preparation: Dissolve 5-10 mg of the alkene in a suitable deuterated solvent (e.g., CDCl3, benzene-d6) in a 5 mm NMR tube. The concentration should be optimized to minimize intermolecular interactions.

  • NMR Spectrometer: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of performing 2D experiments.

  • Parameter Setup:

    • Acquire a standard 1D proton spectrum to determine the chemical shifts of all signals.

    • Set up a 2D NOESY experiment.

    • The mixing time (tm) is a crucial parameter and should be optimized based on the molecular weight of the analyte. For small molecules like this compound, a mixing time in the range of 0.5-1.0 seconds is a good starting point.[5]

    • Set the number of scans and increments to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).

    • Analyze the NOESY spectrum for cross-peaks. The presence of a cross-peak between two protons indicates that they are close in space (typically < 5 Å).

    • The volume of the cross-peaks is proportional to the inverse sixth power of the distance between the protons. By comparing the intensities of the cross-peaks, the relative distances between different protons can be estimated, providing insight into the predominant conformation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis dissolve Dissolve Alkene in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer proton_1d Acquire 1D Proton Spectrum transfer->proton_1d noesy_2d Set up and Run 2D NOESY Experiment proton_1d->noesy_2d process Process 2D Data noesy_2d->process analyze Analyze Cross-Peaks process->analyze determine Determine Predominant Conformation analyze->determine

Caption: Experimental workflow for conformational analysis using 2D NOESY NMR.
Computational Chemistry

Computational modeling provides a powerful means to explore the conformational landscape of molecules and to quantify the relative energies of different conformers and the barriers to their interconversion.

Computational Protocol: Conformational Search and Energy Calculation

  • Structure Building: Construct the 3D structures of the (E) and (Z)-isomers of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

  • Conformational Search:

    • Perform a systematic or stochastic conformational search to identify low-energy conformers. This can be done using a molecular mechanics force field (e.g., MMFF94).

    • The dihedral angles around the C2-C3 and C4-C5 bonds should be systematically rotated to generate a comprehensive set of starting geometries.

  • Geometry Optimization and Frequency Calculation:

    • The low-energy conformers identified from the initial search are then subjected to geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

    • Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energies).

  • Transition State Search:

    • To determine the rotational barriers, perform a transition state search for the interconversion between the stable conformers. This can be achieved using methods like the synchronous transit-guided quasi-Newton (STQN) method.

    • The identified transition states should have exactly one imaginary frequency corresponding to the rotational motion.

  • Energy Profile:

    • Construct a potential energy surface by plotting the relative energies of the optimized minima and transition states to visualize the conformational energy landscape.

computational_workflow build Build 3D Structures ((E) and (Z)-isomers) conf_search Perform Conformational Search (Molecular Mechanics) build->conf_search geom_opt Geometry Optimization and Frequency Calculation (DFT) conf_search->geom_opt ts_search Transition State Search (DFT) geom_opt->ts_search energy_profile Construct Potential Energy Profile geom_opt->energy_profile ts_search->energy_profile

Caption: Workflow for computational conformational analysis.

Logical Relationships in Conformational Analysis

The conformational analysis of this compound involves a hierarchical consideration of structural features and energetic factors. The initial geometry (E or Z) sets the stage for the subsequent conformational preferences, which are then governed by the minimization of allylic strain.

logical_relationship start This compound e_isomer (E)-Isomer start->e_isomer z_isomer (Z)-Isomer start->z_isomer allylic_strain_e Minimize Allylic Strain (less severe) e_isomer->allylic_strain_e allylic_strain_z Minimize Allylic Strain (more severe) z_isomer->allylic_strain_z stable_conf_e Set of Stable Conformers for (E)-Isomer allylic_strain_e->stable_conf_e stable_conf_z Set of Stable Conformers for (Z)-Isomer allylic_strain_z->stable_conf_z rotational_barriers_e Rotational Barriers stable_conf_e->rotational_barriers_e rotational_barriers_z Rotational Barriers stable_conf_z->rotational_barriers_z

References

Comparative Biological Activities of Novel 3-Methyl-hex-3-ene Derivatives: A Fictional Study

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following data is hypothetical and presented for illustrative purposes to meet the structural and content requirements of the prompt. Due to a lack of publicly available research on the biological activities of 3-Methyl-hex-3-ene derivatives, this guide is a representative example of how such a comparison would be structured for researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the antimicrobial and cytotoxic activities of a series of newly synthesized this compound derivatives. The objective of this fictional study was to explore the structure-activity relationships of these compounds by introducing various functional groups to the parent molecule. The data presented herein is intended to serve as a template for the evaluation and comparison of novel chemical entities.

Data Presentation: Summary of Biological Activities

The synthesized this compound derivatives were evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi, and for their cytotoxic effects on a human cancer cell line.

Table 1: Antimicrobial Activity of this compound Derivatives (Minimum Inhibitory Concentration, MIC in µg/mL)
Compound IDDerivative NameStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Candida albicans (ATCC 90028)
MH-01 3-Methyl-hex-3-en-1-ol>128>128>128
MH-02 1-Bromo-3-methyl-hex-3-ene6412864
MH-03 3-Methyl-hex-3-enoic acid326432
MH-04 N-(2-hydroxyethyl)-3-methyl-hex-3-enamide163216
Ciprofloxacin (Positive Control)0.50.25N/A
Fluconazole (Positive Control)N/AN/A2
Table 2: Cytotoxic Activity of this compound Derivatives against HeLa Cell Line (IC₅₀ in µM)
Compound IDDerivative NameIC₅₀ (µM)
MH-01 3-Methyl-hex-3-en-1-ol>100
MH-02 1-Bromo-3-methyl-hex-3-ene75.4
MH-03 3-Methyl-hex-3-enoic acid42.1
MH-04 N-(2-hydroxyethyl)-3-methyl-hex-3-enamide25.8
Doxorubicin (Positive Control)1.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of each compound was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial and fungal strains were cultured overnight at 37°C in Mueller-Hinton Broth (MHB) and Sabouraud Dextrose Broth (SDB), respectively. The cultures were then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds were serially diluted in a 96-well microtiter plate using the appropriate broth to obtain a concentration range of 128 to 0.25 µg/mL.

  • Inoculation and Incubation: Each well was inoculated with the prepared microbial suspension. The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for yeast.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible microbial growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3][4]

  • Cell Culture: HeLa cells were seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds (ranging from 1 to 100 µM) and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.

Visualizations

Hypothetical Signaling Pathway Affected by MH-04

G cluster_0 MH-04 MH-04 Enzyme X Enzyme X MH-04->Enzyme X Inhibits Product B Product B Enzyme X->Product B Converts Substrate A to Substrate A Substrate A Substrate A->Enzyme X Downstream Signaling Downstream Signaling Product B->Downstream Signaling Activates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes

Caption: Hypothetical inhibitory action of MH-04 on a key enzyme in a cancer cell proliferation pathway.

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_workflow Broth Microdilution Workflow start Start prep_inoculum Prepare Microbial Inoculum (5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate wells with Microbial Suspension prep_inoculum->inoculate serial_dilution Serial Dilution of This compound Derivatives in 96-well plate serial_dilution->inoculate incubate Incubate Plate (24-48h at 37°C) inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Caption: A simplified workflow diagram for the broth microdilution method used for MIC determination.

References

Safety Operating Guide

Proper Disposal of 3-Methyl-hex-3-ene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. 3-Methyl-hex-3-ene, a highly flammable liquid, requires strict adherence to established disposal protocols to mitigate risks of fire, environmental contamination, and regulatory non-compliance. This guide provides essential safety and logistical information for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to observe the following safety measures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including fire/flame resistant clothing, safety goggles with side-shields, and chemical-resistant gloves.[1]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the buildup of flammable vapors.[1][2]

  • Ignition Sources: Eliminate all potential ignition sources from the handling area. This includes open flames, sparks, hot surfaces, and static electricity.[1][2] Use non-sparking tools and explosion-proof equipment.[1][2][3]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1][2][3]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, primarily focusing on its (E)-isomer, which is crucial for understanding its hazardous properties.

PropertyValue
GHS Classification Flammable Liquid, Category 2[1][4][5]
Hazard Statement H225: Highly flammable liquid and vapour[1][2][4][5]
Molecular Formula C₇H₁₄
Molecular Weight 98.19 g/mol [4]
Boiling Point 93.4°C at 760 mmHg
Flash Point -3°C

Step-by-Step Disposal Protocol

The disposal of this compound is governed by regulations for flammable hazardous waste. Under no circumstances should it be poured down the drain or mixed with general laboratory waste.[6][7][8]

Experimental Protocol for Waste Collection and Disposal:

  • Waste Determination: Classify waste containing this compound as a hazardous waste due to its flammability (flashpoint < 60°C).[6]

  • Container Selection: Collect waste this compound in a designated, compatible container. Approved containers are typically made of metal or a suitable plastic and must be in good condition with a secure, tightly closing lid.[6][8] The original container may be used if it is in good condition.[6][8]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must clearly identify the contents, including "Waste this compound," and indicate the hazard characteristic (i.e., "Flammable Liquid").[6] Avoid using general identifiers like "Solvent Waste."[6]

  • Segregation: Store the waste container separately from incompatible materials, such as acids, bases, and strong oxidizing agents.[3]

  • Accumulation: Keep the waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[1] The container must remain closed except when adding waste.[6]

  • Storage Limits: Adhere to institutional and regulatory limits for the volume of hazardous waste stored in a laboratory. Generally, no more than 25 gallons of flammable liquids should be stored outside of an approved storage cabinet.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and experienced hazardous waste disposal company. This ensures compliance with all federal, state, and local regulations.[6]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

Disposal Workflow for this compound A Step 1: Waste Generation (this compound) B Step 2: Hazard Assessment (Highly Flammable) A->B H Improper Disposal (Drain, Regular Trash) A->H C Step 3: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Step 4: Waste Collection (Designated, Labeled Container) C->D E Step 5: Temporary Storage (Cool, Ventilated, Secure Area) D->E F Step 6: Professional Disposal (Contact Licensed Vendor) E->F G Step 7: Documentation (Maintain Disposal Records) F->G

References

Personal protective equipment for handling 3-Methyl-hex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Methyl-hex-3-ene

This guide provides critical safety protocols, operational procedures, and disposal plans for handling this compound (CAS No: 3404-65-7). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk for all researchers, scientists, and drug development professionals. This compound is a highly flammable liquid and may be fatal if swallowed and enters airways.[1][2][3]

Hazard Summary
  • GHS Classification: Flammable Liquids, Category 2; Aspiration Hazard, Category 1.[2][4][5][6]

  • Hazard Statements: Highly flammable liquid and vapor.[2][5][6] May be fatal if swallowed and enters airways.[1][3]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are crucial for understanding its behavior and potential hazards.

PropertyValue
Molecular Formula C₇H₁₄
Molecular Weight 98.19 g/mol [5][7]
Boiling Point 93.4 °C at 760 mmHg[8][9]
Melting Point -124.4 °C (estimate)[8]
Density 0.714 g/cm³[8][9]
Vapor Pressure 56.4 mmHg at 25 °C[9]
Flash Point -3.0 °C[8]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. All personnel handling this compound must use the following equipment.

PPE CategoryItemMaterial/StandardSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certified[4]Must be worn at all times. A face shield should be worn in situations with a higher risk of splashing.[4]
Hand Protection Chemical-Resistant GlovesNitrile or Viton®Nitrile or Viton® gloves are recommended for incidental contact. For extended contact or immersion, Viton® is preferred. Always inspect gloves before use and change them frequently.[4]
Body Protection Flame-Retardant Laboratory CoatNomex® or treated cottonMust be made of a non-flammable material. Standard polyester (B1180765) lab coats are not suitable as they can melt and adhere to the skin in a fire.[4]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesVaries based on risk assessmentNot generally required for small-scale use in a properly functioning chemical fume hood.[4] A risk assessment must be performed to determine the need for respiratory protection if working outside of a fume hood or with large quantities.[4]
Footwear Closed-toe ShoesNon-porous materialShoes must protect against spills.[4]

Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[1]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1][6]

  • Ensure an eyewash station and safety shower are readily accessible.[10]

Safe Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is inspected and worn correctly.[6]

  • Grounding: Ground and bond the container and receiving equipment to prevent static discharge, which can be an ignition source.[1][6]

  • Tool Selection: Use only non-sparking tools.[1][6]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][6] No smoking is permitted in the handling area.[1][6]

  • Dispensing: When transferring the liquid, pour slowly to minimize splashing and vapor generation.

  • Post-Handling: After handling, wipe down the work surface and wash hands thoroughly with soap and water.[4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6]

  • Keep the storage area cool and away from sources of ignition.[1][11]

  • Store locked up and apart from incompatible materials such as strong oxidizing agents.[1][11]

Experimental Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Cleanup Phase A Conduct Risk Assessment B Select & Inspect PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Work Area (Fume Hood, Grounding) B->C D Work in Fume Hood? C->D E Use Non-Sparking Tools D->E Yes G Add Respiratory Protection (NIOSH-Approved) D->G No / Large Quantity F Handle this compound E->F H Segregate Waste F->H G->E I Liquid Waste: Collect in labeled, sealed hazardous waste container H->I J Solid Waste (Gloves, etc.): Collect in separate labeled hazardous waste bag H->J K Decontaminate Work Surface I->K J->K L Remove PPE & Wash Hands K->L

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

Waste Collection:

  • Liquid Waste: Unused or waste this compound must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[12] The container must be compatible with the chemical.[12]

  • Solid Waste: Any materials contaminated with this compound, such as gloves, absorbent pads, and filter paper, must be collected in a separate, clearly labeled hazardous waste bag or container.[4] Do not mix hazardous and non-hazardous waste.[10]

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate percentage of contents.[12]

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Keep containers closed except when adding waste.[12]

  • Arrangement for Pickup: Dispose of the contents and container through an approved waste disposal facility in accordance with all applicable local, state, and federal regulations.[1][6]

  • Empty Containers: Containers that held this compound must be thoroughly emptied. The first rinse with a suitable solvent should be collected and disposed of as hazardous liquid waste.[12] After rinsing and air-drying, the container can be managed for disposal.[12]

Never dispose of this compound by pouring it down the drain or into the regular trash.[12]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.